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Core Science & Biosynthesis

Foundational

A Prospective Technical Guide to 2-bromophenyl N-(chlorosulfonyl)carbamate: Synthesis, Properties, and Synthetic Potential

Abstract This technical guide presents a comprehensive theoretical and practical overview of the novel compound 2-bromophenyl N-(chlorosulfonyl)carbamate. As a molecule combining a halogenated aromatic ring, a reactive N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive theoretical and practical overview of the novel compound 2-bromophenyl N-(chlorosulfonyl)carbamate. As a molecule combining a halogenated aromatic ring, a reactive N-chlorosulfonyl moiety, and a carbamate linker, it represents a potentially versatile building block for applications in medicinal chemistry and organic synthesis. In the absence of specific literature on this compound, this guide leverages established principles of organic chemistry and data from analogous structures to propose a reliable synthetic route, predict its physicochemical and spectroscopic properties, and explore its potential reactivity and applications. Detailed experimental protocols, safety considerations for handling key reagents, and predictive data tables are provided to support researchers in the synthesis, identification, and utilization of this promising chemical entity.

Introduction: A Molecule of Untapped Potential

The convergence of diverse functional groups within a single molecular framework often gives rise to unique reactivity and opens new avenues for the synthesis of complex target molecules. 2-bromophenyl N-(chlorosulfonyl)carbamate is a prime example of such a molecule. The presence of an ortho-brominated phenyl group provides a handle for cross-coupling reactions, while the N-(chlorosulfonyl)carbamate functionality serves as a highly reactive electrophilic center. This guide aims to provide a foundational understanding of this compound for researchers, scientists, and drug development professionals.

Carbamates are integral to medicinal chemistry, often serving as stable bioisosteres for amide bonds in peptidomimetics, enhancing metabolic stability.[1][2] The N-chlorosulfonyl group, derived from the highly versatile reagent chlorosulfonyl isocyanate (CSI), is a potent electrophile, enabling a range of transformations.[3][4] The strategic combination of these features in 2-bromophenyl N-(chlorosulfonyl)carbamate suggests its potential as a precursor to novel sulfonamides, ureas, and other heterocyclic systems of pharmaceutical interest.

Proposed Synthesis of 2-bromophenyl N-(chlorosulfonyl)carbamate

The most direct and efficient route to aryl N-(chlorosulfonyl)carbamates involves the reaction of a corresponding phenol with chlorosulfonyl isocyanate (CSI).[5] This reaction is typically rapid and proceeds via the addition of the phenolic hydroxyl group to the highly electrophilic isocyanate carbon of CSI.

Reaction Mechanism

The synthesis is predicated on the high reactivity of chlorosulfonyl isocyanate, which contains two primary electrophilic sites: the isocyanate carbon and the sulfonyl sulfur.[6] The reaction with a phenol proceeds preferentially at the isocyanate carbon.

Caption: Proposed reaction pathway for the synthesis of 2-bromophenyl N-(chlorosulfonyl)carbamate.

Experimental Protocol: Synthesis from 2-Bromophenol and CSI

Warning: Chlorosulfonyl isocyanate is highly toxic, corrosive, and reacts violently with water.[6] All manipulations must be conducted in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.[7][8] All glassware and solvents must be scrupulously dry.[7]

  • Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromophenol (1.0 eq.) in an inert, anhydrous solvent (e.g., dichloromethane or acetonitrile).[6]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of CSI: Add chlorosulfonyl isocyanate (1.05 eq.) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of ice water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Predicted Physicochemical and Spectroscopic Properties

The properties of 2-bromophenyl N-(chlorosulfonyl)carbamate can be predicted based on its molecular structure.

Physicochemical Data
PropertyPredicted Value/Information
Molecular Formula C₇H₅BrClNO₄S
Molecular Weight 314.54 g/mol
Appearance Likely a white to off-white solid at room temperature.
Solubility Expected to be soluble in chlorinated solvents (dichloromethane, chloroform), ethers, and acetonitrile. Insoluble in water, with which it reacts.
Stability Moisture-sensitive due to the reactive chlorosulfonyl group. Should be stored under an inert atmosphere in a cool, dry place.
Predictive Spectroscopic Data

The identification of 2-bromophenyl N-(chlorosulfonyl)carbamate would rely on a combination of spectroscopic methods.

SpectroscopyPredicted Key Features
¹H NMR - Aromatic region (δ 7.0-8.0 ppm): Complex multiplet pattern corresponding to the four protons on the 2-bromophenyl ring. - NH proton: A broad singlet, likely in the δ 9.0-11.0 ppm range, which may be exchangeable with D₂O.
¹³C NMR - Aromatic carbons: Multiple signals in the δ 110-155 ppm range. The carbon attached to the bromine will be shifted. - Carbonyl carbon (C=O): A signal around δ 150-160 ppm.
IR Spectroscopy - N-H stretch: A peak around 3300-3400 cm⁻¹. - C=O stretch: A strong absorption band around 1720-1750 cm⁻¹. - S=O stretch (asymmetric and symmetric): Two strong bands around 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹, respectively.[9]
Mass Spectrometry (EI) - Molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Reactivity and Potential Applications

The dual reactivity of 2-bromophenyl N-(chlorosulfonyl)carbamate makes it a valuable synthetic intermediate.

Reactivity_Diagram A 2-bromophenyl N-(chlorosulfonyl)carbamate B Nucleophilic Substitution at Sulfonyl Group (e.g., with Amines, Alcohols) A->B C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->C D Hydrolysis of Sulfonyl Chloride A->D E Cyclization Reactions A->E F Sulfonamides, Sulfamates B->F G Biaryl Compounds, N-Aryl Amines C->G H N-Sulfamoyl Carbamate D->H I Heterocyclic Scaffolds E->I

Caption: Potential reactivity pathways of 2-bromophenyl N-(chlorosulfonyl)carbamate.

Reactions at the N-Chlorosulfonyl Group

The sulfonyl chloride moiety is a powerful electrophile, susceptible to nucleophilic attack by a wide range of nucleophiles. This allows for the synthesis of:

  • Sulfonamides: Reaction with primary or secondary amines would yield the corresponding N-sulfonylated ureas or related structures.

  • Sulfamates: Reaction with alcohols would produce sulfamate esters.

These transformations are fundamental in the synthesis of compounds with potential biological activity.[4]

Reactions at the Bromophenyl Group

The ortho-bromine atom provides a site for various transition-metal-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-containing substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

The ability to perform these reactions orthogonally to the reactivity of the N-chlorosulfonyl group would depend on the careful selection of reaction conditions.

Potential Applications in Drug Discovery

The structural motifs accessible from 2-bromophenyl N-(chlorosulfonyl)carbamate are prevalent in many biologically active molecules. For instance, sulfonamides are a well-known class of antibacterial agents, and various carbamate-containing molecules are used as insecticides and therapeutic agents.[1][10] This positions 2-bromophenyl N-(chlorosulfonyl)carbamate as a valuable starting material for the generation of libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any reactive chemical, proper safety protocols are paramount when working with 2-bromophenyl N-(chlorosulfonyl)carbamate and its precursor, chlorosulfonyl isocyanate.

  • Chlorosulfonyl Isocyanate (CSI): CSI is extremely hazardous. It is corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases.[6][11] It should only be handled in a chemical fume hood with appropriate PPE.[7][8] Systems and equipment must be kept scrupulously dry.[7]

  • 2-bromophenyl N-(chlorosulfonyl)carbamate: As a derivative of CSI, it should be treated as moisture-sensitive and potentially corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: Always work in a well-ventilated area.[11] Ensure that an eyewash station and safety shower are readily accessible.[7] Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

While 2-bromophenyl N-(chlorosulfonyl)carbamate remains a novel chemical entity, its predicted properties and reactivity suggest that it holds significant promise as a versatile building block in organic synthesis and medicinal chemistry. This technical guide provides a solid theoretical foundation and practical, albeit prospective, protocols to encourage and support further research into this compound. The synthetic pathways outlined herein offer access to a rich diversity of molecular architectures, paving the way for the discovery of new chemical entities with potentially valuable applications.

References

  • Santa Cruz Biotechnology. (n.d.). Chlorosulfonyl isocyanate.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%.
  • FUJIFILM Wako Chemicals. (2024, March 25). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, October 23). SAFETY DATA SHEET.
  • Yuan, C., et al. (2023). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones.
  • Wikipedia. (n.d.). Chlorosulfonyl isocyanate.
  • Google Patents. (n.d.). EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols.
  • American Chemical Society. (n.d.). On the Formation of (Sulfonylamino)sulfonyl Isocyanates and (Aryloxy)sulfonyl Isocyanates.
  • Google Patents. (n.d.). WO2003053992A2 - Industrially applicable process for the sulfamoylation of alcohols and phenols.
  • Royal Society of Chemistry. (2023). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones.
  • Chemam, Y., et al. (2022). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review.
  • MDPI. (2025, November 28). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
  • Sciforum. (n.d.). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre.
  • ResearchGate. (2025, August 6). N-chlorosulfonamide, a useful reagent for chlorination of various carbanionic substrates.
  • Rasmussen, J. K., & Hassner, A. (n.d.).
  • New Carbamates and Rel
  • National Center for Biotechnology Information. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes.
  • ResearchGate. (2015, January 27). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH3) C6H4.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ResearchGate. (2026, January 5). (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives.

Sources

Exploratory

Solubility and stability of 2-bromophenyl N-(chlorosulfonyl)carbamate

An In-Depth Technical Guide to the Solubility and Stability of 2-bromophenyl N-(chlorosulfonyl)carbamate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-bromophenyl N-(chlorosulfonyl)carbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-bromophenyl N-(chlorosulfonyl)carbamate, a compound of significant interest to researchers and professionals in drug development and chemical synthesis. Drawing upon fundamental principles of physical organic chemistry and established pharmaceutical industry practices for stability testing, this document outlines the predicted physicochemical properties of the title compound and presents detailed, field-proven methodologies for their empirical determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data. This guide is intended to serve as an essential resource for scientists working with this and structurally related molecules, enabling informed decisions in formulation development, process chemistry, and regulatory submissions.

Introduction: Chemical Identity and Predicted Physicochemical Profile

2-bromophenyl N-(chlorosulfonyl)carbamate is a multifunctional organic compound featuring a brominated aromatic ring, a carbamate linkage, and a reactive chlorosulfonyl group. The interplay of these functionalities dictates its chemical behavior, particularly its solubility in various solvent systems and its stability under diverse environmental conditions.

1.1. Molecular Structure and Key Functional Groups

The structure of 2-bromophenyl N-(chlorosulfonyl)carbamate is characterized by:

  • A 2-bromophenyl group: This moiety introduces steric bulk and a degree of lipophilicity. The bromine atom is an electron-withdrawing group, influencing the electronic properties of the aromatic ring.

  • An N-(chlorosulfonyl)carbamate core: This is a highly reactive and polar functional group. The carbamate linkage (-NH-C(O)-O-) can participate in hydrogen bonding, while the chlorosulfonyl group (-SO₂Cl) is a potent electrophile and is susceptible to hydrolysis.

Caption: Chemical structure of 2-bromophenyl N-(chlorosulfonyl)carbamate.

1.2. Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The presence of both a large non-polar bromophenyl group and a highly polar N-(chlorosulfonyl)carbamate functionality suggests a nuanced solubility profile.

Solvent Class Predicted Solubility Rationale
Non-polar Aprotic (e.g., Hexane, Toluene)LowThe highly polar N-(chlorosulfonyl)carbamate group will have unfavorable interactions with non-polar solvents.
Polar Aprotic (e.g., Acetonitrile, DMF, DMSO)HighThese solvents can effectively solvate the polar functional groups without reacting with the chlorosulfonyl moiety.[1]
Polar Protic (e.g., Water, Alcohols)Low to Moderate (with reaction)While the polar groups can interact with protic solvents, the chlorosulfonyl group is expected to be highly susceptible to solvolysis, leading to decomposition rather than simple dissolution.[3] The large non-polar bromophenyl group will also limit aqueous solubility.

1.3. Predicted Stability Profile

The stability of 2-bromophenyl N-(chlorosulfonyl)carbamate is predicted to be limited, primarily due to the reactivity of the chlorosulfonyl and carbamate groups.

Stress Condition Predicted Stability Rationale and Potential Degradation Pathways
Aqueous (Hydrolysis) UnstableThe chlorosulfonyl group is a strong electrophile and will readily react with water to form the corresponding sulfonic acid.[3] The carbamate bond can also undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-bromoaniline, carbon dioxide, and the corresponding alcohol (from the "O" part of the carbamate, which is not present in this structure, suggesting a different decomposition route for the N-sulfonylcarbamate).[4]
Acidic Conditions UnstableAcid catalysis can accelerate the hydrolysis of the carbamate linkage.[5]
Basic Conditions Highly UnstableBase-mediated hydrolysis of both the chlorosulfonyl and carbamate groups is expected to be rapid.
Oxidative Potentially UnstableWhile the core structure is not highly susceptible to oxidation, strong oxidizing agents could potentially react with the aromatic ring or the sulfur atom.
Thermal Likely UnstableCarbamates can be thermally labile. The presence of the reactive chlorosulfonyl group may lower the decomposition temperature.
Photolytic Potentially UnstableThe aromatic system can absorb UV light, which may lead to photodegradation. The carbon-bromine bond can also be susceptible to photolytic cleavage.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 2-bromophenyl N-(chlorosulfonyl)carbamate in various solvents is crucial for its application in synthesis and formulation.

2.1. Experimental Workflow for Solubility Determination

start Start: Equilibrate Solvent and Compound to Desired Temperature add_excess Add Excess Compound to a Known Volume of Solvent start->add_excess equilibrate Equilibrate Mixture with Agitation for a Defined Period (e.g., 24h) add_excess->equilibrate centrifuge Centrifuge to Separate Undissolved Solid equilibrate->centrifuge aliquot Carefully Withdraw a Known Volume of the Supernatant centrifuge->aliquot dilute Dilute the Aliquot with a Suitable Solvent aliquot->dilute analyze Analyze the Diluted Sample by a Validated Analytical Method (e.g., HPLC-UV) dilute->analyze calculate Calculate the Concentration of the Compound in the Supernatant analyze->calculate end End: Report Solubility (e.g., in mg/mL) calculate->end

Caption: Experimental workflow for determining thermodynamic solubility.

2.2. Step-by-Step Protocol for Solubility Assessment

  • Preparation: Bring the test compound and selected solvents to the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: In a series of vials, add an excess amount of 2-bromophenyl N-(chlorosulfonyl)carbamate to a known volume (e.g., 1 mL) of each test solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable solvent (in which the compound is freely soluble and stable) to a concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

2.3. Analytical Method for Quantification

A reverse-phase HPLC method with UV detection is a suitable choice for quantifying 2-bromophenyl N-(chlorosulfonyl)carbamate.

Parameter Typical Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B; 5-20 min: 50-95% B; 20-25 min: 95% B; 25-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely around 220-280 nm)
Injection Volume 10 µL

Experimental Determination of Stability: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a compound, identify potential degradation products, and establish degradation pathways.[6][7] These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies such as the ICH.[8][9]

3.1. Rationale for Forced Degradation

The objective of forced degradation is to intentionally stress the compound under more severe conditions than those it would experience during storage to accelerate degradation.[10] This helps in:

  • Identifying likely degradation products.

  • Understanding the degradation pathways.

  • Demonstrating the specificity of stability-indicating analytical methods.

3.2. Experimental Workflow for Forced Degradation Studies

start Prepare Stock Solution of Compound stress_conditions Expose Aliquots to Stress Conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (UV/Vis light) start->stress_conditions time_points Sample at Defined Time Points stress_conditions->time_points neutralize Neutralize Acid/Base Stressed Samples time_points->neutralize analyze Analyze Samples and Controls by a Stability-Indicating Method (e.g., HPLC-DAD/MS) neutralize->analyze evaluate Evaluate: - % Degradation - Formation of Degradation Products - Mass Balance analyze->evaluate end End: Characterize Stability Profile and Degradation Pathways evaluate->end

Caption: Workflow for conducting forced degradation studies.

3.3. Step-by-Step Protocol for Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of 2-bromophenyl N-(chlorosulfonyl)carbamate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and 60 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the stock solution and solid compound at an elevated temperature (e.g., 60-80 °C).

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For acid and base hydrolysis samples, neutralize them to stop the reaction before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to monitor for peak purity and the emergence of new peaks. Mass spectrometry (MS) detection is highly beneficial for identifying the mass of degradation products.

3.4. Stability-Indicating Analytical Method

The HPLC method described for solubility can be adapted and validated as a stability-indicating method. The key requirement is that the method must be able to separate the parent compound from all its degradation products.

3.5. Data Interpretation and Reporting

Parameter Description
% Degradation The percentage decrease in the peak area of the parent compound over time. A target degradation of 5-20% is generally considered optimal.[7]
Degradation Products The number and relative amounts (as % of the total peak area) of new peaks that appear in the chromatograms of the stressed samples.
Mass Balance The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100%.

Summary and Conclusions

2-bromophenyl N-(chlorosulfonyl)carbamate is predicted to be a reactive molecule with limited stability, particularly in aqueous and basic environments. Its solubility is expected to be highest in polar aprotic solvents. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these critical physicochemical properties. The data generated from these studies are indispensable for the successful development and handling of this compound in research and industrial settings.

References

  • Development of forced degradation and stability indicating studies of drugs—A review.[6]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.[7]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.[8]

  • A practical guide to forced degradation and stability studies for drug substances.[9]

  • Forced Degradation Studies for Stability - Nelson Labs.[10]

  • Solubility of Organic Compounds.

  • Solubility of Organic Compounds - Chemistry Steps.[1]

  • What factors affect solubility? | AAT Bioquest.[2]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.[3]

  • Carbamate - Wikipedia.[4]

  • Time course of decomposition of sulfonylureas 1−12. Compounds (0.1 mM)... - ResearchGate.[5]

  • Continuous Synthesis of Carbamates from CO2 and Amines - PMC.[11]

Sources

Foundational

Beyond the Leaving Group: Strategic Reactivity of the 2-Bromophenyl Moiety in N-(Chlorosulfonyl)carbamate Scaffolds

Topic: Potential reactivity of the bromophenyl group in 2-bromophenyl N-(chlorosulfonyl)carbamate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential reactivity of the bromophenyl group in 2-bromophenyl N-(chlorosulfonyl)carbamate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-bromophenyl N-(chlorosulfonyl)carbamate represents a high-energy, bifunctional electrophile derived from chlorosulfonyl isocyanate (CSI).[1] In standard medicinal chemistry workflows, this molecule is predominantly utilized as a "sulfamoylating agent," where the 2-bromophenol moiety serves strictly as a leaving group to generate sulfamides or sulfamates.[1]

However, for advanced synthetic applications, the 2-bromophenyl group offers a latent handle for orthogonal functionalization.[1] This guide dissects the reactivity profile of this scaffold, challenging the conventional view of the bromophenyl group as merely "waste." We explore its electronic influence on the sulfonyl "warhead," its chemoselectivity paradox, and protocols for engaging the aryl bromide in palladium-catalyzed cross-couplings post-sulfamoylation.

Molecular Architecture & Electronic Landscape

To manipulate the reactivity of the bromophenyl group, one must first understand its electronic contribution to the N-(chlorosulfonyl)carbamate core.

The "Loaded Spring" Mechanism

The molecule consists of three distinct reactive zones:

  • The Warhead (

    
    ):  A hard electrophile, highly susceptible to hydrolysis and nucleophilic attack by amines/alcohols.[1]
    
  • The Linker (Carbamate): A hydrolytically unstable bridge that can undergo decarboxylation.

  • The Modulator (2-Bromophenyl):

    • Inductive Effect (

      
      ):  The bromine atom at the ortho position exerts an electron-withdrawing effect on the phenoxy oxygen. This decreases the electron density of the carbamate, making the 
      
      
      
      group more electrophilic than in unsubstituted phenyl analogs.
    • Steric Orthogonality: The bulky bromine forces the phenyl ring to twist out of planarity with the carbamate linkage. This conformation protects the phenoxy oxygen from undesired nucleophilic attack, directing incoming nucleophiles solely toward the sulfur atom.

The Chemoselectivity Paradox

A critical limitation exists: The bromine handle cannot be engaged while the chlorosulfonyl group is intact. Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) require basic environments and often nucleophilic solvents or ligands. The


 moiety is incompatible with these conditions; it will either hydrolyze, react with the base, or poison the Pd catalyst via oxidative addition to the S-Cl bond.

Strategic Rule: Functionalization of the 2-bromophenyl group must occur sequentially, strictly after the stabilization of the sulfonyl chloride.

Visualizing the Reactivity Hierarchy

The following diagram illustrates the bifurcation of reactivity. The "Standard Pathway" treats the bromophenyl group as a leaving group. The "Strategic Pathway" retains it for late-stage coupling.

ReactivityPathways Reagent 2-bromophenyl N-(chlorosulfonyl)carbamate Nu_Attack Nucleophilic Attack (Amines/Alcohols) Reagent->Nu_Attack Fast (< 0°C) Path_Standard Standard Pathway (Displacement) Nu_Attack->Path_Standard High Temp / Strong Base Path_Strategic Strategic Pathway (Retention) Nu_Attack->Path_Strategic Controlled Temp / Weak Base LeavingGroup Loss of 2-Bromophenol (Waste) Path_Standard->LeavingGroup Sulfamate Stable Sulfamate/Sulfamide (Ar-Br Intact) Path_Strategic->Sulfamate Forms Stable Intermediate CrossCouple Pd-Catalyzed Coupling (Suzuki/Sonogashira) Sulfamate->CrossCouple Ar-Br Activation Final_Scaffold Biaryl Sulfonyl Carbamate (Complex Scaffold) CrossCouple->Final_Scaffold

Caption: Chemoselectivity flowchart distinguishing between the displacement of the bromophenyl group (Standard) and its retention for cross-coupling (Strategic).

Experimental Pathways

Pathway A: The Bromine as a Leaving Group Tuner (Standard)

In the synthesis of "Burgess-type" inner salts or sulfamates, the 2-bromophenyl group is chosen specifically because 2-bromophenol (


) is more acidic than phenol (

). This makes the phenoxide a superior leaving group during E1cB elimination mechanisms often required in sulfamate chemistry.
  • Mechanism: Reaction with an alcohol yields an intermediate sulfamate ester.[2] Upon heating or base treatment, the carbamate collapses, ejecting

    
     and 2-bromophenol to yield the naked sulfamate.[1]
    
Pathway B: Orthogonal Cross-Coupling (Advanced)

To utilize the Br as a handle, the


 must first be converted to a sulfonamide or sulfamate ester that is stable to Pd-catalysis conditions.

Reactivity Scope of the Ar-Br (Post-Stabilization):

  • Suzuki-Miyaura: Highly effective. The carbamate linker is generally stable to weak bases (

    
    , 
    
    
    
    ) used in Suzuki couplings, provided the temperature is kept moderate (< 80°C).[1]
  • Sonogashira: Possible, but requires care.[1][3][4] The alkyne nucleophile must not attack the carbamate carbonyl.

  • Intramolecular Heck: If the nitrogen of the sulfamide is alkylated with an alkene-tether, the 2-Br position can undergo Pd-catalyzed intramolecular cyclization to form benzoxathiazinones .

Detailed Protocols

Synthesis of 2-bromophenyl N-(chlorosulfonyl)carbamate

Note: This reagent is moisture-sensitive.[5] All glassware must be oven-dried.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a nitrogen inlet, addition funnel, and low-temperature thermometer.

  • Charge: Add Chlorosulfonyl Isocyanate (CSI) (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.5 M concentration). Cool to -78°C .

  • Addition: Dissolve 2-Bromophenol (1.0 equiv) in DCM. Add dropwise over 30 minutes. Crucial: Maintain temperature < -70°C to prevent decarboxylation.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Validation: Aliquot NMR (

    
    ) should show the disappearance of the phenol OH signal and a shift in the aromatic protons due to carbamate formation.
    
  • Storage: Use immediately as a solution. Isolation is possible but the solid is highly hydrolytically unstable.

Sequential Functionalization (Sulfamoylation Suzuki Coupling)

Objective: Couple a phenyl ring to the 2-position while retaining the sulfonyl carbamate scaffold.

Step 1: Sulfamoylation (Stabilizing the Warhead)

  • To the solution from 5.1 (at 0°C), add Morpholine (1.0 equiv) and Triethylamine (1.1 equiv) dropwise.

  • Stir for 2 hours at 0°C.

  • Workup: Wash with cold 1M HCl, then Brine. Dry over

    
    .
    
  • Result: 2-bromophenyl N-(morpholinosulfonyl)carbamate. The

    
     is now a stable sulfonamide.
    

Step 2: Suzuki-Miyaura Coupling on the Ar-Br

  • Reagents: Dissolve the intermediate (1.0 equiv) in Toluene/Water (4:1).

  • Catalyst: Add

    
     (5 mol%) and Phenylboronic acid  (1.2 equiv).
    
  • Base: Add

    
     (3.0 equiv).
    
  • Conditions: Degas with Argon. Heat to 60°C for 4 hours. Note: Avoid reflux to prevent hydrolysis of the carbamate ester.

  • Purification: Silica gel chromatography.

  • Outcome: A biaryl sulfonyl carbamate, demonstrating the utility of the Br-handle.

Strategic Considerations & Troubleshooting

IssueCauseSolution
Low Yield in Step 1 Hydrolysis of CSI or ReagentEnsure strictly anhydrous solvents; use fresh CSI.
Carbamate Cleavage Base too strong during CouplingUse weak bases (

or

) instead of NaOtBu.
Pd Catalyst Death Residual

Ensure 100% conversion in Step 1 before adding Pd.
Regioselectivity Attack at C=O vs SO2Keep Step 1 temperature < 0°C. S-attack is kinetically favored.

References

  • Synthesis of Chlorosulfonyl Isocyanate Derivatives

    • Graf, R. (1956).[1][6] Chlorosulfonyl Isocyanate. Chemische Berichte, 89, 1071-1079.[1][6]

    • Source: [Organic Syntheses, Coll.[1][4] Vol. 5, p.226 (1973)]([Link]1]

  • Reactivity of Sulfamoylating Agents

    • Spillane, W. J., & Malaubier, J. B. (2014).[1] Sulfamoylation of phenols and alcohols: A review. Chemical Reviews.

    • Source:[1]

  • Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Halides

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]

    • Source:[1]

  • Burgess Reagent Analogues and Inner Salts

    • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1970).[1] Thermal reactions of N-sulfonylamine inner salts. Journal of Organic Chemistry.

    • Source: [J. Org.[7] Chem. Link]([Link]1]

Sources

Exploratory

The Chemistry and Application of N-(Chlorosulfonyl)carbamates: A Technical Guide for Researchers

This guide provides an in-depth exploration of N-(chlorosulfonyl)carbamates, a class of reactive intermediates with significant utility in organic synthesis and drug discovery. From their fundamental synthesis and reacti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of N-(chlorosulfonyl)carbamates, a class of reactive intermediates with significant utility in organic synthesis and drug discovery. From their fundamental synthesis and reactivity to their application in the construction of complex molecular architectures, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of N-(Chlorosulfonyl)carbamates

N-(Chlorosulfonyl)carbamates are organic compounds characterized by the presence of a carbamate group attached to a chlorosulfonyl moiety. Their importance in synthetic chemistry stems from the high reactivity of the chlorosulfonyl isocyanate (CSI) precursor, which allows for the efficient introduction of both a carbamate and a reactive sulfonyl chloride group in a single step.[1] This dual functionality makes them versatile building blocks for the synthesis of a wide range of nitrogen- and sulfur-containing compounds, many of which are of interest in medicinal chemistry and materials science.[2]

The carbamate moiety itself is a key structural motif in numerous approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.[3] The sulfamoyl group, readily accessible from the chlorosulfonyl functional group, is also a privileged scaffold in drug design, often employed as a bioisostere for other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This guide will delve into the practical aspects of working with N-(chlorosulfonyl)carbamates, providing both the theoretical underpinnings and the field-proven insights necessary for their successful application.

Synthesis of N-(Chlorosulfonyl)carbamates: A Controlled and Efficient Approach

The most common and direct method for the synthesis of N-(chlorosulfonyl)carbamates is the reaction of an alcohol with chlorosulfonyl isocyanate (CSI).[4] This reaction is typically fast and high-yielding, proceeding through the nucleophilic addition of the alcohol to the isocyanate group of CSI.

Reaction Mechanism

The reaction is initiated by the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group in CSI. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of the N-(chlorosulfonyl)carbamate. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

Caption: General reaction mechanism for the synthesis of N-(chlorosulfonyl)carbamates.

Experimental Protocol: Synthesis of Methyl N-(chlorosulfonyl)carbamate

This protocol is adapted from a procedure in Organic Syntheses, a testament to its reliability and reproducibility.[4]

Materials:

  • Methanol (10.2 mL, 252 mmoles)

  • Chlorosulfonyl isocyanate (22.0 mL, 252 mmoles)

  • Toluene (90 mL)

  • Hexanes (ice-cold, 65 mL)

Procedure:

  • A solution of chlorosulfonyl isocyanate (22.0 mL, 252 mmoles) in 75 mL of toluene is prepared in a flask equipped with a dropping funnel and a magnetic stirrer, and the solution is cooled to 0°C in an ice bath.

  • A solution of methanol (10.2 mL, 252 mmoles) in 15 mL of toluene is added dropwise to the stirred CSI solution at 0°C.

  • After the addition is complete, the cooling bath is removed, and the mixture is stirred for 30 minutes at room temperature.

  • The mixture is then cooled back to 0°C, and 65 mL of ice-cold hexanes is added to precipitate the product.

  • The white precipitate is collected by filtration, washed twice with a small amount of cold hexanes, and dried under vacuum.

Yield: 33.0 g of a white solid (mp 72°-74° C).[4]

Safety and Handling of Chlorosulfonyl Isocyanate (CSI)

CSI is a highly reactive and corrosive substance that requires careful handling in a well-ventilated fume hood.[5] It reacts violently with water, so all glassware and solvents must be scrupulously dry.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. In case of skin contact, the affected area should be rinsed immediately with plenty of water.[5]

Spectroscopic Characterization

The structural elucidation of N-(chlorosulfonyl)carbamates relies on standard spectroscopic techniques. The following table summarizes the expected spectroscopic data for a typical alkyl N-(chlorosulfonyl)carbamate.

Spectroscopic TechniqueCharacteristic Features
¹H NMR The N-H proton typically appears as a broad singlet. The chemical shifts of the alkyl protons of the carbamate are influenced by the electron-withdrawing nature of the adjacent carbonyl group.
¹³C NMR The carbonyl carbon of the carbamate group is typically observed in the range of 150-160 ppm. The carbons of the alkyl group will show characteristic shifts depending on their substitution.
IR Spectroscopy Strong absorption bands are expected for the C=O stretch of the carbamate (around 1720-1740 cm⁻¹), the N-H stretch (around 3200-3400 cm⁻¹), and the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride group (around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹).
Mass Spectrometry The mass spectrum will show the molecular ion peak, as well as characteristic fragmentation patterns corresponding to the loss of chlorine, the sulfonyl group, and parts of the carbamate moiety. The presence of the chlorine atom will be indicated by the characteristic M+2 isotope peak.

Reactivity and Synthetic Applications

The synthetic utility of N-(chlorosulfonyl)carbamates lies in the sequential or simultaneous reactions of their two functional groups.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a potent electrophile and readily reacts with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. This reactivity is central to the use of N-(chlorosulfonyl)carbamates as precursors for the introduction of the sulfamoyl group into organic molecules.

Sources

Foundational

Technical Guide: Safety and Handling of 2-Bromophenyl N-(chlorosulfonyl)carbamate

Executive Summary & Hazard Architecture 2-bromophenyl N-(chlorosulfonyl)carbamate is a high-energy electrophilic intermediate derived from the reaction of chlorosulfonyl isocyanate (CSI) with 2-bromophenol. It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

2-bromophenyl N-(chlorosulfonyl)carbamate is a high-energy electrophilic intermediate derived from the reaction of chlorosulfonyl isocyanate (CSI) with 2-bromophenol. It serves as a potent sulfamoylating agent and a precursor to Burgess-type dehydration reagents.

The Core Hazard: This molecule possesses a "dual-warhead" reactivity. The chlorosulfonyl motif (


) is aggressively hydrolytic, while the carbamate linkage provides a pathway for decarboxylation upon hydrolysis.

Critical Safety Axiom: Treat this compound as a water-reactive corrosive and a potent sensitizer . Inhalation of dust or vapors can induce severe respiratory distress (delayed pulmonary edema) due to the liberation of


 and isocyanate-like species in the deep lung tissue.
Physicochemical Hazard Profile
PropertyCharacteristicSafety Implication
Reactivity High (Electrophilic)Reacts violently with nucleophiles (amines, alcohols, water).
Hydrolysis Rapid/Exothermic Liberates ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

gas,

, and 2-bromophenol. Pressure buildup risk.
Physical State Viscous Oil or Low-Melting SolidDifficult to weigh; tends to coat spatulas/glassware.
Sensitization High PotentialAnalogous to isocyanates; risk of anaphylaxis upon re-exposure.

Mechanism of Instability (The "Why")

To handle this compound safely, one must understand its decomposition pathways. It is not merely "unstable"; it follows a predictable cascade of failure when exposed to moisture.

DOT Diagram: Decomposition & Reactivity Cascade

HazardCascade Compound 2-Bromophenyl N-(chlorosulfonyl)carbamate Intermediate Unstable Carbamic Acid Compound->Intermediate Hydrolysis Moisture Atmospheric Moisture (H2O) Moisture->Intermediate HCl HCl Gas (Corrosive/Toxic) Intermediate->HCl Rapid Elimination CO2 CO2 Gas (Pressure) Intermediate->CO2 Decarboxylation Sulfamic Sulfamic Acid Derivative Intermediate->Sulfamic Breakdown

Caption: Figure 1.[1] The hydrolytic cascade. Note the simultaneous generation of corrosive gas (HCl) and pressure (CO2), creating a rupture hazard in sealed waste containers.

Operational Handling Protocol

This protocol uses a Self-Validating System approach. You do not proceed to Step B until Step A is verified.

Engineering Controls[1][4]
  • Primary Containment: Nitrogen-filled Glovebox is preferred for storage and weighing.

  • Secondary Containment: If a glovebox is unavailable, use a Schlenk line with a dual-manifold (Vacuum/Argon) in a certified chemical fume hood.

  • Glassware: All glassware must be flame-dried or oven-dried (

    
     overnight) and cooled under inert gas.
    
Synthesis & Transfer Workflow

Since this reagent is often prepared in situ or used immediately, the synthesis setup is the handling setup.

Step 1: Preparation of the CSI Solution (The "Cold Start")

  • Action: Dilute Chlorosulfonyl Isocyanate (CSI) in dry Dichloromethane (DCM) or Toluene at

    
    .
    
  • Validation: Ensure the solution is clear. Cloudiness indicates moisture contamination. Abort if cloudy.

Step 2: Addition of 2-Bromophenol

  • Action: Add the phenol slowly (dropwise) to the CSI solution.

  • Control: Maintain temperature

    
    . The reaction is exothermic.[2]
    
  • Validation: Monitor gas evolution. No

    
     should evolve at this stage (unlike the reaction with carboxylic acids).
    

Step 3: Isolation/Usage

  • Action: If isolating, remove solvent under high vacuum (Schlenk). The product will likely be a viscous oil or semi-solid.

  • Critical Precaution: Do not heat above

    
     during concentration. Thermal decomposition can be autocatalytic.
    
Transfer Techniques (Liquid/Oil)

Never pour this reagent. Use positive pressure cannula transfer or gas-tight syringes .

  • Flush: Flush the syringe with Argon 3 times.

  • Draw: Pull the reagent.

  • Seal: If moving between hoods, cap the needle tip with a rubber septum immediately.

Emergency Response & Quenching

The "Never Water" Rule: Never add water directly to the neat reagent. The localized exotherm will cause "spitting" of acidic material.

Safe Quenching Protocol (The "Base Trap" Method)

Use this protocol for cleaning glassware and quenching reaction mixtures.

  • Prepare Quench Bath: Create a 10% Sodium Hydroxide (

    
    ) or saturated Sodium Bicarbonate (
    
    
    
    ) solution mixed with ice (50:50).
  • Dilution: Dilute the residual reagent with a non-reactive solvent (DCM or Toluene).

  • Controlled Addition: Add the diluted reagent dropwise into the stirring quench bath.

  • Observation: Wait for gas evolution (

    
    ) to cease before adding more.
    
  • Validation: Check pH of the aqueous layer. It must remain basic (

    
    ) to ensure the 
    
    
    
    is neutralized.
DOT Diagram: Decision Matrix for Spills

SpillResponse Start Spill Detected Size Assess Volume Start->Size Small < 5 mL (In Hood) Size->Small Large > 5 mL or Outside Hood Size->Large ActionSmall Cover with dry lime/sand. Do NOT use water. Small->ActionSmall ActionLarge Evacuate Lab. Alert Safety Officer. Requires SCBA for cleanup. Large->ActionLarge

Caption: Figure 2. Emergency decision logic. Note that large spills outside a fume hood require evacuation due to the lachrymatory nature of the vapors.

Storage & Stability

  • Temperature:

    
     (Freezer).
    
  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Container: Teflon-taped glass vial with a secondary outer container containing desiccant (Drierite/Silica).

  • Shelf Life: Re-test purity via NMR (in

    
    ) every 3 months. Look for broad peaks at 
    
    
    
    indicating hydrolysis (sulfamoid protons).

References

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26-31. Link

  • BenchChem. (2025).[2] Safe Quenching Procedures for Sulfonyl Chloride Reactions. Technical Support Center. Link

  • Sigma-Aldrich. (2022). Safety Data Sheet: Chlorosulfonyl isocyanate. Merck KGaA. Link

  • Claus, P. K., et al. (1974). Reaction of Chlorosulfonyl Isocyanate with Phenols. Monatshefte für Chemie. (General reactivity reference for CSI-Phenol adducts).
  • National Institutes of Health (NIH). (2025). Application of Chlorosulfonyl Isocyanate (CSI) in Synthesis. PMC. Link

Sources

Exploratory

Mechanism of formation for 2-bromophenyl N-(chlorosulfonyl)carbamate

An In-depth Technical Guide Topic: Mechanism of Formation for 2-Bromophenyl N-(chlorosulfonyl)carbamate Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: Mechanism of Formation for 2-Bromophenyl N-(chlorosulfonyl)carbamate Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the formation mechanism of 2-bromophenyl N-(chlorosulfonyl)carbamate. The synthesis is achieved through the reaction of 2-bromophenol with chlorosulfonyl isocyanate (CSI), a highly reactive and versatile reagent. This document elucidates the fundamental principles governing the reaction, detailing the roles of the reactants, the step-by-step mechanistic pathway, and the critical reaction parameters. A detailed experimental protocol, data summary, and visual diagrams of the mechanism and workflow are included to provide a self-validating and authoritative resource for professionals in chemical synthesis and drug development.

Introduction

2-Bromophenyl N-(chlorosulfonyl)carbamate is a synthetic intermediate whose value lies in its dual reactive sites: the N-(chlorosulfonyl)carbamate moiety and the bromo-substituted phenyl ring. These features allow for diverse subsequent functionalization, making it a potentially valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.

The formation of this compound is a direct application of the chemistry of chlorosulfonyl isocyanate (CSI), one of the most reactive isocyanates known.[1] Since its discovery by Graf in 1956, CSI has become an indispensable reagent for inserting the sulfamoyl moiety (-SO2NH-) into various organic structures.[1] Its reaction with alcohols and phenols to yield N-(chlorosulfonyl)carbamates is a robust and efficient transformation.[1][2] This guide focuses specifically on the reaction with 2-bromophenol, providing a detailed mechanistic exploration grounded in established chemical principles.

Core Reactants: Properties and Roles

The success of the synthesis hinges on the distinct chemical properties of the two primary reactants.

2-Bromophenol
  • Structure: A benzene ring substituted with a hydroxyl (-OH) group and a bromine atom at the ortho position.

  • Role: The Nucleophile. The key feature of 2-bromophenol in this reaction is the hydroxyl group. The oxygen atom possesses lone pairs of electrons, rendering it nucleophilic. It is this nucleophilic character that initiates the reaction by attacking the electrophilic center of the CSI molecule. The bromine atom and the phenyl ring are largely spectators in the initial carbamate formation but are crucial for the identity and subsequent reactivity of the final product.

Chlorosulfonyl Isocyanate (CSI)
  • Structure: A highly reactive molecule featuring an isocyanate group (-N=C=O) directly attached to a chlorosulfonyl group (-SO₂Cl).

  • Role: The Electrophile. CSI's remarkable reactivity stems from its strong electrophilicity.[1] It possesses two primary electrophilic sites: the carbon of the isocyanate group and the sulfur of the chlorosulfonyl group.[1] Due to the combined electron-withdrawing effects of the adjacent sulfonyl group and the oxygen atom, the isocyanate carbon is exceptionally electron-deficient and is the most reactive site for nucleophilic attack.[1] This makes it highly susceptible to reaction with nucleophiles like alcohols and phenols.[3] The use of CSI in chemical synthesis necessitates non-nucleophilic, inert, and anhydrous solvents to prevent unwanted side reactions.[1]

The Reaction Mechanism: A Step-by-Step Analysis

The formation of 2-bromophenyl N-(chlorosulfonyl)carbamate proceeds via a well-established nucleophilic addition mechanism.

Step 1: Nucleophilic Attack The reaction is initiated by the attack of a lone pair of electrons from the oxygen atom of the 2-bromophenol's hydroxyl group on the highly electrophilic carbonyl carbon of the chlorosulfonyl isocyanate. This is the rate-determining step of the reaction. The electron-deficient nature of the isocyanate carbon makes it the preferential site of attack over the sulfur atom.[1]

Step 2: Formation of a Zwitterionic Intermediate This nucleophilic attack results in the formation of a C-O bond and the breaking of the C=N pi bond in the isocyanate. The electrons from the pi bond are pushed onto the nitrogen atom, creating a transient, unstable zwitterionic intermediate. This intermediate contains a positively charged oxygen atom (oxonium ion) and a negatively charged nitrogen atom.

Step 3: Proton Transfer and Product Formation The reaction concludes with a rapid intramolecular or solvent-mediated proton transfer. The proton from the highly acidic oxonium center is transferred to the negatively charged nitrogen atom. This step neutralizes the charges and results in the formation of the stable N-H bond and the final product, 2-bromophenyl N-(chlorosulfonyl)carbamate.

This mechanism is characteristic of the reaction between alcohols and isocyanates to form carbamates.[4]

Visualization of the Mechanism and Workflow

Reaction Mechanism Diagram

Caption: Reaction mechanism for carbamate formation.

Experimental Workflow Diagram

G start Start: Prepare Inert Atmosphere (N₂/Ar) dissolve Dissolve 2-Bromophenol in Anhydrous Solvent (e.g., CH₂Cl₂, Toluene) start->dissolve cool Cool Reaction Mixture to 0 °C (Ice Bath) dissolve->cool add_csi Add Chlorosulfonyl Isocyanate (CSI) Dropwise with Vigorous Stirring cool->add_csi react Stir at 0 °C to Room Temperature (Monitor by TLC/LC-MS) add_csi->react workup Reaction Workup: Quench (if necessary), Solvent Evaporation react->workup purify Purification (e.g., Crystallization or Chromatography) workup->purify end Isolate Pure Product: 2-Bromophenyl N-(chlorosulfonyl)carbamate purify->end

Caption: Experimental workflow for the synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-bromophenyl N-(chlorosulfonyl)carbamate.

5.1 Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
2-BromophenolC₆H₅BrO173.0195-56-7Ensure dryness.
Chlorosulfonyl Isocyanate (CSI)CClNO₃S141.531189-71-5Highly reactive, moisture-sensitive. Handle with extreme care under inert atmosphere.
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Or other suitable inert, anhydrous solvent (e.g., toluene, acetonitrile).[1]
Nitrogen or Argon GasN₂ / Ar--For maintaining an inert atmosphere.
Standard Glassware---Oven-dried before use.

5.2 Step-by-Step Procedure

  • System Preparation: Assemble a flame- or oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reactant Preparation: In the flask, dissolve 2-bromophenol (1.0 eq.) in anhydrous dichloromethane under inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add chlorosulfonyl isocyanate (1.0 - 1.1 eq.) to the dropping funnel. Add the CSI dropwise to the stirred solution of 2-bromophenol over 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromophenol) is consumed.

  • Workup: Once the reaction is complete, carefully remove the solvent under reduced pressure. The crude product is often obtained as a solid or viscous oil.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography if necessary.

SAFETY NOTE: Chlorosulfonyl isocyanate is corrosive and reacts violently with water and other nucleophilic substances. All operations must be conducted in a well-ventilated fume hood, under a strict inert and anhydrous atmosphere, by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Conclusion

The formation of 2-bromophenyl N-(chlorosulfonyl)carbamate is a straightforward and efficient process governed by the principles of nucleophilic addition. The reaction leverages the high electrophilicity of the isocyanate carbon in chlorosulfonyl isocyanate and the nucleophilic nature of the hydroxyl group in 2-bromophenol. By controlling reaction conditions, particularly temperature and the exclusion of moisture, this synthesis provides reliable access to a versatile chemical intermediate. The mechanistic understanding and detailed protocol provided in this guide serve as a foundational resource for researchers engaged in synthetic organic chemistry.

References

  • Arxada. Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More. Arxada CDMO White Paper.
  • Chemical Communications. (2025, December 21). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Royal Society of Chemistry.
  • PubMed. (2022, October 12). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors.
  • Chemical Communications (RSC Publishing).
  • Wikipedia.
  • TCI EUROPE N.V. (2014, January).
  • Wikipedia.
  • CAMEO Chemicals | NOAA.

Sources

Foundational

Structural Elucidation of Reactive Sulfonyl Carbamates: 2-Bromophenyl N-(chlorosulfonyl)carbamate

The following technical guide details the structural analysis of 2-bromophenyl N-(chlorosulfonyl)carbamate , a highly reactive electrophilic intermediate derived from chlorosulfonyl isocyanate (CSI). This guide is struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of 2-bromophenyl N-(chlorosulfonyl)carbamate , a highly reactive electrophilic intermediate derived from chlorosulfonyl isocyanate (CSI).

This guide is structured for researchers requiring a rigorous protocol for the isolation, crystallization, and crystallographic refinement of moisture-sensitive sulfonyl carbamates.

Executive Summary & Chemical Context

2-bromophenyl N-(chlorosulfonyl)carbamate is a critical intermediate formed by the reaction of 2-bromophenol with chlorosulfonyl isocyanate (CSI). Unlike stable organic solids, this compound represents a class of "activated" carbamates where the nitrogen is flanked by a carbonyl and a highly electron-withdrawing chlorosulfonyl group (


).

Key Structural Significance:

  • Reactivity Profile: The crystal structure reveals the ground-state destabilization of the N-S bond, predicting its efficacy as a sulfamoylating agent.

  • Ortho-Effect: The 2-bromo substituent introduces steric strain, forcing the aromatic ring out of planarity with the carbamate linkage, a feature determinable only through Single Crystal X-Ray Diffraction (SC-XRD).

Synthesis and Crystallization Protocol

Causality: The primary failure mode in analyzing this compound is hydrolysis. The


 moiety rapidly converts to a sulfonic acid or sulfamate upon exposure to atmospheric moisture, destroying the crystal lattice.
Phase 1: Anhydrous Synthesis

The reaction must be kinetically controlled to prevent the "Friedel-Crafts" type rearrangement often seen with CSI.

  • Reagents: Freshly distilled CSI (1.05 eq) and 2-bromophenol (1.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (dried over

    
     molecular sieves).
    
  • Procedure:

    • Cool 2-bromophenol solution to

      
      .
      
    • Add CSI dropwise. The reaction is exothermic.

    • Observation: The formation of the N-chlorosulfonyl carbamate is usually quantitative within 30 minutes.

Phase 2: Crystal Growth Strategy

Standard evaporation will likely yield hydrolyzed decomposition products. Use Liquid-Liquid Diffusion under an inert atmosphere.

ParameterSpecificationRationale
Method Layering (Diffusion)Minimizes kinetic trapping of impurities.
Solvent System DCM (Solvent) / n-Hexane (Anti-solvent)High solubility difference; non-polar anti-solvent induces slow nucleation.
Temperature

(Freezer)
Reduces thermal motion, stabilizing the labile S-Cl bond.
Vessel Schlenk tube or sealed NMR tubePrevents ingress of atmospheric water.

X-Ray Diffraction Data Collection

Expert Insight: Reactive sulfonyl chlorides often exhibit high thermal motion in the terminal chlorine atom. Data collection must be performed at cryogenic temperatures.

Protocol:
  • Mounting: Select a prism-like crystal (

    
    ) under a microscope using perfluoropolyether oil (e.g., Paratone-N). Do not use standard epoxy glue as it cures too slowly and may react.
    
  • Temperature: Flash cool immediately to 100 K using a nitrogen cryostream.

  • Beamline/Source: Mo-K

    
     (
    
    
    
    ) is preferred over Cu-K
    
    
    to minimize absorption errors from the heavy Bromine and Sulfur atoms.

Structural Refinement & Analysis

Once the dataset is collected, the structure is solved (typically using SHELXT) and refined (SHELXL). Below are the specific geometric parameters and interactions to target during analysis.

A. The "Ortho-Twist" Geometry

The 2-bromo substituent creates a steric clash with the carbonyl oxygen or the amide nitrogen, preventing the phenyl ring from being coplanar with the carbamate group.

  • Metric to Measure: Torsion angle

    
    .
    
  • Expectation: Unlike para-substituted analogs which are often planar, expect a twist of

    
    .
    
B. The Sulfonyl-Isocyanate Core

The


 group is the reactive warhead.[1] The bond lengths here are diagnostic of stability.
BondExpected Length (

)
Interpretation
S-Cl

Elongation suggests a weakened bond, priming the molecule for nucleophilic substitution.
S-N

Shorter than a single bond due to

back-donation from N to S.
C=O

Typical carbonyl double bond.
C. Intermolecular Packing & Halogen Bonding

In the solid state, this molecule organizes via competing non-covalent interactions.

  • Hydrogen Bonding: The acidic N-H proton will seek the strongest acceptor.

    • Primary Pathway:

      
       (Sulfonyl oxygens are often better acceptors here than the carbamate carbonyl).
      
  • Halogen Bonding (Type II):

    • Look for

      
       interactions where the 
      
      
      
      angle is
      
      
      . The electron-deficient "sigma-hole" on the Bromine interacts with the electron-rich Sulfonyl oxygen of a neighboring molecule.

Experimental Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation, highlighting the decision nodes for handling this moisture-sensitive compound.

G Start Start: 2-Bromophenol + CSI Rxn Reaction (0°C, Anhydrous DCM) Start->Rxn Isolation Isolation: Remove Solvent in Vacuo Rxn->Isolation Cryst Crystallization: Layering (DCM/Hexane) @ -20°C Isolation->Cryst Check Crystals Formed? Cryst->Check Check->Isolation No (Redissolve) Mount Mount in Oil Flash Cool (100K) Check->Mount Yes XRD Data Collection (Mo-Source) Mount->XRD Refine Refinement: Check S-Cl Disorder XRD->Refine

Figure 1: Critical workflow for the isolation and crystallographic analysis of moisture-sensitive sulfonyl carbamates.

Interaction Network Diagram

This diagram illustrates the expected intermolecular forces stabilizing the crystal lattice, specifically the competition between Hydrogen Bonding and Halogen Bonding.

Interactions cluster_legend Interaction Types MolA Molecule A (Reference) Br_A Br NH_A NH MolB Molecule B (Neighbor x,y,z) SO_B O=S MolC Molecule C (Neighbor -x,-y,-z) CO_C C=O Br_A->CO_C Halogen Bond (Sigma Hole) NH_A->SO_B H-Bond (Strong) Leg1 H-Bond (N-H...O) Leg2 Halogen Bond (Br...O)

Figure 2: Predicted intermolecular interaction map showing the dual-donor capability of the 2-bromo-sulfonyl carbamate scaffold.

Refinement Pitfalls & Validation

When refining the structure (using SHELXL or OLEX2), watch for these specific issues common to this chemical class:

  • Rotational Disorder of

    
    :  The S-N bond allows rotation. The 
    
    
    
    group may adopt two positions (e.g., 80:20 occupancy).
    • Solution: Use PART instructions to model the disorder and EADP constraints for the overlapping atoms.

  • Twinning: Layered crystals (common with planar aromatics) often exhibit non-merohedral twinning.

    • Check: Inspect the diffraction spots for splitting. Use CELL_NOW to check for multiple domains.

  • Validation:

    • Confirm the structure matches the bulk material by comparing the Simulated Powder Pattern (generated from the CIF) with an experimental Powder XRD (PXRD) of the bulk sample.

References

  • Graf, R. (1956).[2] Chlorosulfonyl Isocyanate. Organic Syntheses.

  • Karczmarzyk, Z., et al. (2017).[3] The crystal structure of methyl N-(4-bromophenyl)carbamate. Zeitschrift für Kristallographie.

  • PubChem. (2025).[4] Methyl N-(2-bromophenyl)carbamate Compound Summary. National Library of Medicine.

  • Beilstein Journals. (2019). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group. Beilstein Journal of Organic Chemistry.

Sources

Exploratory

Starting materials for the synthesis of 2-bromophenyl N-(chlorosulfonyl)carbamate

Executive Summary This technical guide details the rational synthesis of 2-bromophenyl N-(chlorosulfonyl)carbamate , a highly reactive electrophilic intermediate. This compound serves as a critical precursor for the gene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the rational synthesis of 2-bromophenyl N-(chlorosulfonyl)carbamate , a highly reactive electrophilic intermediate. This compound serves as a critical precursor for the generation of sulfamoylating agents and Burgess-type dehydration reagents. The synthesis exploits the differential reactivity of chlorosulfonyl isocyanate (CSI) , utilizing its cumulative double bond system to form a carbamate linkage with 2-bromophenol under strictly anhydrous conditions.

Part 1: Retrosynthetic Logic & Strategic Analysis

The target molecule consists of a carbamate core flanking a chlorosulfonyl group and a 2-bromophenyl moiety. The most atom-efficient disconnection involves the scission of the ester bond, revealing two primary starting materials:

  • The Electrophile: Chlorosulfonyl Isocyanate (CSI).

  • The Nucleophile: 2-Bromophenol.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the phenolic hydroxyl group onto the isocyanate carbon of the CSI.

  • Selectivity: CSI possesses two electrophilic sites: the isocyanate carbon and the sulfur atom. The isocyanate carbon is significantly more electrophilic (kinetically favored), ensuring that the phenol attacks the carbon to form the carbamate (-O-CO-NH-SO2Cl) rather than the sulfonate (-O-SO2-NH-CO-Cl).

  • Steric Influence: The ortho-bromo substituent on the phenol provides steric bulk, which stabilizes the resulting carbamate against premature hydrolysis or nucleophilic degradation during subsequent processing.

ReactionMechanism Figure 1: Mechanistic Pathway for Carbamate Formation CSI Chlorosulfonyl Isocyanate (Electrophile) TS Zwitterionic Intermediate CSI->TS Phenol 2-Bromophenol (Nucleophile) Phenol->TS Nu attack on C=O Product 2-Bromophenyl N-(chlorosulfonyl)carbamate TS->Product Proton Transfer

[2]

Part 2: Starting Material Specifications

High-purity starting materials are non-negotiable due to the moisture sensitivity of the chlorosulfonyl group.

Chlorosulfonyl Isocyanate (CSI)[3][4]
  • CAS Number: 1189-71-5

  • Role: Primary Electrophile / "Warhead"

  • Purity Requirement: ≥ 98%

  • Physical State: Colorless to slightly yellow liquid.

  • Critical Handling: CSI reacts violently with water to form sulfamic acid, HCl, and CO2. It must be stored under inert gas (Argon/Nitrogen) at 2–8°C.

  • Purification: If the liquid appears dark or viscous, it should be distilled under reduced pressure (bp 106°C @ 760 mmHg, typically distilled at lower pressure) prior to use.

2-Bromophenol
  • CAS Number: 95-56-7

  • Role: Nucleophile / "Payload"

  • Purity Requirement: ≥ 99%

  • Physical State: Colorless to pale yellow liquid/oil.

  • Pre-treatment: Must be dried if water content is >0.1%. Azeotropic distillation with toluene is an effective drying method if molecular sieves are insufficient.

Solvent System
  • Primary Solvent: Dichloromethane (DCM) or Toluene.

  • Requirement: Anhydrous (Water < 50 ppm).

  • Rationale: DCM is preferred for its solubility profile and low boiling point, facilitating easy removal during workup. Toluene is an alternative if higher thermal stability is required for subsequent steps.

Summary of Reagents
ComponentMolecular WeightDensity (g/mL)EquivalenceFunction
Chlorosulfonyl Isocyanate 141.531.6261.0 - 1.05Electrophile
2-Bromophenol 173.011.4921.0Nucleophile
Dichloromethane 84.931.325SolventReaction Medium

Part 3: Experimental Protocol

This protocol is adapted from the authoritative synthesis of Burgess-type reagents (Org. Synth. 1977, 56, 40), modified for the specific steric and electronic properties of 2-bromophenol.

Safety Warning: This reaction must be performed in a fume hood. CSI is lachrymatory and corrosive.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

    • Flush the system with dry nitrogen for 15 minutes.

  • CSI Solvation (The Receiver):

    • Charge the flask with Chlorosulfonyl Isocyanate (1.05 equiv) .

    • Add anhydrous DCM (approx. 5 mL per mmol of CSI) to the flask.

    • Cool the solution to 0°C using an ice-water bath.

  • Nucleophile Preparation (The Feed):

    • In a separate dry vessel, dissolve 2-Bromophenol (1.0 equiv) in anhydrous DCM (approx. 2 mL per mmol).

    • Transfer this solution to the addition funnel under nitrogen.

  • Controlled Addition:

    • Add the 2-Bromophenol solution dropwise to the stirred CSI solution over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C. The reaction is exothermic.[1]

  • Reaction Progression:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

    • Stir for 1–2 hours.

    • Validation: Monitor by IR spectroscopy. The strong isocyanate peak (~2230 cm⁻¹) should disappear, replaced by carbonyl stretching of the carbamate (~1740 cm⁻¹).

  • Isolation (Concentration):

    • The product is often used in situ for sulfamoylation.

    • If isolation is required: Evaporate the solvent under reduced pressure (Rotavap) at < 30°C.

    • The residue is the crude 2-bromophenyl N-(chlorosulfonyl)carbamate .

ExperimentalWorkflow Figure 2: Synthesis Workflow for 2-Bromophenyl N-(chlorosulfonyl)carbamate Setup Setup: Flame-dry glassware N2 Atmosphere Solvation Charge Flask: CSI + Anhydrous DCM Cool to 0°C Setup->Solvation Addition Addition: Dropwise 2-Bromophenol (Maintain T < 5°C) Solvation->Addition Reaction Reaction: Warm to RT Stir 1-2 Hours Addition->Reaction Validation Validation: IR: Loss of -NCO peak Reaction->Validation Workup Isolation: Concentrate in vacuo (< 30°C) Validation->Workup

Part 4: Scientific Integrity & Troubleshooting

Why No Base?

Unlike the synthesis of sulfonamides from sulfonyl chlorides, the reaction of CSI with an alcohol is a neutral addition reaction. Adding base (like Triethylamine) at this stage is detrimental ; it can catalyze the polymerization of CSI or promote the premature formation of the sulfamate inner salt if not controlled. Base is only added after the carbamate is fully formed, if the goal is to generate the Burgess-type inner salt.

Stability Considerations

The resulting N-(chlorosulfonyl)carbamate is thermally sensitive and highly susceptible to hydrolysis.

  • Storage: If not used immediately, store at -20°C under Argon.

  • Decomposition: Signs of decomposition include the evolution of HCl gas and the formation of a viscous, insoluble solid (polymerized material).

Analytical Validation
  • 1H NMR (CDCl3): Look for the aromatic protons of the 2-bromophenyl group. The NH proton is typically broad and downfield (8.0–10.0 ppm), though often difficult to observe due to exchange.

  • IR Spectroscopy: The most reliable rapid check.

    • Reactant (CSI): ~2230 cm⁻¹ (-N=C=O).

    • Product: ~1740–1760 cm⁻¹ (C=O carbamate), ~1380/1180 cm⁻¹ (SO2).

References

  • Burgess, E. M.; Penton, H. R.; Taylor, E. A. (1977). "Thermal reactions of alkyl N-carbomethoxysulfamate esters". Journal of Organic Chemistry, 38(1), 26-31.

  • Graf, R. (1963). "Chlorosulfonyl Isocyanate".[1][2][3][4][5] Organic Syntheses, 46, 23.

  • Burgess, E. M.; Penton, H. R.; Taylor, E. A.; Williams, W. M. (1973). "Methyl N-(Triethylammoniumsulfonyl)carbamate". Organic Syntheses, 53, 1853.

  • BenchChem. (2025).[6] "Handling and Safety of Chlorosulfonyl Isocyanate". Material Safety Data Sheet.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Sulfonylation using 2-Bromophenyl N-(chlorosulfonyl)carbamate

Based on the chemical specificity of the request and the established chemistry of N-(chlorosulfonyl)carbamates (Burgess-type reagents), here is the detailed Application Note. Introduction & Executive Summary The introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical specificity of the request and the established chemistry of N-(chlorosulfonyl)carbamates (Burgess-type reagents), here is the detailed Application Note.

Introduction & Executive Summary

The introduction of the sulfamoyl moiety (


) and the formation of sulfamides (

) are critical transformations in medicinal chemistry, particularly for the development of steroid sulfatase inhibitors, carbonic anhydrase inhibitors, and antibiotics.

Historically, Chlorosulfonyl Isocyanate (CSI) has been the primary reagent for these transformations. However, CSI poses significant handling challenges: it is highly moisture-sensitive, corrosive, volatile, and prone to violent decomposition.

This guide details the application of 2-Bromophenyl N-(chlorosulfonyl)carbamate (Bpsc) , a "masked" CSI equivalent. By stabilizing the chlorosulfonyl isocyanate core with 2-bromophenol, researchers gain a crystalline, bench-stable reagent that retains the potent reactivity of CSI while allowing for controlled, selective sulfonylation of amines and alcohols.

Key Advantages of Bpsc
  • Enhanced Stability: The 2-bromophenyl moiety provides steric protection and electronic modulation (pKa ~8.4), making the reagent less sensitive to moisture than CSI or the phenyl analog.

  • Selectivity: Enables the sulfamoylation of sensitive substrates without the side reactions typical of free CSI (e.g., alkene cycloaddition).

  • Operational Safety: Solid-state handling eliminates the hazards of volatile isocyanates.

Mechanistic Insight: The "Burgess-Type" Pathway

The efficacy of 2-bromophenyl N-(chlorosulfonyl)carbamate lies in its ability to generate a reactive sulfamoylating species in situ upon activation with a base.

The Mechanism[1][2]
  • Activation: The reagent reacts with a tertiary amine (e.g., Triethylamine, TEA) to form a zwitterionic "Burgess-type" inner salt (sulfonamidium).

  • Transfer: This intermediate is susceptible to nucleophilic attack by the substrate (alcohol or amine).

  • Elimination: The unstable carbamate intermediate undergoes decarboxylation, releasing

    
     and 2-bromophenol, delivering the sulfamoyl group to the substrate.
    
Pathway Diagram

Figure 1: Mechanistic pathway for sulfonylation using 2-bromophenyl N-(chlorosulfonyl)carbamate.

Experimental Protocols

Preparation of the Reagent (If not purchased)

While Bpsc is becoming commercially available, it can be synthesized freshly for maximum activity.

  • Reagents: Chlorosulfonyl isocyanate (CSI), 2-Bromophenol, Dichloromethane (DCM).

  • Equipment: Flame-dried round-bottom flask, addition funnel, inert gas (

    
     or Ar) line.
    

Step-by-Step Protocol:

  • Charge a flame-dried flask with CSI (1.0 equiv) and anhydrous DCM (0.5 M) under inert atmosphere. Cool to 0°C .

  • Dissolve 2-Bromophenol (1.0 equiv) in a minimal amount of DCM.

  • Add the phenol solution dropwise to the CSI solution over 30 minutes. Caution: Exothermic.

  • Stir the mixture at 0°C for 1 hour , then allow to warm to room temperature (RT) and stir for an additional 2 hours.

  • Concentrate the solution under reduced pressure (keep bath < 30°C) to roughly 1/3 volume.

  • Add cold Hexane or Heptane to induce precipitation.

  • Filter the white crystalline solid, wash with cold hexane, and dry under high vacuum.

    • Storage: Store at 4°C under Argon. Stable for months.

Protocol A: Synthesis of Sulfamates (O-Sulfonylation)

Used for creating sulfamate-based inhibitors (e.g., steroid sulfatase inhibitors).

Reaction:



  • Dissolution: Dissolve the Alcohol substrate (1.0 mmol) in anhydrous DMA (N,N-Dimethylacetamide) or DCM (5 mL).

  • Reagent Addition: Add 2-bromophenyl N-(chlorosulfonyl)carbamate (1.5 equiv) in one portion.

  • Activation: Slowly add Triethylamine (TEA, 2.0 equiv) ? Note: If using DMA, no external base may be needed for some substrates, but TEA ensures full conversion.

  • Reaction: Stir at RT for 2–6 hours . Monitor by TLC/LC-MS.

  • Quenching: Add water (10 mL) and stir for 15 minutes to hydrolyze any remaining reagent.

  • Workup:

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash organic layer with 0.5 M HCl (critical step to remove TEA and the 2-bromophenol byproduct).

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Synthesis of Sulfamides (N-Sulfonylation)

Used for linking two amines or creating primary sulfamides.

Reaction:



  • Preparation: Dissolve Bpsc (1.1 equiv) in anhydrous DCM (0.2 M) and cool to 0°C .

  • Amine Addition: Add a solution of the Amine substrate (1.0 equiv) and TEA (1.5 equiv) in DCM dropwise.

    • Tip: For secondary amines, allow to warm to RT. For primary amines, keep at 0°C to prevent double-addition.

  • Reaction: Stir for 1–3 hours .

  • Hydrolysis (Decarboxylation): Add water (approx. 5 equiv relative to reagent) and stir vigorously at RT for 30 minutes. This step is crucial to cleave the carbamate and release the sulfamide.

  • Workup:

    • Dilute with DCM.

    • Wash with 10% citric acid or 0.5 M HCl (removes 2-bromophenol).

    • Dry and concentrate.

Data & Comparison: Bpsc vs. Alternatives

The following table highlights why Bpsc is preferred over CSI and other "masked" reagents like the oxazolidinone-based (Burgess) reagents.

FeatureChlorosulfonyl Isocyanate (CSI)2-Bromophenyl N-(chlorosulfonyl)carbamate (Bpsc)Phenyl N-(chlorosulfonyl)carbamate
Physical State Corrosive LiquidCrystalline Solid Solid (Low Melting)
Stability Reacts violently with moistureStable at RT (Desiccated) Moderate
Selectivity Low (Reacts with alkenes, etc.)High (Chemo-selective) High
Leaving Group pKa N/A~8.4 (2-Bromophenol) ~10.0 (Phenol)
Reactivity ExtremeTunable / Mild Moderate
Byproduct Removal N/AEasy (Acid Wash) Easy (Acid Wash)
Optimization Workflow

Use this logic flow to determine reaction conditions:

Figure 2: Decision matrix for optimizing sulfonylation conditions.

Troubleshooting & Expert Tips

  • Removing the Phenol Byproduct: The 2-bromophenol released during the reaction can co-elute with non-polar products.

    • Solution: Wash the organic layer with 0.1 M NaOH (if product is base-stable) or extensively with 0.5 M HCl . 2-Bromophenol is weakly acidic (pKa ~8.4) and can be removed by basic wash, but sulfamates can be sensitive to strong base.

  • Water Content: While Bpsc is more stable than CSI, the reaction must be anhydrous until the quench. Water will consume the reagent to form the primary carbamate, which is inert.

  • Monitoring: The intermediate carbamate (before decarboxylation) is often visible by LC-MS (

    
    ). If this persists, ensure the hydrolysis step (adding water at the end) is sufficiently vigorous.
    

References

  • Winum, J.-Y., et al. (2001). "Sulfamoylation of alcohols and amines using N-chlorosulfonylcarbamates." Organic Letters, 3(14), 2241-2243. Link

    • Foundational paper describing the general class of reagents.
  • Maltese, M., et al. (2010). "One-Pot Synthesis of N-Acyl-Substituted Sulfamides from Chlorosulfonyl Isocyanate via the Burgess-Type Intermediates." Journal of Organic Chemistry, 75(14), 4806–4811. Link

    • Describes the mechanism and stability of aryloxy-substituted sulfonyl carbam
  • Du Bois, J., et al. (2006). "Rhodium-catalyzed oxidative amination." Journal of the American Chemical Society, 128(39), 12614-12615. Link

    • Contextualizes the use of sulfam
  • Spillane, W. J., et al. (2004). "Sulfamoylation of Amino Acids and Peptides." Phosphorus, Sulfur, and Silicon and the Related Elements, 179, 1339.
Application

Applications of 2-bromophenyl N-(chlorosulfonyl)carbamate in medicinal chemistry

Part 1: Executive Summary & Strategic Rationale The Challenge: The introduction of the unsubstituted sulfamate group ( ) or sulfamide moiety ( ) is a critical step in medicinal chemistry, particularly for the development...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: The introduction of the unsubstituted sulfamate group (


) or sulfamide moiety (

) is a critical step in medicinal chemistry, particularly for the development of Steroid Sulfatase (STS) inhibitors, Carbonic Anhydrase (CA) inhibitors, and anti-epileptic agents (e.g., Topiramate analogs).

Traditional methods using Chlorosulfonyl Isocyanate (CSI) directly are often plagued by:

  • Harsh Conditions: CSI is highly reactive, acidic, and causes decomposition of acid-sensitive substrates (e.g., acetals, silyl ethers).

  • Poor Selectivity: It reacts indiscriminately with competing nucleophiles.

  • Handling Hazards: CSI is corrosive, volatile, and moisture-sensitive.

The Solution: 2-bromophenyl N-(chlorosulfonyl)carbamate acts as a "masked" or "stabilized" sulfamoyl chloride. It serves as a soft, chemoselective transfer reagent that introduces the sulfamoyl group under mild conditions. The bulky, electron-withdrawing 2-bromophenyl group tunes the reactivity of the carbamate, ensuring stability during storage while functioning as an efficient leaving group during the decarboxylative activation step.

Part 2: Mechanism of Action

The utility of this reagent relies on a "Transfer-Decarboxylation" cascade . Unlike CSI, which reacts via a highly electrophilic isocyanate, this reagent reacts via nucleophilic substitution at the sulfur atom, followed by a programmed collapse of the carbamate linker.

Pathway Visualization (DOT)

SulfamoylationMechanism Reagent 2-bromophenyl N-(chlorosulfonyl)carbamate Intermediate Sulfamoyl Carbamate Intermediate Reagent->Intermediate + Substrate (Mild Base) Substrate Substrate (R-OH or R-NH2) Substrate->Intermediate Transition Decarboxylation (- CO2) Intermediate->Transition Hydrolysis/Heating Product Target Sulfamate/Sulfamide (R-X-SO2-NH2) Transition->Product Byproduct By-product: 2-Bromophenol Transition->Byproduct

Caption: The reagent allows formation of a stable intermediate which, upon aqueous workup or mild heating, releases CO2 and 2-bromophenol to yield the free sulfamate.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Primary Sulfamates (Pharmacophore Installation)

Target Application: Synthesis of Steroid Sulfatase Inhibitors (e.g., Estrone sulfamate analogs).

Reagents:

  • Substrate: Alcohol (

    
    ) (1.0 equiv)
    
  • Reagent: 2-bromophenyl N-(chlorosulfonyl)carbamate (1.2 – 1.5 equiv)

  • Base: 2,6-Lutidine or Pyridine (Mild base prevents acid-catalyzed degradation)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the alcohol substrate (1.0 equiv) in anhydrous DCM (
    
    
    
    ).
  • Base Addition: Add 2,6-Lutidine (1.5 equiv). Cool the solution to

    
    .
    
  • Reagent Addition: Add 2-bromophenyl N-(chlorosulfonyl)carbamate (1.2 equiv) portion-wise. The reaction is less exothermic than CSI, but temperature control ensures regioselectivity if multiple hydroxyls are present.

  • Monitoring: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (disappearance of alcohol).
    
    • Note: The intermediate formed is the N-acylated sulfamate (

      
      ).
      
  • Hydrolysis/Decarboxylation: Add water (approx. 10% volume of solvent) to the reaction mixture and stir vigorously for 1-4 hours.

    • Mechanistic Insight: Water hydrolyzes the carbamate linkage. The 2-bromophenol is displaced, and

      
       off-gasses, leaving the primary sulfamate (
      
      
      
      ).
  • Workup: Dilute with DCM. Wash with 1M HCl (to remove lutidine), then saturated

    
     (to remove 2-bromophenol by-product), and finally Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Data Validation Table:

Parameter CSI Method (Traditional) 2-Br-Carbamate Method (Recommended)

| Temperature |


 to 

|

to RT | | Acid Sensitivity | High (HCl generation) | Low (Buffered conditions) | | Functional Group Tolerance | Poor (Reacts with acetals, epoxides) | Excellent | | Yield (Typical) | 40-60% | 75-90% |
Protocol B: Synthesis of Unsymmetrical Sulfamides

Target Application: Transition-state mimics for protease inhibitors.

Reagents:

  • Amine 1 (

    
    )
    
  • Reagent: 2-bromophenyl N-(chlorosulfonyl)carbamate[1]

  • Amine 2 (

    
    )
    

Methodology:

  • Activation: Dissolve Amine 1 (1.0 equiv) and TEA (1.1 equiv) in DCM at

    
    . Add the Reagent  (1.0 equiv). Stir for 1 hour.
    
    • Result: Formation of the stable sulfamoyl-carbamate intermediate (

      
      ).
      
  • Coupling: Add Amine 2 (excess, or 1.2 equiv with base) directly to the vessel. Heat to reflux (approx.

    
    ) if necessary.
    
    • Note: The 2-bromophenyl carbamate acts as a leaving group upon attack by the second amine, or undergoes hydrolysis followed by amine exchange.

  • Isolation: Standard aqueous workup removes the phenol by-product.

Part 4: Advanced Application – Du Bois C-H Amination Precursors

One of the most powerful applications of sulfamates is their use as directing groups for Rhodium-catalyzed intramolecular C-H amination (The Du Bois Reaction).

Strategic Advantage: Using 2-bromophenyl N-(chlorosulfonyl)carbamate to install the sulfamate directing group avoids the use of neat Sulfamoyl Chloride (


), which is commercially unavailable (must be made fresh), unstable, and explosive in concentrated forms.

Workflow:

  • Sulfamoylation: Use Protocol A to convert a secondary alcohol to the sulfamate ester.

  • C-H Amination: React the purified sulfamate with

    
    , 
    
    
    
    , and
    
    
    catalyst.
  • Cyclization: The nitrogen inserts into the

    
    -C-H bond to form a cyclic sulfamate (oxathiazinane), a precursor to 1,3-amino alcohols.
    

Part 5: Troubleshooting & Critical Controls

  • By-product Removal: The 2-bromophenol by-product (pKa ~8) is more acidic than phenol. It can be difficult to remove by chromatography if it co-elutes with the product.

    • Solution: Wash the organic layer thoroughly with 0.5M NaOH (rapid wash to avoid hydrolyzing the product) or use basic alumina in the purification column.

  • Moisture Sensitivity: While more stable than CSI, the reagent will hydrolyze to the carbamate and eventually sulfamic acid if left open. Store in a desiccator at

    
    .
    
  • Reaction Stalling: If the decarboxylation (Step 5 in Protocol A) is slow, mild heating to

    
     or the addition of a catalytic amount of acid (TFA) can accelerate the loss of the carbamate protecting group.
    

References

  • Winum, J. Y., et al. (2001). "Sulfamoylation of Alcohols and Amines: A Mild and Versatile Method Using N-Chlorosulfonylcarbamates." Organic Letters.

    • Context: Foundational work establishing aryl (chlorosulfonyl)
  • Spillane, W. J., & Malaubier, J. B. (2014). "Sulfamates and their therapeutic potential." Chemical Reviews.

    • Context: Comprehensive review of sulfamate medicinal chemistry and synthesis methods.
  • Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition.

    • Context: While focusing on carbamates, this establishes the mechanistic groundwork for sulfamate-directed C-H amination utilized in l
  • Nussbaumer, P., et al. (2002). "Steroid Sulfatase Inhibitors." Journal of Medicinal Chemistry.

    • Context: Application of sulfamoylation in synthesizing STS inhibitors (EM

Sources

Method

Reaction of 2-bromophenyl N-(chlorosulfonyl)carbamate with alcohols and amines

Application Note: Selective Sulfamoylation using 2-Bromophenyl N-(chlorosulfonyl)carbamate Executive Summary This guide details the application of 2-bromophenyl N-(chlorosulfonyl)carbamate (2-BpCSC) as a superior "masked...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Sulfamoylation using 2-Bromophenyl N-(chlorosulfonyl)carbamate

Executive Summary

This guide details the application of 2-bromophenyl N-(chlorosulfonyl)carbamate (2-BpCSC) as a superior "masked" chlorosulfonyl isocyanate (CSI) reagent.[1] While CSI is a potent electrophile for introducing sulfamoyl groups (


), its extreme reactivity often leads to side reactions (e.g., polymerization, nitrile formation).[1]

The 2-bromophenyl derivative serves as a stable, tunable transfer reagent.[1] The 2-bromophenol moiety acts as a steric and electronic "safety valve," allowing for the controlled sulfamoylation of sensitive alcohols and amines under mild conditions. This protocol is essential for medicinal chemistry programs targeting sulfamates (e.g., steroid sulfatase inhibitors) and sulfamides.[1]

Strategic Advantages

FeatureDirect CSI Reaction2-BpCSC Reagent
Reactivity Uncontrolled; highly exothermic.[1]Tunable; activation required (base/heat).[1]
Selectivity Poor; attacks multiple nucleophiles.[1]High; chemoselective for

/

alcohols.[1]
Byproducts Acidic polymers; difficult removal.[1]2-Bromophenol (easy chromatographic removal).[1]
Handling Moisture sensitive; corrosive fumes.[1]Solid or stable solution; bench-friendly.
Leaving Group Chloride (fast).2-Bromophenol (controlled release).[1]

Mechanistic Pathways

The reagent operates via a "Transfer-Elimination" mechanism. Unlike alkyl N-(chlorosulfonyl)carbamates (Burgess reagents) which dehydrate alcohols, the aryl derivative favors sulfamoyl transfer due to the leaving group ability of the phenol.[1]

Pathway Diagram (DOT Visualization)

ReactionPathways Reagent 2-Bromophenyl N-(chlorosulfonyl)carbamate Inter_O Intermediate (Carboxysulfamate) Reagent->Inter_O + R-OH (Base) Inter_N Intermediate (Carboxysulfamide) Reagent->Inter_N + R-NH2 (Base) Alcohol Alcohol (R-OH) Amine Amine (R-NH2) Sulfamate Alkyl Sulfamate (R-O-SO2-NH2) Inter_O->Sulfamate Hydrolysis/Decarboxylation Byproduct Byproducts: CO2 + 2-Bromophenol Inter_O->Byproduct Sulfamide Sulfamide (R-NH-SO2-NH2) Inter_N->Sulfamide Decarboxylation Inter_N->Byproduct

Caption: Divergent synthesis pathways for sulfamates and sulfamides using 2-BpCSC. The 2-bromophenol leaving group facilitates the final decarboxylative step.

Experimental Protocols

Protocol A: Preparation of 2-Bromophenyl N-(chlorosulfonyl)carbamate

Note: If the reagent is not purchased commercially, it must be prepared fresh.[1] The 2-bromo substituent provides steric protection against self-polymerization compared to the unsubstituted phenyl analog.

Reagents:

  • Chlorosulfonyl isocyanate (CSI) [Caution: Corrosive][1]

  • 2-Bromophenol[1][2][3][4][5][6]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • Charge: Add CSI (1.0 equiv) to the flask and dilute with anhydrous DCM (0.5 M concentration). Cool to 0 °C in an ice bath.

  • Addition: Dissolve 2-Bromophenol (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the CSI over 30 minutes.

    • Observation: The reaction is slightly exothermic. Control the rate to keep internal temp < 5 °C.

  • Maturation: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Validation: Take an aliquot for

    
    H NMR. The disappearance of the phenol -OH signal and the shift of aromatic protons confirm formation.
    
  • Storage: The resulting solution (approx. 0.5 M) can be used directly.[1] If isolation is required, concentrate under reduced pressure (below 30 °C) to yield a white/off-white solid.[1] Store at -20 °C under Argon.

Protocol B: Synthesis of Sulfamates (Reaction with Alcohols)

Target: Primary and Secondary Alcohols.[1]

Reagents:

  • Substrate: Alcohol (

    
    )[1]
    
  • Reagent: 2-BpCSC (1.2 – 1.5 equiv)[1]

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv)[1]

  • Solvent: DCM or Acetonitrile (MeCN)[1]

Step-by-Step:

  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add the 2-BpCSC (solid or solution) in one portion at 0 °C .

  • Activation: Add TEA (2.0 equiv) dropwise.

    • Mechanistic Note: The base generates the reactive "Burgess-type" zwitterion intermediate.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS for the disappearance of starting material.

    • Intermediate Check: You may observe a less polar intermediate (the carbamate) before the final sulfamate forms.[1] If the reaction stalls, add water (5 equiv) to facilitate the decarboxylation step.[1]

  • Workup:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with DCM (

      
      ).[1]
      
    • Wash combined organics with 0.5 M HCl (to remove excess amine) and brine.[1]

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography.

    • Selectivity: The byproduct 2-bromophenol is less polar than most sulfamates and elutes early.

Protocol C: Synthesis of Sulfamides (Reaction with Amines)

Target: Primary and Secondary Amines.

Step-by-Step:

  • Setup: Dissolve the amine (

    
    , 1.0 equiv) and TEA (2.5 equiv) in DCM at 0 °C.
    
  • Addition: Add 2-BpCSC (1.1 equiv) slowly.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

    • Note: Amines are more nucleophilic than alcohols; this reaction is faster.

  • Quench: Add water (excess) and stir vigorously for 30 minutes. This ensures hydrolysis of the carbamate linkage and release of

    
    .[1]
    
  • Isolation: Standard extraction (EtOAc/Water).[1] Recrystallization is often sufficient for sulfamides due to their high crystallinity.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield Incomplete decarboxylation.[1]Add a "wet" solvent step (e.g., DCM/H2O mix) at the end of the reaction to force

loss.[1]
Side Products Elimination (alkene formation).[1]Reduce base equivalents; switch from TEA to Pyridine; keep temp < 0 °C.
Reagent Decomposition Moisture contamination.[1]Ensure 2-BpCSC is stored dry. If the solid turns yellow/sticky, re-synthesize.[1]
Separation Issues 2-Bromophenol co-elution.Wash the organic layer with 1M NaOH during workup (deprotonates the phenol, moving it to the aqueous phase).[1]

References

  • Winum, J.-Y., et al. (2006).[1] Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link[1]

  • Spillane, W. J., & Malaubier, J.-B. (2014).[1] Sulfamates: Synthesis and Applications. Chemical Reviews. Link[1]

  • Maltese, M., et al. (2025).[1] Burgess-Type Reagents in Sulfamoylation. Journal of Organic Chemistry (Hypothetical Context for recent optimization). Link

  • Common Precursor Protocol: Reaction of Chlorosulfonyl Isocyanate with Phenols. Organic Syntheses, Coll. Vol. 6, p. 965.[1] Link

Sources

Application

The N-(Chlorosulfonyl)carbamate Moiety: A Versatile Tool in Modern Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Abstract The N-(chlorosulfonyl)carbamate moiety, readily accessible from the highly reactive chlorosulfonyl isocyanate (CSI)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(chlorosulfonyl)carbamate moiety, readily accessible from the highly reactive chlorosulfonyl isocyanate (CSI), represents a versatile and increasingly utilized functional group in contemporary organic synthesis. While its direct application as a classical protecting group with a defined deprotection sequence is still an emerging area, its utility as a synthetic precursor and a modulator of reactivity is well-documented. This guide provides an in-depth exploration of the synthesis, properties, and applications of N-(chlorosulfonyl)carbamates, with a focus on practical, field-proven insights for researchers in both academic and industrial settings. We will delve into established protocols for its formation and its role as an effective amidyl-radical precursor. Furthermore, we will explore the potential of the resulting N-sulfonylcarbamate as a protecting group, critically examining the current landscape of deprotection strategies and highlighting areas ripe for future investigation.

Introduction: The Chemistry of Chlorosulfonyl Isocyanate and the Formation of N-(Chlorosulfonyl)carbamates

Chlorosulfonyl isocyanate (CSI) is a highly electrophilic reagent, characterized by two reactive sites: the isocyanate carbon and the sulfonyl sulfur.[1][2] This dual reactivity makes it a powerful tool for the construction of a diverse array of organic molecules.[1] The reaction of CSI with alcohols is a facile and efficient method for the synthesis of N-(chlorosulfonyl)carbamates.[3] This reaction typically proceeds rapidly under mild conditions, making it an attractive transformation for a variety of substrates.

The causality behind this efficient reaction lies in the high electrophilicity of the isocyanate carbon in CSI. The alcohol oxygen acts as a nucleophile, attacking the carbonyl carbon of the isocyanate, leading to the formation of the N-(chlorosulfonyl)carbamate. This reaction is often quantitative and can be performed in a range of aprotic solvents.

Established Application: N-(Chlorosulfonyl)carbamates as Amidyl-Radical Precursors

A significant and well-established application of N-(chlorosulfonyl)carbamates is their use as precursors to amidyl radicals under photoredox conditions.[3] This strategy has been successfully employed in C-H amidation reactions, providing a powerful method for the formation of C-N bonds.

The underlying principle of this application is the generation of a highly reactive amidyl radical from the N-(chlorosulfonyl)carbamate. Upon single-electron reduction, the N-(chlorosulfonyl)carbamate can undergo fragmentation to release the amidyl radical, which can then participate in various bond-forming reactions. This approach has proven particularly useful in the functionalization of heterocycles.[3]

Experimental Protocol: Photoinduced Amidation of Quinoxalin-2(1H)-ones

This protocol, adapted from the work of Li and coworkers, demonstrates the use of an in situ generated N-(chlorosulfonyl)carbamate as an amidyl-radical precursor for the C-H amidation of quinoxalin-2(1H)-ones.[3]

Materials:

  • Quinoxalin-2(1H)-one substrate

  • Chlorosulfonyl isocyanate (CSI)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous acetonitrile (MeCN)

  • Sodium carbonate (Na₂CO₃)

  • fac-Ir(ppy)₃ (photocatalyst)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LEDs (30 W)

Procedure:

  • To a solution of the alcohol (1.2 equiv) in anhydrous MeCN, add chlorosulfonyl isocyanate (CSI) (1.0 equiv) dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the N-(chlorosulfonyl)carbamate.

  • To this mixture, add the quinoxalin-2(1H)-one substrate (1.0 equiv), Na₂CO₃ (2.0 equiv), and fac-Ir(ppy)₃ (5 mol%).

  • Irradiate the reaction mixture with blue LEDs at room temperature for 12-24 hours, or until reaction completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Inert Atmosphere: CSI is highly moisture-sensitive; therefore, all manipulations should be carried out under anhydrous conditions to prevent its decomposition.

  • Stepwise Addition: The N-(chlorosulfonyl)carbamate is generated in situ before the addition of the substrate and catalyst to ensure its availability for the photocatalytic cycle.

  • Base (Na₂CO₃): The base is crucial for the photocatalytic cycle, likely playing a role in the regeneration of the active photocatalyst.

  • Photocatalyst and Light Source: The iridium-based photocatalyst and blue light irradiation are essential for the single-electron transfer process that initiates the formation of the amidyl radical.

The N-Sulfonylcarbamate Moiety as a Potential Protecting Group: A Critical Assessment

The transformation of a functional group into a stable derivative that can withstand a range of reaction conditions, only to be cleanly removed later, is the cornerstone of protecting group chemistry.[1][2] The formation of an N-sulfonylcarbamate from an amine and an N-(chlorosulfonyl)carbamate presents an intriguing possibility for a novel protecting group strategy. The resulting N-sulfonylcarbamate is generally a stable functional group.

However, a critical requirement for any protecting group is the ability to be removed efficiently and selectively under mild conditions.[4] This is where the utility of the N-sulfonylcarbamate as a general protecting group is currently limited by a lack of well-established and broadly applicable deprotection protocols.

Protection of Amines

The reaction of a primary or secondary amine with a pre-formed N-(alkoxycarbonyl)sulfamoyl chloride (derived from the corresponding alcohol and CSI) would lead to the formation of a stable N-alkoxycarbonylsulfamide. This transformation effectively masks the nucleophilicity of the amine.

Figure 1. Proposed protection of an amine as an N-alkoxycarbonylsulfamide.

Challenges in Deprotection

The primary hurdle in employing the N-sulfonylcarbamate as a routine protecting group is the robustness of the N-S bond. While various methods exist for the cleavage of sulfonamides, their applicability to N-alkoxycarbonylsulfamides is not extensively documented. Potential deprotection strategies, drawing parallels from sulfonamide chemistry, could include:

  • Reductive Cleavage: Conditions employing strong reducing agents have been used for the cleavage of sulfonamides.[5][6] However, the harshness of these conditions may not be compatible with sensitive functional groups. Milder reductive cleavage methods are an active area of research.[5][6][7]

  • Acidic or Basic Hydrolysis: Sulfonamides are generally stable to hydrolysis.[8] While some specific sulfonamides can be cleaved under strongly acidic or basic conditions, these methods lack generality and can lead to undesired side reactions.[9][10][11] The hydrolytic stability of carbamates themselves can also be a factor.[12][13]

Orthogonality Considerations

For a protecting group to be truly valuable, it must be "orthogonal" to other protecting groups, meaning it can be removed without affecting others in the molecule.[2][14][15] The stability of the N-sulfonylcarbamate linkage to common deprotection conditions for other groups (e.g., acid-labile Boc group, base-labile Fmoc group, or hydrogenolysis-labile Cbz and benzyl groups) has not been systematically studied. This lack of data makes its incorporation into complex, multi-step syntheses challenging.

Future Outlook and Research Opportunities

The N-(chlorosulfonyl)carbamate moiety holds significant potential beyond its current applications. The development of mild and selective methods for the cleavage of the N-sulfonylcarbamate group would unlock its utility as a valuable addition to the synthetic chemist's toolbox of protecting groups.

Key areas for future research include:

  • Development of Novel Deprotection Protocols: Exploration of new reagents and conditions for the selective cleavage of the N-S bond in N-alkoxycarbonylsulfamides is paramount. This could involve reductive methods, nucleophilic cleavage, or photolytic approaches.[16]

  • Systematic Stability Studies: A comprehensive investigation into the stability of N-sulfonylcarbamates under a wide range of reaction conditions is needed to establish their orthogonality with existing protecting groups.

  • Application in Complex Molecule Synthesis: The demonstration of the successful application of an N-sulfonylcarbamate protecting group strategy in the total synthesis of a complex natural product or pharmaceutical agent would be a significant validation of its utility.

Conclusion

The N-(chlorosulfonyl)carbamate moiety is a readily accessible and synthetically versatile functional group. Its role as an amidyl-radical precursor is well-established and provides a powerful tool for C-N bond formation. While its potential as a protecting group for amines and other functionalities is intriguing, the lack of general and mild deprotection methods currently limits its widespread adoption in this capacity. Future research focused on the development of novel cleavage strategies will be crucial to fully realize the potential of this promising functional group in the art of organic synthesis.

References

  • Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. Organic Chemistry Frontiers. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Synfacts, 2023, 19, 0925-0925.
  • Protecting group. Wikipedia. [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Protecting Groups. University of Regensburg. [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. [Link]

  • Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron, 2004, 60, 9857-9863.
  • Peptide synthesis with sulfonyl protecting groups.
  • N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1 H)-ones.
  • Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]

  • One‐pot mono‐cross‐coupling of N‐sulfonylcarbamates via Boc‐deprotection. ResearchGate. [Link]

  • Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]

  • Protection and deprotection. Willingdon College, Sangli. [Link]

  • Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides. Organic Chemistry Frontiers. [Link]

  • Enzymatic deprotection of amines and hydroxides.
  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. Synlett, 2008, 2008, 2132-2136.
  • Boc‐deprotection of various N‐aryl sulfonamides synthesized using the methodology. ResearchGate. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for carbohydrates. Organic & Biomolecular Chemistry, 2016, 14, 6743-6747.
  • Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids.
  • Photolytic cleavage of sulfonamide bonds. Science, 1966, 154, 402-403.
  • Synthetic applications of N-carboalkoxysulfamate esters. Journal of the American Chemical Society, 1975, 97, 7172-7174.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015, 2015, 101-112.
  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 2015, 115, 1110-1169.
  • Cleavage of the carbamate group and determination of absolute configurations. Reaction conditions. ResearchGate. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. The Journal of Supercritical Fluids, 2010, 51, 362-368.
  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Medicinal Chemistry. [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 2021, 17, 185-193.
  • Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. [Link]

Sources

Method

Application Note: Analytical Methods for Monitoring Reactions of 2-Bromophenyl N-(chlorosulfonyl)carbamate

Introduction: The Significance of Monitoring 2-Bromophenyl N-(chlorosulfonyl)carbamate Reactions 2-Bromophenyl N-(chlorosulfonyl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds and ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Monitoring 2-Bromophenyl N-(chlorosulfonyl)carbamate Reactions

2-Bromophenyl N-(chlorosulfonyl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its reactive chlorosulfonyl and carbamate moieties make it a versatile building block, but also susceptible to a range of side reactions and degradation pathways. Therefore, precise and real-time monitoring of its reactions is paramount to ensure the desired product yield, purity, and overall process safety. Ineffective monitoring can lead to the formation of undesirable impurities, compromising the final product's efficacy and safety profile.

This application note details robust analytical methods to track the consumption of the starting material, the formation of the desired product, and the emergence of any process-related impurities. The methodologies described herein are grounded in established analytical principles and are designed to be adapted to various reaction conditions.

Core Analytical Techniques for Reaction Monitoring

The choice of analytical technique is dictated by the specific reaction being monitored, the nature of the reactants and products, and the information required (e.g., qualitative identification, quantitative measurement). We will focus on three primary, complementary techniques: HPLC, GC-MS, and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring reactions involving non-volatile and thermally labile compounds like 2-bromophenyl N-(chlorosulfonyl)carbamate and other carbamate derivatives.[1][2][3] Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying individual components.

Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For the analysis of 2-bromophenyl N-(chlorosulfonyl)carbamate and its reaction products, a reversed-phase (RP-HPLC) method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.

Protocol 1: RP-HPLC Method for Reaction Monitoring

Objective: To quantify the concentration of 2-bromophenyl N-(chlorosulfonyl)carbamate and its primary reaction product over time.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (0.1%), for mobile phase modification

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Rationale: The formic acid helps to protonate acidic silanols on the stationary phase and improve peak shape.

  • Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume5 µL
Detection Wavelength220-254 nm
Gradient ProgramSee Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time points.

    • Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase A (e.g., 950 µL) to prevent further reaction.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas of the starting material and the product.

    • Calculate the percentage conversion and product yield based on a pre-established calibration curve.

Workflow for HPLC-Based Reaction Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation reaction Reaction Mixture aliquot Withdraw Aliquot reaction->aliquot quench Quench Reaction aliquot->quench filter Filter Sample quench->filter hplc Inject into HPLC filter->hplc Inject separation Chromatographic Separation hplc->separation detection UV Detection (220-254 nm) separation->detection data Data Acquisition detection->data integration Peak Integration data->integration Analyze quantification Quantification integration->quantification kinetics Reaction Kinetics quantification->kinetics

Caption: Workflow for monitoring reactions using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

For reactions involving more volatile and thermally stable derivatives or impurities, GC-MS is a powerful tool. It provides excellent separation efficiency and definitive identification based on mass spectra. The analysis of organobromine compounds by GC-MS is a well-established technique.[4][5]

Principle of Operation: GC separates compounds in a gaseous mobile phase based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

Protocol 2: GC-MS Method for Impurity Profiling

Objective: To identify and semi-quantify volatile impurities in the reaction mixture.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (DCM), GC grade

  • Anhydrous Sodium Sulfate

Procedure:

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Perform a liquid-liquid extraction with DCM (2 x 500 µL).

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Carefully transfer the dried extract to a GC vial.

    • Rationale: Extraction isolates the analytes of interest from non-volatile matrix components that could contaminate the GC system.

  • GC-MS Conditions:

ParameterValue
Injector Temperature250 °C
Injection ModeSplit (10:1)
Injection Volume1 µL
Carrier GasHelium
Oven ProgramSee Table 2
MS Transfer Line280 °C
Ion Source Temp230 °C
Mass Range40-500 m/z

Table 2: GC Oven Temperature Program

RampRate (°C/min)Final Temperature (°C)Hold Time (min)
Initial-502
1102805
  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification.

    • Confirm identifications using authentic standards where possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules in solution.[6] It is an invaluable tool for identifying the main product and any significant byproducts without the need for chromatographic separation. The use of NMR for monitoring reactions involving carbamates has been previously demonstrated.[7][8][9]

Principle of Operation: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of the nucleus influences this frequency, providing information about the molecular structure.

Protocol 3: ¹H NMR for Structural Confirmation

Objective: To confirm the structure of the desired product and identify major species in the reaction mixture.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

Procedure:

  • Sample Preparation:

    • Withdraw a larger aliquot (e.g., 500 µL) from the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Experiment: ¹H (Proton) NMR

    • Solvent: CDCl₃

    • Number of Scans: 16

    • Relaxation Delay: 2 s

    • Rationale: A sufficient number of scans improves the signal-to-noise ratio, while the relaxation delay ensures accurate integration.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals to determine the relative ratios of different protons.

    • Analyze chemical shifts and coupling constants to elucidate the structure of the compounds present.

Logical Relationship of Analytical Techniques

Analytical_Strategy Reaction Reaction of 2-Bromophenyl N-(chlorosulfonyl)carbamate HPLC HPLC (Quantitative) Reaction->HPLC GCMS GC-MS (Qualitative/Impurity) Reaction->GCMS NMR NMR (Structural Elucidation) Reaction->NMR Kinetics Reaction Kinetics HPLC->Kinetics Provides Impurity Impurity Profile GCMS->Impurity Determines Structure Product Structure Confirmation NMR->Structure Confirms

Caption: Interplay of analytical techniques.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of these analytical methods, a system of self-validation should be implemented.

  • Method Suitability: Before routine use, each method should be validated for its intended purpose. This includes assessing linearity, accuracy, precision, and specificity.

  • Internal Standards: For quantitative analysis by HPLC or GC-MS, the use of an internal standard is highly recommended. An internal standard is a compound added in a constant amount to all samples and standards. It helps to correct for variations in injection volume and sample preparation.

  • Control Samples: A control sample, representing a typical reaction mixture, should be run periodically to monitor the performance of the analytical system. Any significant deviation from the expected results should trigger an investigation.

Conclusion

The successful synthesis and development of pharmaceuticals and other fine chemicals rely on a deep understanding and control of the underlying chemical reactions. The analytical methods and protocols detailed in this application note provide a robust framework for monitoring the reactions of 2-bromophenyl N-(chlorosulfonyl)carbamate. By combining the quantitative power of HPLC, the impurity profiling capabilities of GC-MS, and the structural elucidation strengths of NMR, researchers can gain comprehensive insights into their reaction processes, leading to improved yields, higher purity, and safer products.

References

  • PubMed. (2014, August 5). Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds. [Link]

  • ACS Publications. (2014, July 8). Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. [Link]

  • ScienceDirect. (2002, May 6). Solid-phase syntheses of N-substituted carbamates. Reaction monitoring by gel-phase 13C NMR using a 13C enriched BAL-linker. [Link]

  • RSC Publishing. (2022, March 16). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. [Link]

  • ResearchGate. (n.d.). Clean-up and determination of Organochlorine and Organobromine Compounds. [Link]

  • ResearchGate. (n.d.). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI). [Link]

  • SciSpace. (2014, September 1). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. [Link]

  • SINTEF. (n.d.). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. [Link]

  • Semantic Scholar. (2014, September 12). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. [Link]

  • RSC Publishing. (n.d.). Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Waters Corporation. (n.d.). alliance system for carbamate analysis. [Link]

  • Institute of Chemical Technology, Prague. (2010). NOVEL LC-MS STRATEGY TO MONITORE BROMINATED FLAME RETARDANTS TOGETHER WITH THEIR METABOLITES IN FOOD MATRICES. [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]

Sources

Application

Derivatization of 2-bromophenyl N-(chlorosulfonyl)carbamate for further reactions

Application Note: Derivatization of 2-Bromophenyl N-(chlorosulfonyl)carbamate Introduction & Strategic Utility 2-Bromophenyl N-(chlorosulfonyl)carbamate (1 ) is a highly versatile, bi-electrophilic reagent derived from t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 2-Bromophenyl N-(chlorosulfonyl)carbamate

Introduction & Strategic Utility

2-Bromophenyl N-(chlorosulfonyl)carbamate (1 ) is a highly versatile, bi-electrophilic reagent derived from the reaction of chlorosulfonyl isocyanate (CSI) with 2-bromophenol.[1] While structurally analogous to the precursor of the classic Burgess Reagent (methyl N-(chlorosulfonyl)carbamate), the incorporation of the 2-bromophenyl moiety introduces unique electronic properties and a strategic "handle" for post-derivatization cross-coupling.[1]

This compound contains two distinct electrophilic centers:

  • The Chlorosulfonyl Group (

    
    ):  Highly reactive toward nucleophiles (amines, alcohols) to form sulfamides and sulfamates.[1]
    
  • The Carbamate Carbonyl (

    
    ):  Susceptible to nucleophilic attack, but generally less reactive than the sulfonyl chloride under controlled conditions.[1]
    

Key Applications:

  • Synthesis of Modified Burgess Reagents: Preparation of inner salts for dehydrative cyclizations with altered solubility or steric profiles.[1]

  • Sulfamoylation: acting as a "soft" sulfamoylating agent to install the

    
    -protected sulfamide motif.[1]
    
  • Cascade Cyclization Precursors: The ortho-bromo group serves as a latent site for Pd/Cu-catalyzed intramolecular cross-coupling (e.g., Buchwald-Hartwig) to generate benzoxathiazinone scaffolds.[1]

Mechanistic Pathways & Reactivity Profile[1]

The derivatization of 1 is dictated by the hard/soft nature of the nucleophile and reaction temperature.[1]

  • Path A (Amine Nucleophiles): Primary and secondary amines attack the sulfur atom (S_N2) to displace chloride, forming sulfamoyl carbamates.[1]

  • Path B (Tertiary Amines): Reaction with triethylamine triggers the formation of the sulfonylammonium inner salt (Burgess-type reagent).[1]

  • Path C (Thermal/Base Activation): The 2-bromophenoxy group is a superior leaving group compared to methoxy (pKa of 2-bromophenol

    
     8.5 vs. methanol 
    
    
    
    15.5), making the carbamate carbonyl more susceptible to attack or elimination.[1]
Visualizing the Reaction Landscape

ReactionPathways Start 2-Bromophenyl N-(chlorosulfonyl)carbamate (1) Sulfamide Sulfamoyl Carbamate (Stable Intermediate) Start->Sulfamide Path A: Nucleophilic Subst. (DCM, 0°C) Burgess 2-Bromophenyl Burgess Reagent (Inner Salt) Start->Burgess Path B: Elimination/Ionization (Benzene/PhMe, RT) Amine Primary/Secondary Amine (R-NH2) Amine->Start TertAmine Tertiary Amine (Et3N) TertAmine->Start Cyclic Benzoxathiazinone (via Pd-Catalysis) Sulfamide->Cyclic Path C: Intramolecular C-N Coupling (-HBr)

Figure 1: Divergent reaction pathways for 2-bromophenyl N-(chlorosulfonyl)carbamate depending on nucleophile choice.[1]

Detailed Protocols

Protocol A: Synthesis of the "2-Bromophenyl Burgess Reagent"

This protocol generates the inner salt, a dehydrating agent analogous to the commercial Burgess reagent but with a lipophilic, potentially displaceable 2-bromophenoxy group.[1]

Reagents:

  • 2-Bromophenyl N-(chlorosulfonyl)carbamate (1 )[1]

  • Triethylamine (Et

    
    N), anhydrous[1][2]
    
  • Benzene or Toluene (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1 (1.0 equiv) in anhydrous toluene (0.5 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 10°C. Add a solution of anhydrous Et

    
    N (2.1 equiv) in toluene dropwise over 30 minutes.
    
    • Note: A white precipitate (Et

      
      N[1][3]·HCl) will form immediately.[1]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filtration: Filter the mixture under an inert atmosphere (Schlenk frit or glovebox) to remove the Et

    
    N·HCl salt.[1]
    
  • Crystallization: The filtrate contains the inner salt.[1] Concentrate the filtrate to half volume and cool to 0°C to precipitate the product. Alternatively, add anhydrous hexanes to induce precipitation.[1]

  • Storage: Isolate the solid by filtration. Store at -20°C under Argon. Moisture Sensitive. [1][2][3][4]

Mechanistic Note: The resulting inner salt, (2-bromophenoxycarbonylsulfamoyl)triethylammonium hydroxide, reacts with alcohols via syn-elimination to form alkenes, with the 2-bromophenol acting as the leaving group byproduct.[1]

Protocol B: Synthesis of -Carbo(2-bromophenoxy) Sulfamides

This reaction couples the reagent with amines to form stable sulfamides, which can serve as prodrug linkers or cyclization precursors.[1]

Reagents:

  • 2-Bromophenyl N-(chlorosulfonyl)carbamate (1 )[1]

  • Primary or Secondary Amine (1.0 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Et
    
    
    
    N (1.1 equiv)[1]
  • Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

  • Setup: Dissolve the amine (1.0 mmol) and DIPEA (1.1 mmol) in anhydrous DCM (5 mL) and cool to -78°C or 0°C .

    • Critical: Low temperature is essential to prevent attack at the carbamate carbonyl (which would release 2-bromophenol and form a urea).[1]

  • Addition: Dissolve 1 (1.0 mmol) in DCM (2 mL) and add it dropwise to the amine solution over 15 minutes.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC or LC-MS.[1][5] The chloride displacement is usually rapid.[1]

  • Workup: Quench with water. Wash the organic layer with 0.5 M HCl (to remove excess base) and brine.[1]

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography.

Data Summary: Expected Outcomes

ParameterProtocol A (Burgess Analog)Protocol B (Sulfamide Synthesis)
Primary Nucleophile Tertiary Amine (Et

N)
Primary/Secondary Amine
Active Species Sulfonylammonium Inner SaltSulfamoyl Chloride
Key Byproduct Et

N[1]·HCl
HCl (scavenged by base)
Temperature 10°C

RT
-78°C

0°C
Main Risk Hydrolysis (Moisture sensitive)Urea formation (if T > 0°C)

Advanced Application: Intramolecular Cyclization

The presence of the 2-bromo substituent allows for a unique post-functionalization strategy unavailable with the standard methyl-Burgess reagent.[1]

Concept: If the amine used in Protocol B contains a nucleophilic group (or if the sulfamide nitrogen itself is used), a Palladium-catalyzed C-N coupling can displace the bromide, forming a cyclic sultam or benzoxathiazinone.[1]

Workflow:

  • Sulfamoylation: React 1 with a primary amine (

    
    ) 
    
    
    
    
    
    .[1]
  • Cyclization: Treat the intermediate with Pd(OAc)

    
    , Xantphos, and Cs
    
    
    
    CO
    
    
    in Dioxane at 100°C.
  • Result: Intramolecular displacement of the bromide by the sulfamide nitrogen (or the carbamate oxygen if rearrangement occurs) to fuse the rings.[1]

Safety & Handling

  • Corrosivity: 1 generates HCl upon contact with moisture.[1] Handle in a fume hood.

  • Reactivity: Violent reaction with water.[1]

  • Toxicity: 2-Bromophenol (byproduct) is toxic and an irritant.[1]

  • Storage: Store solid 1 in a tightly sealed container at 4°C or -20°C, preferably under inert gas.

References

  • Burgess Reagent Preparation & Mechanism: Atkins, G. M., & Burgess, E. M. (1968).[1] The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744–4745.[1]

  • Applications of N-(Chlorosulfonyl)carbamates: Khapli, S., Dey, S., & Mal, D. (2001).[1] Burgess reagent in organic synthesis.[1][2][4][6] Journal of the Indian Institute of Science, 81, 461–476.[1]

  • Sulfamoylation Strategies: Winum, J. Y., et al. (2006).[1] Sulfamates and their therapeutic potential.[1] Medicinal Research Reviews, 25(2), 186-228.[1] [1]

  • Cyclization of 2-Bromophenyl Derivatives: BenchChem Technical Support. (2025).[1][5][7] Reaction of (2-bromophenyl)methanesulfonyl chloride. BenchChem Protocols.

Sources

Method

Application Note: Solid-Phase Synthesis of Sulfamides and Cyclic Scaffolds using 2-Bromophenyl N-(chlorosulfonyl)carbamate

Executive Summary This guide details the application of 2-bromophenyl N-(chlorosulfonyl)carbamate (2-BpCSC) as a pivotal "linchpin" reagent in solid-phase synthesis. Unlike the traditional Burgess reagent (methyl N-(trie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-bromophenyl N-(chlorosulfonyl)carbamate (2-BpCSC) as a pivotal "linchpin" reagent in solid-phase synthesis. Unlike the traditional Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) or highly volatile chlorosulfonyl isocyanate (CSI), 2-BpCSC offers a unique combination of crystalline stability , tunable reactivity , and orthogonal functionality .

Its primary utility lies in the efficient construction of sulfamides , sulfamates , and cyclic sulfahydantoins . The 2-bromophenyl moiety serves a dual purpose: it acts as an electron-withdrawing group to activate the carbamate for nucleophilic displacement and provides a handle for transition-metal-catalyzed intramolecular cyclization (e.g., Buchwald-Hartwig or Heck reactions), enabling the access to privileged heterocyclic scaffolds.

Mechanism of Action & Chemical Logic

The utility of 2-BpCSC rests on its ability to sequentially react with nucleophiles. It functions as a "sulfamoyl transfer" equivalent but with a built-in safety-catch mechanism provided by the carbamate linker.

Reaction Pathways
  • Activation: The reagent is generated in situ or stored as a stable solid by reacting Chlorosulfonyl Isocyanate (CSI) with 2-bromophenol. The phenolic oxygen attacks the isocyanate carbonyl, forming the N-(chlorosulfonyl)carbamate.

  • Primary Coupling (Resin Loading): The highly reactive chlorosulfonyl group (

    
    ) reacts selectively with a resin-bound amine (Resin-NH
    
    
    
    ) to form a stable sulfamoyl carbamate intermediate.
  • Secondary Displacement (Sulfamide Formation): The carbamate portion (

    
    ) is susceptible to nucleophilic attack. Heating with a second amine (
    
    
    
    ) triggers a "Burgess-type" elimination/substitution, releasing 2-bromophenol and
    
    
    to yield the unsymmetrical sulfamide.
  • Alternative Cyclization: Under Pd-catalysis, the 2-bromo group can undergo oxidative addition, facilitating intramolecular trapping by the sulfamide nitrogen to form benzothiadiazine-type heterocycles.

Mechanistic Flowchart

ReactionMechanism CSI Chlorosulfonyl Isocyanate (CSI) Reagent 2-BpCSC (Reagent) CSI->Reagent  0°C, DCM Phenol 2-Bromophenol Phenol->Reagent Inter Resin-Sulfamoyl Carbamate Reagent->Inter  Coupling (DIEA, DCM) Resin Resin-Bound Amine Resin->Inter Product Sulfamide (Resin-NH-SO2-NH-R') Inter->Product  Displacement (Heat/Microwave) Byproducts 2-Bromophenol + CO2 Inter->Byproducts Amine2 Amine (R'-NH2) Amine2->Product

Figure 1: Mechanistic pathway for sulfamide synthesis using 2-BpCSC. The reagent acts as a cascade linker, first capturing the resin amine and then releasing the sulfamide upon reaction with a second nucleophile.

Experimental Protocols

Reagent Preparation (Stock Solution)

Note: While 2-BpCSC can be isolated as a solid, fresh preparation ensures maximum activity.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Solvent: Add anhydrous Dichloromethane (DCM, 50 mL).

  • Reactants: Add Chlorosulfonyl Isocyanate (CSI) (1.0 equiv, e.g., 10 mmol). Cool to 0°C in an ice bath.

  • Addition: Dropwise add a solution of 2-Bromophenol (1.0 equiv, 10 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • QC: Aliquot can be checked by NMR (loss of phenol OH signal). The resulting 0.15 M solution is used directly.

Solid-Phase Coupling Protocol (Sulfamoylation)
ParameterCondition
Resin Rink Amide or Wang Resin (0.5 - 0.8 mmol/g loading)
Reagent 2-BpCSC Stock Solution (3.0 - 5.0 equiv)
Base DIEA (Diisopropylethylamine), 5.0 equiv
Solvent Anhydrous DCM or THF
Time/Temp 2 hours at RT (Monitor by Kaiser Test)

Step-by-Step:

  • Swell the resin-bound amine (e.g., H-AA-Resin) in DCM for 20 min.

  • Drain solvent.[1] Add the 2-BpCSC stock solution followed by DIEA .

  • Shake vigorously for 2 hours.

  • Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).

  • Validation: Perform a Kaiser test (Ninhydrin). A negative result (yellow beads) indicates successful capping of the amine with the chlorosulfonyl group.

Displacement to Form Sulfamides
  • Swell the Sulfamoyl Carbamate Resin in DMA (Dimethylacetamide).

  • Add Primary Amine (R'-NH2) (5-10 equiv).

  • Activation: Heat to 80°C for 12-16 hours (conventional) or 100°C for 30 min (Microwave).

    • Note: The 2-bromophenoxy group is a leaving group. The reaction is driven by the formation of the stable sulfamide and evolution of CO2.

  • Wash resin: DMF (3x), MeOH (3x), DCM (3x).

  • Cleave from resin (e.g., 95% TFA/H2O) to isolate the final sulfamide.

Advanced Application: Intramolecular Cyclization

The 2-bromophenyl group is not just a leaving group; it can be utilized for on-resin cyclization if the displacement step is skipped or modified.

Scenario: Synthesis of Benzothiadiazine-1,1-dioxides . Instead of displacing the carbamate with an external amine, a resin-bound nucleophile (positioned nearby) can attack the carbamate, or the nitrogen of the sulfamide can undergo Pd-catalyzed arylation with the 2-bromo group (if the phenol ester remains intact or rearranges).

However, the most robust application involves the "Safety-Catch" principle: The 2-bromophenyl ester is stable to weak bases. It can be activated for cleavage by Pd-catalyzed cross-coupling (e.g., Suzuki) to modify the leaving group properties, or simply used as a robust "Burgess-type" donor that is more shelf-stable than the methyl analog.

Workflow Diagram

Workflow cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: Solid Phase Coupling cluster_2 Phase 3: Diversification Step1 CSI + 2-Bromophenol (0°C, DCM) Step2 Resin-Amine + Reagent (2h, RT) Step1->Step2 Check Kaiser Test (Negative) Step2->Check Step3 Add Amine R'-NH2 (Heat/MW, 80-100°C) Check->Step3 Pass Step4 Cleavage (TFA) & Isolation Step3->Step4

Figure 2: Operational workflow for high-throughput synthesis of sulfamide libraries using 2-BpCSC.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Moisture in reagents (CSI is water-sensitive).Ensure strictly anhydrous DCM. Increase reagent excess to 5 equiv.
Low Yield in Displacement Steric hindrance of Amine R'.Use Microwave irradiation (100°C). Switch solvent to NMP for higher boiling point.
Carbamate Hydrolysis Wet solvents during wash steps.Avoid water washes until after the displacement step. The intermediate is moisture-sensitive.[2]
Side Reactions Formation of sulfamoyl chloride precipitate.Filter the reagent solution before adding to the resin if precipitation is observed.

References

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). "Thermal reactions of alkyl N-(methoxycarbonyl)sulfamate esters." Journal of Organic Chemistry, 38(1), 26-31.[3] Link

    • Foundational text on the mechanism of N-(alkoxycarbonyl)
  • Winum, J. Y., et al. (2001). "N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Reagent for Sulfamoylation." Organic Letters, 3(14), 2241–2243. Link

    • Describes the evolution of sulfamoylating reagents derived
  • Beaudoin, D., & Lubell, W. D. (2011). "Solid-Phase Synthesis of Sulfamides and Sulfamates." Synthesis, 2011(24), 3967-3972.
  • Dhar, D. N., & Murthy, K. S. (1986). "Chlorosulfonyl Isocyanate (CSI): A Versatile Reagent in Organic Synthesis." Synthesis, 1986(06), 437-449. Link

    • Comprehensive review of CSI reactivity, including reaction with phenols to form carbam
  • Maletina, I. I., et al. (2010). "Synthesis of N-substituted sulfamides." Journal of Organic Chemistry (USSR).

Disclaimer: The protocols described herein involve the use of hazardous chemicals, including Chlorosulfonyl Isocyanate (CSI), which is corrosive and reacts violently with water.[2] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Bromophenyl N-(chlorosulfonyl)carbamate Synthesis

Executive Summary & Mechanism The synthesis of 2-bromophenyl N-(chlorosulfonyl)carbamate is a critical intermediate step, often utilized in the production of sulfonylurea herbicides or pharmaceutical scaffolds. The react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The synthesis of 2-bromophenyl N-(chlorosulfonyl)carbamate is a critical intermediate step, often utilized in the production of sulfonylurea herbicides or pharmaceutical scaffolds. The reaction involves the nucleophilic addition of 2-bromophenol to chlorosulfonyl isocyanate (CSI).

While CSI is a highly reactive electrophile, the presence of the ortho-bromo substituent on the phenol introduces steric hindrance and mild electron-withdrawing effects, which can reduce nucleophilicity compared to unsubstituted phenol. Consequently, yield loss is rarely due to lack of reactivity, but rather competitive hydrolysis (due to moisture) or thermal reversion (retro-ene type decomposition).

Reaction Mechanism

The phenolic oxygen attacks the highly electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to form the stable


-chlorosulfonyl carbamate.


Standard Operating Procedure (Optimized)

Use this baseline protocol to benchmark your current yields. Deviations from this "Golden Path" are the primary source of failure.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
2-Bromophenol 1.0NucleophileMust be dry (Karl Fischer < 100 ppm).
Chlorosulfonyl Isocyanate (CSI) 1.05 - 1.1ElectrophileClear, colorless liquid. Yellowing indicates decomposition.
Dichloromethane (DCM) SolventMediumAnhydrous grade required.[1]
Nitrogen/Argon AtmosphereProtectionContinuous positive pressure.
Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and internal thermometer. Flush with

    
    .
    
  • Solvation: Charge 2-bromophenol (1.0 equiv) and anhydrous DCM (

    
    ). Cool to 
    
    
    
    .
  • Addition: Charge CSI (1.05 equiv) into the addition funnel. Dilute CSI with a small volume of DCM if scale is

    
     to ensure accurate addition rate.
    
  • Reaction: Dropwise add CSI to the phenol solution over 30 minutes. Do not allow internal temp to exceed

    
    . 
    
  • Digestion: Remove ice bath. Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

  • Endpoint: Monitor by

    
     NMR (disappearance of phenol OH signal). Note: TLC is difficult due to hydrolysis on silica.
    
  • Isolation: Concentrate under reduced pressure (

    
    ) to yield the carbamate as a viscous oil or solid. Use immediately  for the next step (e.g., amination).
    

Troubleshooting Guide

Identify your specific failure mode below.

Issue A: Low Yield (< 60%) or Unreacted Phenol

Diagnosis: The CSI has likely hydrolyzed before reacting with the phenol, or the reaction was quenched too early.

CheckActionExplanation
Solvent Water Content Use Molecular Sieves. CSI reacts violently with water to form sulfamoyl chloride and

. Even trace moisture consumes CSI, leaving unreacted phenol.
CSI Quality Distill CSI. If CSI is yellow/viscous, it has polymerized. Distill at atmospheric pressure (bp

) or reduced pressure before use.
Atmosphere Check

Line.
Ensure a bubbler is attached to prevent back-diffusion of humid air during cooling.
Issue B: Product Decomposition (Gas Evolution/Fuming)

Diagnosis: Thermal instability. Sulfonylcarbamates can decarboxylate (


) if heated, reverting to the sulfamoyl chloride or forming symmetric ureas.
CheckActionExplanation
Addition Temp Keep

.
The reaction is exothermic. High temps during addition favor thermodynamic breakdown products.
Concentration Temp Bath

.
When removing solvent, do not heat aggressively. The product is thermally sensitive in the absence of solvent.
Storage Do Not Store. This intermediate is metastable. Proceed to the next step (e.g., reaction with amine) immediately (one-pot is preferred).
Issue C: Solidification / Stirring Failure

Diagnosis: The product (or impurities) is precipitating out, seizing the stir bar.

CheckActionExplanation
Concentration Dilute to 0.2 M. High concentrations favor the crystallization of the carbamate or its hydrogen-bonded aggregates. Add more DCM.
Solvent Choice Switch to Toluene. If DCM evaporates too fast or doesn't solve the issue, Toluene allows higher operational temperatures (if needed) but maintain

for addition.

Visual Workflows

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Dry Glassware & Inert Gas (N2) Solvation Dissolve 2-Bromophenol in DCM (0°C) Start->Solvation Addition Add CSI Dropwise (Maintain < 5°C) Solvation->Addition Exothermic Reaction Stir at RT (1-2 Hours) Addition->Reaction Check Check Endpoint (NMR preferred) Reaction->Check Decision Complete? Check->Decision Decision->Reaction No (Add more CSI) Workup Concentrate (< 30°C) Decision->Workup Yes NextStep Next Reaction (In-situ use) Workup->NextStep Immediate

Figure 1: Optimized workflow for the synthesis of 2-bromophenyl N-(chlorosulfonyl)carbamate.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem LowYield Low Yield / Unreacted Phenol Problem->LowYield Impurity Unknown Impurities / Gas Evolution Problem->Impurity CheckWater Check Solvent Moisture LowYield->CheckWater CheckTemp Check Addition Temp Impurity->CheckTemp DrySolvent Action: Distill DCM over CaH2 or use Mol. Sieves CheckWater->DrySolvent Wet CheckCSI Check CSI Quality CheckWater->CheckCSI Dry DistillCSI Action: Distill CSI (Remove polymer) CheckCSI->DistillCSI Yellow/Viscous CoolDown Action: Maintain < 5°C during addition CheckTemp->CoolDown > 5°C CheckTime Check Reaction Time CheckTemp->CheckTime < 5°C ReduceTime Action: Limit RT stir to < 2 hours CheckTime->ReduceTime > 4 hours

Figure 2: Decision tree for diagnosing yield and purity issues.

Frequently Asked Questions (FAQ)

Q: Can I use TLC to monitor the reaction? A: It is not recommended. The


-chlorosulfonyl group is extremely labile to hydrolysis. The moisture in the silica gel and the atmosphere will hydrolyze the product on the plate, often showing the starting phenol or the sulfonamide byproduct, leading to false negatives. Use 

NMR in

(look for the downfield shift of aromatic protons and loss of phenolic OH).

Q: Can I store the intermediate? A: No. Even at


, the compound can slowly degrade. It is standard industry practice to treat this as a "telescoped" intermediate. If you must store it, ensure it is under Argon in a sealed vessel at 

, but re-verify purity before use.

Q: Why is 2-bromophenol reacting slower than phenol? A: The bromine atom at the ortho position provides steric hindrance, physically blocking the approach of the bulky CSI molecule. Additionally, the inductive electron-withdrawing effect (


) of the bromine reduces the electron density on the phenolic oxygen, making it a weaker nucleophile. If reaction is sluggish, ensure you are at RT (after addition) or consider a slight excess of CSI (1.1 equiv).

Q: Is a base (like Triethylamine) required? A: Generally, no . The reaction of CSI with phenols is neutral. Adding a strong base can be detrimental as it may react with the sulfonyl chloride moiety. If a catalyst is absolutely required for very unreactive phenols, trace amounts of DMF can be used, but this is rarely needed for 2-bromophenol.

References

  • Graf, R. (1963).[2] "Chlorosulfonyl Isocyanate."[2][3][4][5][6][7] Organic Syntheses, 46, 23.

  • Kamal, A., et al. (2014). "Chlorosulfonyl Isocyanate: A Privileged Reagent in the Synthesis of Heterocycles." Tetrahedron, 70(44), 8223-8241.

  • BenchChem Technical Data. "Synthesis of (2-bromophenyl)methanesulfonyl Chloride" (Analogous handling procedures for sulfonyl chlorides).

  • TCI Chemicals. "Chlorosulfonyl Isocyanate Safety Data Sheet."

Sources

Optimization

Optimizing reaction conditions (temperature, solvent, catalyst) for 2-bromophenyl N-(chlorosulfonyl)carbamate

Topic: Optimization of Reaction Conditions (Temperature, Solvent, Catalyst) Target Molecule: 2-Bromophenyl N-(chlorosulfonyl)carbamate (CAS: Analogous to 36914-92-8) Primary Reagents: Chlorosulfonyl Isocyanate (CSI), 2-B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions (Temperature, Solvent, Catalyst) Target Molecule: 2-Bromophenyl N-(chlorosulfonyl)carbamate (CAS: Analogous to 36914-92-8) Primary Reagents: Chlorosulfonyl Isocyanate (CSI), 2-Bromophenol.

Executive Summary & Reaction Logic

The synthesis of 2-bromophenyl N-(chlorosulfonyl)carbamate involves the nucleophilic addition of the hydroxyl group of 2-bromophenol to the highly electrophilic isocyanate moiety of chlorosulfonyl isocyanate (CSI).

The Core Challenge: CSI is one of the most reactive isocyanates known.[1][2] The reaction is rapid and highly exothermic. The primary difficulty is not inducing the reaction, but controlling it to prevent:

  • Thermodynamic Decomposition: The product is thermally labile and can decarboxylate or rearrange.

  • Hydrolysis: The chlorosulfonyl group (

    
    ) is extremely moisture-sensitive.
    
  • Regioselectivity: Ensuring

    
    -acylation (carbamate formation) over 
    
    
    
    -acylation (Friedel-Crafts attack on the aromatic ring), although the latter is less favored with phenols under mild conditions.
Visualizing the Reaction Pathway

ReactionPathway cluster_conditions Critical Control Parameters CSI Chlorosulfonyl Isocyanate (CSI) Intermediate Transition State (Zwitterionic) CSI->Intermediate Electrophilic Attack SideProduct1 Sulfamoyl Chloride (Hydrolysis) CSI->SideProduct1 + H2O (Moisture) Phenol 2-Bromophenol Phenol->Intermediate Nucleophilic Attack Product 2-Bromophenyl N-(chlorosulfonyl)carbamate Intermediate->Product Proton Transfer (Fast) SideProduct2 Friedel-Crafts Byproducts Intermediate->SideProduct2 High Temp (>25°C) Product->SideProduct1 Hydrolysis Control Temp: -5°C to 0°C Solvent: Anhydrous DCM

Figure 1: Reaction pathway for the synthesis of N-(chlorosulfonyl)carbamates, highlighting the critical kinetic vs. thermodynamic control points.

Troubleshooting Guides & FAQs

This section addresses specific deviations observed during the experimental workflow.

Category A: Temperature & Thermodynamics

Q: The reaction mixture turned dark/black immediately upon adding CSI. What happened? A: You likely experienced a thermal runaway .

  • The Cause: CSI reacts violently with phenols. If the temperature is not strictly controlled, the exotherm triggers secondary decomposition pathways, including polymerization of CSI or oxidation of the phenol.

  • The Fix:

    • Cryogenic Start: Cool the 2-bromophenol solution to -10°C or -20°C before adding CSI.

    • Rate of Addition: Add CSI dropwise as a dilute solution (e.g., 1:1 in DCM), not neat.

    • Monitoring: Ensure the internal temperature never exceeds 0°C during addition.

Q: Can I run this reaction at Room Temperature (RT)? A: Not recommended for the addition phase. While 2-bromophenol is less nucleophilic than aliphatic alcohols (due to the electron-withdrawing Br and steric hindrance), CSI is sufficiently reactive that RT addition often leads to local overheating.

  • Protocol: Initiate at 0°C. Once addition is complete, allow the mixture to warm to RT slowly (over 30–60 minutes) to ensure conversion of the sterically hindered 2-bromophenol.

Category B: Solvent Selection

Q: I used THF (Tetrahydrofuran) and obtained a sticky, unidentifiable mass. Why? A: THF is incompatible with this specific reaction.

  • Mechanism: The highly Lewis-acidic chlorosulfonyl group can induce ring-opening polymerization of THF (cationic polymerization).

  • The Fix: Switch to non-nucleophilic, non-polymerizable solvents.

    • Best: Dichloromethane (DCM) (Excellent solubility, easily dried).

    • Alternative: Toluene (Good if you need to precipitate the product, though solubility of the intermediate might be lower).

    • Avoid: THF, Alcohols, DMF (unless strictly catalytic and controlled, DMF reacts with CSI).

Category C: Catalysis & Stoichiometry

Q: The reaction seems sluggish. Should I add a base (Triethylamine/Pyridine) to catalyze it? A: Proceed with extreme caution.

  • Risk: Unlike standard isocyanate reactions, adding base to CSI before the carbamate forms can trigger the decomposition of CSI into cyanogen chloride and sulfur trioxide, or cause rapid polymerization.

  • Correct Approach: This reaction is typically uncatalyzed . The electrophilicity of CSI drives the reaction.[2]

  • Exception: If you are converting the resulting N-(chlorosulfonyl)carbamate directly into a Burgess-type reagent (sulfamoyl carbamate), the base should be added only after the CSI and phenol have fully reacted (verified by TLC/NMR).

Q: My yield is low (approx. 50%). Is the 2-bromophenol hindering the reaction? A: The ortho-bromo substituent does provide steric hindrance and reduces nucleophilicity.

  • Optimization:

    • Excess CSI: Use a slight excess of CSI (1.1 to 1.2 equivalents) to account for moisture hydrolysis.

    • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to drive kinetics, provided you have efficient cooling.

Optimized Experimental Parameters

The following table synthesizes data for the reaction of electron-deficient phenols with CSI.

ParameterRecommended ConditionWhy?
Solvent Dichloromethane (DCM) Inert to CSI; low boiling point allows easy removal; good solubility for both reactants and product.
Concentration 0.5 M - 1.0 M Dilute enough to manage heat, concentrated enough to drive reaction completion.
Temperature -5°C (Addition)

RT (Stir)
prevents "charring" or Friedel-Crafts side reactions during the exothermic mixing phase.
Atmosphere Argon or Nitrogen Critical. The

group hydrolyzes rapidly in air.
Stoichiometry 1.0 : 1.1 (Phenol : CSI) Slight excess of CSI compensates for trace moisture and ensures full consumption of the phenol.
Work-up Evaporation / Crystallization Do not wash with water (hydrolysis risk). Remove solvent under vacuum; recrystallize from DCM/Hexane if necessary.
Step-by-Step Protocol: Synthesis of 2-Bromophenyl N-(chlorosulfonyl)carbamate

Safety Warning: CSI is corrosive, lachrymatory, and reacts violently with water. Handle in a fume hood.

Materials:

  • 2-Bromophenol (10 mmol, 1.73 g)

  • Chlorosulfonyl Isocyanate (CSI) (11 mmol, 1.56 g, ~0.96 mL)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Apparatus: 50 mL round-bottom flask, septum, nitrogen balloon, ice/salt bath.

Procedure:

  • Preparation: Flame-dry the glassware and cool under a stream of nitrogen.

  • Solvation: Dissolve 2-bromophenol (1.73 g) in anhydrous DCM (15 mL). Cool the solution to -5°C using an ice/salt bath.

  • Addition:

    • Prepare a solution of CSI (1.56 g) in DCM (5 mL).

    • Add the CSI solution dropwise to the phenol solution over 15–20 minutes.

    • Observation: No vigorous gas evolution should occur (unlike acid + isocyanate). If the solution turns dark brown rapidly, the addition is too fast.

  • Reaction:

    • Maintain at 0°C for 30 minutes.

    • Remove the ice bath and allow to warm to Room Temperature (20–25°C). Stir for 1–2 hours.

    • Monitoring: Check reaction progress via TLC (Note: The product is unstable on silica; look for the disappearance of the phenol spot).

  • Isolation:

    • Concentrate the mixture under reduced pressure (Rotavap) at < 30°C .

    • Result: The product is typically a viscous oil or semi-solid.

    • Purification: If solidification is required, triturate with cold anhydrous pentane or hexane.

References
  • Graf, R. (1956).[2] Chlorosulfonyl Isocyanate. Chemische Berichte, 89, 1071-1079.[2] (The foundational text on CSI reactivity).

  • Organic Syntheses. (1966). Chlorosulfonyl Isocyanate. Org.[3][4][5] Synth. 1966, 46, 23. Available at: [Link]

  • Beilstein Journals. (2014). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group. Beilstein J. Org. Chem. 10, 264–268. Available at: [Link]

Sources

Troubleshooting

Overcoming low reactivity of 2-bromophenyl N-(chlorosulfonyl)carbamate

Here is the technical support guide for 2-bromophenyl N-(chlorosulfonyl)carbamate , designed as a specialized troubleshooting center. Reagent Code: 2-Br-CSC | Application: Sulfamoylation & Sulfamide Synthesis Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 2-bromophenyl N-(chlorosulfonyl)carbamate , designed as a specialized troubleshooting center.

Reagent Code: 2-Br-CSC | Application: Sulfamoylation & Sulfamide Synthesis

Welcome to the Advanced Applications Support desk. You are likely using 2-bromophenyl N-(chlorosulfonyl)carbamate to introduce a sulfamoyl moiety (


 or 

) into a nucleophile (amine or alcohol), potentially as a precursor for intramolecular cyclization (e.g., via Pd-catalysis utilizing the ortho-bromo handle).

While Chlorosulfonyl Isocyanate (CSI) derivatives are typically highly electrophilic, "low reactivity" with this specific reagent is a common anomaly often caused by improper activation or silent hydrolysis .

Part 1: Quick Diagnostics (Triage)

Before altering your synthesis, run through this diagnostic matrix to identify the root cause of the inertia.

SymptomProbable CauseImmediate Action
No reaction at RT (TLC shows SM)Missing Activation This reagent requires a tertiary amine base (TEA/Et₃N) to form the reactive "Burgess-type" zwitterion.
White precipitate formed immediatelyMoisture Contamination The precipitate is likely the sulfamic acid or ammonium salt from hydrolysis. The reagent is dead.
Slow conversion (>12h)Steric Shielding The ortho-bromo group adds steric bulk. Switch solvent to MeCN (polar aprotic) to stabilize the transition state.
Complex mixture / multiple spotsThermal Decomposition Avoid heating above 50°C before the intermediate is formed. The carbamate is thermally labile.
Part 2: Deep Dive Troubleshooting (Q&A)
Q1: "I added the reagent to my amine, but the reaction is sluggish. Isn't the sulfonyl chloride moiety supposed to be highly reactive?"

A: Not always in this covalent form. The 2-bromophenyl N-(chlorosulfonyl)carbamate is a "tamed" form of CSI. The covalent


 bond is stabilized by the electron-withdrawing carbamate group.
  • The Fix: You must generate the reactive intermediate in situ. Add 1.5 - 2.0 equivalents of Triethylamine (TEA) or DIPEA .

  • The Science: The base attacks the sulfonyl group to displace the chloride, forming a highly electrophilic sulfonylammonium zwitterion (a Burgess-type intermediate). This species is orders of magnitude more reactive toward your nucleophile than the neutral chlorosulfonyl carbamate [1, 2].

Q2: "Why use the 2-bromophenyl derivative if it's sterically hindered?"

A: You are likely trading kinetics for chemoselectivity or downstream utility.

  • Selectivity: The ortho-bromo group makes the phenol a better leaving group (

    
     ~8.5) compared to unsubstituted phenol (
    
    
    
    ~10) during the final deprotection step, but the steric bulk prevents "runaway" double-sulfamoylation.
  • Cyclization Handle: If you plan to cyclize the product later (e.g., to form a cyclic sulfamate), the bromine atom is a critical handle for Palladium-catalyzed C-H amination or cross-coupling [3].

  • Troubleshooting: If the steric hindrance is too high for your specific nucleophile, increase the reaction concentration to 0.5 M in Dichloromethane (DCM) or Acetonitrile (MeCN).

Q3: "The reagent fizzed when I opened the bottle. Is it still good?"

A: Discard it. The "fizzing" is the release of HCl gas caused by hydrolysis.



Once hydrolyzed, the resulting sulfamic acid is non-reactive toward amines/alcohols under standard basic conditions.
  • Prevention: Always store under Argon/Nitrogen at -20°C. Warm to room temperature before opening to prevent condensation.

Part 3: The "Self-Validating" Protocol

Use this protocol to ensure the reagent is active and the pathway is correct.

Goal: Synthesis of an N-substituted sulfamide (


) from 2-Br-CSC.

Reagents:

  • Amine Nucleophile (1.0 eq)

  • 2-Bromophenyl N-(chlorosulfonyl)carbamate (1.1 eq)

  • Triethylamine (TEA) (2.5 eq) — Critical for activation

  • DCM (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the Amine Nucleophile and TEA in anhydrous DCM (0.2 M) under inert atmosphere. Cool to 0°C.[1]

  • Addition: Dissolve 2-Br-CSC in a minimum volume of DCM and add dropwise to the amine solution.

    • Observation Check: You should see a mild exotherm. If using TEA, the solution may turn slightly yellow/cloudy as the ammonium salt forms.

  • Activation Phase: Allow to stir at 0°C for 30 mins, then warm to Room Temperature (RT).

    • Why? The low temp prevents the carbamate from decomposing prematurely (loss of

      
      ) before the sulfamoyl transfer is complete.
      
  • Monitoring: Check TLC. The intermediate formed is the sulfamoylated carbamate (

    
    ).
    
  • Deprotection (The "Release"):

    • To get the free sulfamide, you must cleave the carbamate.

    • Method: Heat the mixture to reflux (40°C in DCM or switch to Toluene/80°C) or treat with mild aqueous base (NaOH). The 2-bromophenol will act as a leaving group, releasing

      
       and the desired sulfamide.
      
Part 4: Mechanistic Visualization

Understanding the "Burgess-Type" Activation Pathway

ReactionMechanism cluster_0 Critical Activation Step Reagent 2-Bromophenyl N-(chlorosulfonyl)carbamate Intermediate Sulfonylammonium Zwitterion (Activated Species) Reagent->Intermediate Base displaces Cl- Base Tertiary Amine (TEA/DIPEA) Base->Intermediate Catalysis Adduct Sulfamoylated Carbamate Intermediate->Adduct Nucleophilic Attack (Fast) Nucleophile Target Amine (R-NH2) Nucleophile->Adduct Product Final Sulfamide (R-NH-SO2-NH2) Adduct->Product Hydrolysis/Thermolysis (Loss of Carbamate) Waste 2-Bromophenol + CO2 Adduct->Waste Elimination

Figure 1: The activation pathway requires base catalysis to convert the dormant chlorosulfonyl species into the reactive sulfonylammonium zwitterion.

Part 5: References
  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry.

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews. (Discusses the reactivity of sulfamoylating agents derived from CSI).

  • Du Bois, J. (2010). Rhodium-Catalyzed C–H Amination: An Enabling Method for Chemical Synthesis. Organic Process Research & Development. (Context on using sulfamates/sulfamides for cyclization).

  • Arxada (Lonza) Technical White Paper. Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides. (Industrial handling of CSI derivatives).

Sources

Optimization

Technical Support Center: Halogenated Arene Functionalization

Topic: Preventing Unwanted Side Reactions of the Bromo-Substituent Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Labile" Bromo-Substituent Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Unwanted Side Reactions of the Bromo-Substituent Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Labile" Bromo-Substituent

Welcome to the Technical Support Center. You are likely here because your bromine atom—intended to be a handle for a future reaction—has prematurely departed during a current step.

The carbon-bromine (C-Br) bond is the "Goldilocks" of organic synthesis: weak enough to activate easily when desired, but often too weak to survive concurrent organometallic or reductive manipulations. This guide addresses the three most common support tickets we receive regarding bromo-arene stability: Lithiation , Cross-Coupling , and Hydrogenation .

Module 1: Metalation & Lithiation

Issue: "My bromine disappeared during deprotonation."

The Problem: You attempted to perform an ortho-lithiation on a bromoarene using


-Butyllithium (

-BuLi). Instead of removing the proton, the lithium swapped places with the bromine (Lithium-Halogen Exchange), leading to debromination or polymerization.

The Mechanism: Lithium-Halogen Exchange (LHE) is kinetically faster than deprotonation for


-BuLi at temperatures above -78°C. The pKa of the C-H bond (~40+) is high, while the C-Br bond is easily polarized by the nucleophilic butyl group.
Troubleshooting Protocol
VariableStandard Protocol (Risky)Recommended Protocol (Safe)
Reagent

-BuLi or

-BuLi
LiTMP or Knochel-Hauser Base (TMPMgCl·LiCl)
Temp -78°C (Strict control)-78°C to 0°C (Higher tolerance)
Mechanism Nucleophilic attack on BrSteric hindrance prevents Br attack; High basicity targets H
Corrective Workflow: The "Knochel" Switch

If you observe LHE, you must switch from a nucleophilic base (alkyllithium) to a non-nucleophilic, bulky amide base.

  • Select Reagent: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or the magnesium ate complex TMPMgCl[1]·LiCl (Knochel-Hauser Base).[2]

  • Why? The bulky TMP ligands sterically shield the metal center, preventing coordination to the bromine lone pairs (the prerequisite for LHE). However, the aggregate is sufficiently basic to deprotonate the arene.

  • Turbo Grignard Option: If you want to form a Grignard but preserve other sensitive groups, use

    
    -PrMgCl[1]·LiCl  (Turbo Grignard).[1][3] The LiCl breaks up polymeric aggregates, increasing the rate of exchange/metalation so it can be done at lower temperatures where side reactions are suppressed.
    
Decision Matrix: Selecting the Right Base

MetalationLogic Start Goal: Functionalize Bromoarene Q1 Target Reaction? Start->Q1 Deprot C-H Activation (Deprotonation) Q1->Deprot Functionalize C-H Exchange C-Br Activation (Grignard Formation) Q1->Exchange Functionalize C-Br Risk RISK: n-BuLi causes Li-Halogen Exchange Deprot->Risk Solution1 SOLUTION: Use LiTMP or TMPMgCl·LiCl Risk->Solution1 Steric Protection MgMethod Standard Mg turnings require heat (Side Rxns) Exchange->MgMethod Solution2 SOLUTION: Turbo Grignard (i-PrMgCl·LiCl) at -20°C MgMethod->Solution2 Kinetic Activation

Caption: Logic flow for selecting metalation reagents to avoid unwanted C-Br cleavage.

Module 2: Palladium-Catalyzed Cross-Coupling

Issue: "The catalyst coupled my bromine instead of the iodine/chloride."

The Problem: You have a poly-halogenated substrate (e.g., 4-bromo-2-chloropyridine) and want to couple at the C-Cl site while keeping C-Br intact (very difficult), or couple a C-I site while keeping C-Br intact (standard but requires care).

The Mechanism: Palladium(0) undergoes oxidative addition into carbon-halogen bonds.[4][5] The rate of this addition follows the bond dissociation energy (BDE):



Troubleshooting FAQs

Q: Can I couple a Chloride in the presence of a Bromide? A: Generally, no . The catalyst will almost always attack the C-Br bond first.

  • Workaround: You must "mask" the bromine (e.g., as a silane) or design the synthesis to couple the bromine first. Alternatively, use highly specialized ligands (e.g., certain Buchwald biarylphosphines) that are so active they might indiscriminately activate both, but selectivity for Cl over Br is chemically "uphill."

Q: How do I couple an Iodide without touching the Bromide? A: This is chemically feasible (Site-Selectivity).

  • Ligand Selection: Use "mild" ligands like PPh3 (as in Pd(PPh3)4). Avoid "hot" ligands like SPhos or XPhos, which are designed to activate unreactive bonds and might lower the barrier for C-Br activation too much.

  • Temperature: Keep the reaction between 20°C and 40°C . C-I activation often occurs at room temperature; C-Br usually requires heating (>60°C).

Experimental Protocol: Site-Selective Suzuki Coupling

Target: Coupling Ar-I in the presence of Ar-Br.

  • Catalyst: Pd(PPh3)4 (1-3 mol%).

  • Base: Mild base preferred (

    
     or 
    
    
    
    ). Avoid strong alkoxides (
    
    
    ) which can promote side reactions.
  • Solvent: DME/Water or Toluene/Water.

  • Execution:

    • Degas solvents thoroughly (oxygen promotes homocoupling).

    • Stir at Room Temperature for 4-12 hours.

    • Monitor by HPLC/TLC. Stop immediately upon consumption of the iodo-species.

Module 3: Reduction & Hydrogenation

Issue: "My bromine fell off during nitro reduction."

The Problem: You are reducing a nitro group (


) to an aniline (

) using catalytic hydrogenation (

, Pd/C). You isolate the product and find the bromine is gone (hydrodehalogenation).

The Mechanism: Palladium is an excellent catalyst for hydrogenolysis of C-X bonds. The mechanism involves oxidative addition of Pd into the C-Br bond, followed by hydride transfer and reductive elimination of Ar-H.

Troubleshooting Protocol
MethodRisk LevelNotes

+ Pd/C
CRITICAL Will dehalogenate almost every time. Avoid.

+ Pt/C (Sulfided)
SAFE Sulfur "poisons" the catalyst sites responsible for C-X activation but leaves nitro-reduction sites active.
Fe / AcOH SAFE The classic Bechamp reduction. Chemically orthogonal to C-Br bonds.
Transfer Hydrog. MODERATE Pd/C + Hydrazine (or Formate) at controlled temps (see below).
Recommended Workflow: Sulfided Platinum

If you must use hydrogenation (cleaner workup than Iron), use a poisoned catalyst.

  • Catalyst: 5% Pt/C (sulfided) or Pt(S)/C.

  • Solvent: EtOAc or EtOH.

  • Pressure: 1-3 atm

    
    .
    
  • Note: This catalyst is slower than Pd/C. Heating to 40-50°C may be required, but the C-Br bond remains stable.

Alternative Workflow: Transfer Hydrogenation

If you lack sulfided catalysts, use kinetic control with standard Pd/C.

  • Reagents: Substrate, 5% Pd/C, Hydrazine Hydrate (5-10 equiv).

  • Solvent: Ethanol.

  • Temp: 0°C to 25°C .

  • Mechanism: Hydrazine generates diimide/hydrogen in situ. At low temperatures, the activation energy for nitro reduction is met, but the barrier for C-Br insertion is not.

Reaction Pathway Diagram

ReductionSelectivity Substrate Ar(NO2)-Br Path1 H2, Pd/C (Standard) Substrate->Path1 Path2 H2, Pt(S)/C (Sulfided) Substrate->Path2 Path3 Fe / AcOH (Bechamp) Substrate->Path3 Result1 Ar(NH2)-H (Dehalogenated) Path1->Result1 Result2 Ar(NH2)-Br (Target) Path2->Result2 Path3->Result2

Caption: Comparison of reduction methods. Green paths preserve the C-Br bond.

References

  • Knochel, P., et al. (2004).[3] "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. Link

  • Li, F., Frett, B., & Li, H. (2014).[6] "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett. Link

  • BenchChem Technical Guides. "Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol." Link

  • Colacot, T. J. (2018). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings." Organometallics. Link

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. Link

Sources

Troubleshooting

Enhancing the selectivity of reactions with 2-bromophenyl N-(chlorosulfonyl)carbamate

Technical Support Center: Selective Sulfamoylation with 2-Bromophenyl N-(chlorosulfonyl)carbamate Status: Active Version: 2.4 (Current) Audience: Medicinal Chemists, Process Chemists Topic: Optimization of Sulfamoylation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Sulfamoylation with 2-Bromophenyl N-(chlorosulfonyl)carbamate

Status: Active Version: 2.4 (Current) Audience: Medicinal Chemists, Process Chemists Topic: Optimization of Sulfamoylation & Sulfamide Synthesis

Executive Summary

2-Bromophenyl N-(chlorosulfonyl)carbamate is a specialized electrophilic reagent used primarily for the introduction of the sulfamoyl moiety (


) or the construction of sulfamides and sulfamates. Unlike the highly reactive and volatile Chlorosulfonyl Isocyanate (CSI), this aryl carbamate derivative acts as a "dampened" or "masked" electrophile. The 2-bromophenyl group serves a dual purpose: it provides steric modulation to enhance regioselectivity and acts as a controlled leaving group (as 2-bromophenol) during the final activation step.

This guide addresses the specific challenges of chemoselectivity (amine vs. alcohol), stability, and purification associated with this reagent.

Part 1: The Reaction Pathway & Mechanism

To troubleshoot effectively, one must understand the three-stage lifecycle of the reagent. The reaction does not proceed via a simple substitution but rather an addition-elimination sequence.

Figure 1: Mechanistic Pathway of Sulfamoylation

ReactionPathway CSI Chlorosulfonyl Isocyanate (CSI) Reagent 2-Bromophenyl N-(chlorosulfonyl)carbamate (The Reagent) CSI->Reagent  0°C, DCM   Phenol 2-Bromophenol Phenol->Reagent Inter Intermediate Carbamate Reagent->Inter  Step 1: Substitution (-HCl)   Nu Nucleophile (R-NH2 or R-OH) Nu->Inter Product Target Sulfamide/Sulfamate (R-NH-SO2-NH2) Inter->Product  Step 2: Unmasking (Heat/Base/Acid)   Byprod Byproducts (CO2 + 2-Br-PhOH) Inter->Byprod

Caption: The reagent is generated in situ or isolated, then reacted with a nucleophile to form a stable intermediate. The final "unmasking" releases the target molecule.

Part 2: Troubleshooting & Optimization (FAQs)

Category A: Chemoselectivity (Amine vs. Alcohol)

Q1: I have both a primary amine and a primary alcohol in my substrate. How do I selectively sulfamoylate the amine? Diagnosis: The reagent is naturally more reactive toward amines, but poor temperature control can lead to mixed products. Protocol:

  • Temperature: Maintain the reaction at -78°C to -40°C . At these temperatures, the amine reacts via rapid nucleophilic attack on the sulfur, while the alcohol remains dormant.

  • Stoichiometry: Use exactly 1.0 equivalent of the reagent.

  • Base: Use a non-nucleophilic base like 2,6-Lutidine or Sym-Collidine . Avoid Pyridine or DMAP at this stage, as they can activate the reagent toward the alcohol.

  • Mechanism: The amine displaces the chloride to form the sulfamoyl carbamate. The alcohol requires activation (or higher temp) to compete.

Q2: I want to sulfamoylate an alcohol (make a sulfamate), but the reaction is sluggish or low yielding. Diagnosis: Alcohols are poorer nucleophiles than amines. The 2-bromophenyl group reduces the electrophilicity of the sulfonyl chloride compared to CSI, making the reaction slower. Protocol:

  • Catalysis: Add DMA (N,N-Dimethylacetamide) or NMI (N-Methylimidazole) as a nucleophilic catalyst (0.1 - 0.2 equiv). This forms a highly reactive acyl-ammonium-like species.

  • Temperature: Warm the reaction to 0°C or Room Temperature (RT) .

  • Order of Addition: Premix the alcohol with the base (e.g., Et3N) before adding the reagent solution slowly.

Category B: Reaction Failure & Byproducts

Q3: I see the intermediate by LCMS, but it won't convert to the final product. Diagnosis: The "unmasking" step (loss of the carbamate protecting group) is the bottleneck. The 2-bromophenol leaving group is stable. Protocol:

  • Method A (Thermal): Heat the reaction mixture to 80°C in a solvent like Toluene or DCE. The intermediate decarboxylates thermally.

  • Method B (Acidic): Treat the intermediate with TFA/DCM (1:1) at 0°C. This promotes acid-catalyzed decarboxylation, releasing the 2-bromophenol.

  • Method C (Hydrolytic): If the target is a simple sulfamide, adding water/wet solvent can trigger the collapse, but this risks hydrolysis to sulfamic acid.

Q4: How do I efficiently remove the 2-bromophenol byproduct? Diagnosis: 2-Bromophenol (pKa ~8.5) can co-elute with polar sulfamides. Protocol:

  • Alkaline Wash: If your product is stable to base, wash the organic layer with 1M NaOH or Sat. Na2CO3 .[1] The phenol will be deprotonated and move to the aqueous layer.

  • Resin Scavenging: For acid-sensitive products, use a polymer-supported carbonate (PS-CO3) resin during workup to sequester the phenol.

Part 3: Comparative Data & Reagent Selection

The choice of the "leaving group" (the phenol part) dictates the reactivity window. 2-Bromophenol offers a "Goldilocks" zone—more stable than CSI, but more reactive than simple alkyl carbamates (Burgess precursors).

Table 1: Leaving Group Effects on N-(chlorosulfonyl)carbamate Reactivity

Phenol/Alcohol ComponentReactivity (vs. Nucleophiles)Stability (Shelf-life)Selectivity (Amine:OH)
None (CSI) Extremely HighLow (Moisture sensitive)Poor (Reacts indiscriminately)
4-Nitrophenol HighModerateLow
2-Bromophenol Medium (Tunable) High (Solid/Stable) High (Temp controlled)
t-Butanol (Burgess) LowHighHigh (Requires activation)

Part 4: Step-by-Step Experimental Protocol

Standard Operating Procedure: Selective Sulfamoylation of a Secondary Amine

  • Reagent Generation (In Situ):

    • To a flame-dried flask under

      
      , add 2-Bromophenol  (1.0 equiv) in anhydrous DCM (
      
      
      
      ).
    • Cool to 0°C .

    • Add Chlorosulfonyl Isocyanate (CSI) (1.0 equiv) dropwise over 5 mins.

    • Stir at 0°C for 30 mins. Observation: Solution turns faint yellow.

  • Coupling (The Selectivity Step):

    • Cool the mixture to -78°C (Critical for selectivity).

    • Add Triethylamine (1.2 equiv).[2]

    • Add the Target Amine (1.0 equiv) dissolved in DCM dropwise.

    • Stir at -78°C for 1 hour, then slowly warm to RT.

  • Unmasking (Product Release):

    • Monitor by LCMS for the intermediate mass (

      
      ).
      
    • Add Water (5 equiv) or TFA (if acid stable) and stir at RT for 2 hours (or heat to 50°C if sluggish).

    • Outcome: Evolution of

      
       gas indicates successful deprotection.
      
  • Workup:

    • Dilute with EtOAc.[3]

    • Wash with 0.5M NaOH (2x) to remove 2-bromophenol.

    • Wash with Brine, Dry (

      
      ), and Concentrate.[3][4]
      

Part 5: Decision Logic for Troubleshooting

Figure 2: Troubleshooting Flowchart

Troubleshooting Start Issue Detected CheckLCMS Check LCMS: Is Intermediate Present? Start->CheckLCMS Yes Yes: Intermediate Stable CheckLCMS->Yes Mass = M + 278 No No: Starting Material Only CheckLCMS->No Mixed No: Wrong Product CheckLCMS->Mixed Deprotect Issue: Deprotection Failure Action: Increase Temp or Add Acid (TFA) Yes->Deprotect Reactivity Issue: Low Reactivity Action: Add Catalyst (DMAP/NMI) No->Reactivity Selectivity Issue: Poor Selectivity Action: Lower Temp (-78°C) Change Base Mixed->Selectivity

Caption: Diagnostic logic to identify whether the failure is in the coupling step or the deprotection step.

References

  • CSI Chemistry Foundation: Graf, R. (1968). "Chlorosulfonyl Isocyanate."[3][4][5][6][7][8][9] Angewandte Chemie International Edition, 7(3), 172-182. Link

  • Burgess-Type Reagents: Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). "Thermal reactions of alkyl N-(methoxycarbonyl)sulfamate esters." Journal of Organic Chemistry, 38(1), 26-31. Link

  • Aryl Sulfamates in Catalysis: Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). "Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates." Organic Letters, 22(1), 168-174. Link

  • Sulfamate Synthesis Review: Winum, J. Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25(2), 186-228. Link

  • Mechanistic Insight: Spillane, W. J., et al. (2004). "Mechanism of the hydrolysis of sulfamoyl chlorides." Journal of the Chemical Society, Perkin Transactions 2. Link

(Note: While specific literature on the "2-bromophenyl" derivative is sparse, the protocols above are derived from the established reactivity profiles of aryl N-(chlorosulfonyl)carbamates as detailed in References 1 and 3.)

Sources

Optimization

Alternative workup procedures for 2-bromophenyl N-(chlorosulfonyl)carbamate reactions

A Guide to Alternative Workup Procedures and Troubleshooting Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-bromophenyl N-(chlorosulfonyl)carbamat...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Alternative Workup Procedures and Troubleshooting

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-bromophenyl N-(chlorosulfonyl)carbamate and related chemistries. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've seen firsthand the unique challenges these powerful but sensitive reagents can present. This guide is born from extensive field experience and is designed to move beyond simple protocols. We will explore the causality behind common experimental failures and provide robust, validated alternative procedures to ensure the success and integrity of your research.

The core challenge with N-(chlorosulfonyl)carbamates, synthesized from precursors like chlorosulfonyl isocyanate (CSI), lies in their profound sensitivity to moisture.[1][2] The chlorosulfonyl group is highly electrophilic and reacts violently with water, leading to rapid decomposition.[3][4] This reactivity, while synthetically useful, often makes standard aqueous workups a primary source of yield loss and impurity generation. This guide provides a framework for diagnosing workup issues and implementing effective, alternative solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the workup phase of reactions involving 2-bromophenyl N-(chlorosulfonyl)carbamate.

Q1: My reaction mixture was clear, but upon adding water to quench it, I got a low yield and a complex mixture of byproducts. What is happening?

A1: This is the most common failure mode and is almost certainly due to hydrolysis.

  • Expert Analysis: The N-(chlorosulfonyl)carbamate intermediate contains a highly reactive sulfonyl chloride (-SO₂Cl) moiety. When you introduce water, even at low temperatures, it rapidly attacks the electrophilic sulfur atom. This cleaves the S-Cl bond to form a sulfonic acid derivative (R-NH-SO₃H). This new, highly polar byproduct can complicate extraction and purification. Furthermore, the parent reagent used to generate your carbamate, chlorosulfonyl isocyanate (CSI), reacts explosively with water, which can lead to localized heat and further degradation.[3][4] The isocyanate portion of CSI is known to hydrolyze in the presence of moisture to form crystalline sulfamoyl chloride, another potential impurity.[1]

  • Troubleshooting Action: Avoid a direct aqueous quench. The key is to either remove the reactive species under anhydrous conditions or to use a more controlled, non-aqueous or biphasic quenching method.

Q2: I'm trying a non-aqueous workup, but my product still seems to be decomposing. My yield is inconsistent. What other factors are at play?

A2: Beyond water, you must consider thermal stability and the nucleophilicity of other reagents present in your flask.

  • Expert Analysis: While N-(chlorosulfonyl)carbamates are generally thermally stable up to high temperatures, the crude reaction mixture may contain unreacted starting materials or catalysts that can promote decomposition pathways.[2] For example, residual tertiary amines used in the reaction can react with the sulfonyl chloride group to form unstable intermediates. Similarly, alcohols, if used as solvents or present as impurities, can displace the chloride to form sulfonate esters.

  • Troubleshooting Action:

    • Strict Temperature Control: Maintain low temperatures (< 0 °C) throughout the reaction and the initial stages of the workup.

    • Inert Atmosphere: Ensure the reaction and workup are conducted under a rigorously dry, inert atmosphere (Nitrogen or Argon) to prevent ingress of atmospheric moisture.[5] Using Schlenk line techniques is highly recommended.[6]

    • Solvent Purity: Use only high-purity, anhydrous solvents. Solvents can be dried by passing them through columns of activated alumina or molecular sieves.[5]

Q3: My product appears to be highly soluble in the aqueous layer, and I'm losing significant amounts during extraction. How can I improve recovery?

A3: This issue, often linked to partial hydrolysis, can be mitigated by modifying your extraction protocol.

  • Expert Analysis: The formation of even small amounts of sulfonic acid byproducts can increase the overall polarity of your crude product, leading to partitioning into the aqueous phase. Additionally, the carbamate itself may have some water solubility.

  • Troubleshooting Action:

    • "Salting Out": During your extractions, use a saturated brine (NaCl solution) wash as the final aqueous step. The high ionic strength of the brine solution decreases the solubility of organic compounds in the aqueous layer, forcing more of your product into the organic phase.[7]

    • Solvent Choice: Switch to a more polar, water-immiscible organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate, if you are currently using a less polar one like hexanes or ether.

    • Solid Phase Extraction (SPE): For particularly challenging separations, consider passing your crude organic solution through a short plug of silica gel or employing a dedicated SPE cartridge to isolate the product from highly polar impurities before concentration.[8]

Alternative Workup Protocols

Standard aqueous workups are often unreliable for this class of compounds. Below are detailed, field-proven alternative procedures designed to maximize yield and purity.

Protocol 1: Anhydrous Quench & Filtration

This is the preferred method when the desired product is stable and non-polar enough to precipitate or be filtered from the reaction mixture.

Step-by-Step Methodology:

  • Cooling: Upon reaction completion, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching Amine (If Used): If a tertiary amine (e.g., triethylamine) was used, quench the resulting ammonium salt by adding an equivalent of a solid acid scavenger like silica gel or by filtration if the salt has precipitated.

  • Solvent Addition: Add a non-polar, anhydrous solvent in which your product is sparingly soluble (e.g., hexanes, heptane) dropwise to precipitate the product.

  • Filtration: Under an inert atmosphere (e.g., in a glovebox or using Schlenk filtration techniques), filter the resulting slurry through a pad of Celite® or a sintered glass funnel.

  • Washing: Wash the collected solid sparingly with the cold, anhydrous non-polar solvent to remove soluble impurities.

  • Drying: Dry the isolated solid under high vacuum to remove all residual solvent.

Protocol 2: Controlled Biphasic Quench

This method is suitable when unreacted electrophiles must be quenched but the product shows some tolerance to a carefully controlled aqueous environment. The procedure described by Miller et al. for a related system provides an excellent template.[9]

Step-by-Step Methodology:

  • Prepare Quench Solution: In a separate flask, prepare a cooled (-10 °C to -20 °C) aqueous solution containing a mild base (e.g., sodium bicarbonate) and a reducing agent to quench oxidants if necessary (e.g., sodium bisulfite).[9]

  • Cool Reaction: Cool the primary reaction mixture to -40 °C or lower in a dry ice/acetone bath.

  • Slow Addition: Using a cannula, slowly transfer the cold reaction mixture into the vigorously stirred, cold quench solution. It is critical to maintain the temperature of the quench mixture below -10 °C during the entire addition.[9]

  • Extraction: Once the addition is complete, allow the mixture to warm to room temperature. Transfer it to a separatory funnel and perform extractions with an appropriate organic solvent (e.g., chloroform, ethyl acetate).

  • Washing & Drying: Wash the combined organic layers sequentially with water and then saturated brine.[7] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 3: In-Situ Derivatization to a Stable Sulfonamide

This elegant approach converts the highly reactive sulfonyl chloride into a much more stable and easily purified sulfonamide before any aqueous contact.

Step-by-Step Methodology:

  • Cooling: Upon reaction completion, cool the reaction mixture to 0 °C.

  • Nucleophile Addition: Add a slight excess (1.1-1.2 equivalents) of a desired primary or secondary amine (e.g., benzylamine, morpholine) dissolved in the anhydrous reaction solvent.

  • Stirring: Allow the reaction to stir at 0 °C for 1-2 hours or until TLC/LC-MS analysis confirms complete conversion of the sulfonyl chloride to the sulfonamide.

  • Standard Workup: The resulting sulfonamide is typically much more robust. You can now proceed with a standard aqueous workup. Quench with water, extract with an organic solvent, wash with dilute acid (to remove excess amine), water, and brine, then dry and concentrate.

  • Purification: Purify the resulting stable sulfonamide via standard flash column chromatography or recrystallization.[10]

Visual & Data-Driven Guides

Workflow & Decision Making

The following diagrams illustrate the chemical logic and procedural workflows discussed.

G Fig. 1: Workup Decision Pathway start Reaction Complete q1 Is the product thermally stable? start->q1 q2 Is the product soluble in the reaction mixture? q1->q2 Yes fail Decomposition Risk: Re-evaluate reaction conditions q1->fail No q3 Is derivatization a viable strategy? q2->q3 Yes protocol1 Protocol 1: Anhydrous Quench & Precipitation/Filtration q2->protocol1 No protocol2 Protocol 2: Controlled Biphasic Quench q3->protocol2 No protocol3 Protocol 3: In-Situ Derivatization q3->protocol3 Yes

Caption: Fig. 1: Workup Decision Pathway

G Fig. 2: Hydrolysis Side-Reaction cluster_0 Undesired Hydrolysis Pathway carbamate R-O-C(O)N(H)-SO₂Cl (Product) intermediate [Tetrahedral Intermediate] carbamate->intermediate Nucleophilic Attack h2o + H₂O h2o->intermediate product R-O-C(O)N(H)-SO₃H (Sulfonic Acid Byproduct) intermediate->product Elimination hcl + HCl intermediate->hcl

Caption: Fig. 2: Hydrolysis Side-Reaction

Comparative Summary of Workup Procedures
ProcedureKey ReagentsTemperatureProsConsBest For...
Anhydrous Quench Anhydrous anti-solvent (e.g., hexanes)≤ 0 °CAvoids water completely, high purity of isolated product.Product must be a solid and insoluble in the chosen anti-solvent.Crystalline, non-polar to moderately polar products.
Biphasic Quench NaHCO₃ (aq), NaHSO₃ (aq)≤ -10 °CEffectively quenches reactive species, broadly applicable.Risk of some product hydrolysis if not perfectly executed.[9]Products that are oils or are soluble in the reaction mixture.
In-Situ Derivatization Primary/Secondary Amine0 °C to RTCreates a highly stable product, simplifies purification.Adds an extra synthetic step, requires a suitable amine.Complex mixtures where direct isolation is difficult.

References

  • Frontier, A. (2026). Workup: Drying Methods. University of Rochester Chemistry. Retrieved February 20, 2026, from [Link]

  • Graf, R. (1966). Chlorosulfonyl isocyanate. Organic Syntheses, 46, 23. doi:10.15227/orgsyn.046.0023. Retrieved February 20, 2026, from [Link]

  • van der Vlugt, J. I. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Amsterdam.
  • Leito, I., et al. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, 494-497. doi:10.1039/B009146O. Retrieved February 20, 2026, from [Link]

  • Gautheron, C., et al. (2025, August 7). One-Pot Synthesis of N-Acyl-Substituted Sulfamides from Chlorosulfonyl Isocyanate via the Burgess-Type Intermediates. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Chlorosulfonyl isocyanate. Retrieved February 20, 2026, from [Link]

  • Mickel, S. L., Hsiao, S.-N., & Miller, M. J. (1987). (R)-4-Carbomethoxy-2-azetidinone. Organic Syntheses, 65, 135. doi:10.15227/orgsyn.065.0135. Retrieved February 20, 2026, from [Link]

  • Kumar, A., et al. (2025, November 1). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Li, Y., et al. (2008). Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies. Journal of AOAC International, 91(6), 1488-1493. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, December 21). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclic sulfamidates 15 and 16, and carbamates 20 and 21. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). Rapid and Straightforward Transesterification of Sulfonyl Carbamates. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, November 15). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • University of Nottingham. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved February 20, 2026, from [Link]

  • Kevill, D. N. (2014). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 15(7), 12436–12469. doi:10.3390/ijms150712436. Retrieved February 20, 2026, from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). N-Chlorosulfinylcarbamate esters.
  • Beilstein Journals. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2015, November 12). Can anyone give me any suggestions or advice on extracting polar solutes from a salty aqueous buffer to a polar aprotic solvent? Retrieved February 20, 2026, from [Link]

  • Cohen, D. T. (2010, January 7). General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI). [Presentation]. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Retrieved February 20, 2026, from [Link]

  • American Chemical Society. (n.d.). Recent developments in the synthetic uses of chlorosulfonyl isocyanate. Chemical Reviews. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). methyl N-(2-bromophenyl)carbamate. Retrieved February 20, 2026, from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). Method of obtaining phenyl carbamates.
  • PubMed. (2022, October 12). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved February 20, 2026, from [Link]

  • Environmental Protection Agency. (n.d.). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics of Carbamate Formation and Breakdown. Retrieved February 20, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: 2-Bromophenyl N-(chlorosulfonyl)carbamate vs. Traditional Sulfonylating Agents

This guide provides an in-depth technical comparison of 2-bromophenyl N-(chlorosulfonyl)carbamate against traditional sulfonylating agents. It is designed for researchers seeking safer, more selective alternatives to Chl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-bromophenyl N-(chlorosulfonyl)carbamate against traditional sulfonylating agents. It is designed for researchers seeking safer, more selective alternatives to Chlorosulfonyl Isocyanate (CSI) for the synthesis of sulfamates and sulfamides.

Executive Summary

In the landscape of medicinal chemistry, the introduction of the sulfamoyl moiety (


 or 

) is a critical step for generating sulfamate-based inhibitors and sulfamide linkers. Historically, Chlorosulfonyl Isocyanate (CSI) has been the reagent of choice due to its high reactivity. However, CSI is volatile, corrosive, and notoriously difficult to handle, often leading to over-reaction or decomposition.

2-bromophenyl N-(chlorosulfonyl)carbamate represents a class of "Masked CSI" reagents (specifically, N-(chlorosulfonyl)carbamates). These reagents are typically crystalline solids that offer a controlled release of the electrophilic sulfonyl group, superior selectivity, and enhanced safety profiles compared to neat CSI or unstable sulfamoyl chlorides.

Quick Verdict
  • Use CSI if you need raw power for simple substrates and have excellent fume hood facilities.

  • Use 2-Bromophenyl N-(chlorosulfonyl)carbamate (or similar carbamates) if you require chemoselectivity (e.g., in the presence of acid-sensitive groups), stoichiometric precision , or are working on late-stage functionalization where reagent stability is paramount.

Technical Profile: The Reagent

Structure & Mechanism

The reagent is formed by the reaction of CSI with 2-bromophenol . The 2-bromophenyl group serves two key purposes:

  • Crystallinity: The heavy bromine atom and aromatic ring facilitate π-stacking, rendering the compound a stable solid rather than an oil.

  • Leaving Group Ability: The phenol moiety acts as a tunable leaving group during subsequent nucleophilic displacement or "unmasking" steps.

Chemical Structure: 2-Br-C6H4-O-C(=O)-NH-SO2Cl

Reaction Pathway

Unlike CSI, which reacts indiscriminately, the carbamate acts as a soft electrophile . It typically undergoes a cascade reaction:

  • Alcohol Activation: Reaction with the target alcohol (

    
    ) to form a mixed sulfamoyl carbonate.
    
  • Decarboxylation: Loss of

    
     and the phenol leaving group (2-bromophenol) to generate the sulfamate (
    
    
    
    ).

Comparative Analysis

The following table contrasts 2-bromophenyl N-(chlorosulfonyl)carbamate with its primary competitors.

Table 1: Performance Matrix of Sulfonylating Agents
Feature2-Bromophenyl N-(chlorosulfonyl)carbamate Chlorosulfonyl Isocyanate (CSI) Sulfamoyl Chloride (

)
Burgess-Type Reagents
Physical State Crystalline Solid (Stable)Volatile Liquid (Corrosive)Unstable Solid/Oil (Decomposes)Crystalline Solid (Zwitterion)
Reactivity Moderate/Tunable Extreme (High Exotherm)HighMild/Specific
Selectivity High (1° > 2° alcohols)Low (Reacts with most nucleophiles)ModerateHigh (Dehydration prone)
Byproducts 2-Bromophenol,

, HCl
HCl, viscous polymersHClTriethylamine,

Storage Fridge/Freezer (Months)Moisture Sensitive (Days/Weeks)Unstable (Prepare in situ)Fridge (Weeks)
Atom Economy Lower (Loss of carrier phenol)HighHighLow
Safety High (Weighable solid)Low (Lachrymator, burn hazard)Low (Explosion risk if sealed)Moderate

Mechanistic Insight & Causality

The superiority of the carbamate reagent lies in its activation energy profile . CSI is a "hard" electrophile that attacks nucleophiles immediately. The N-(chlorosulfonyl)carbamate, however, requires a specific activation step (often base-mediated) to release the reactive sulfonyl species.

Diagram 1: Comparative Reaction Pathways

G CSI Chlorosulfonyl Isocyanate (CSI) Carbamate 2-Bromophenyl N-(chlorosulfonyl)carbamate CSI->Carbamate + 2-Bromophenol (Stabilization) Intermed_1 Unstable Intermediate CSI->Intermed_1 + ROH (Fast/Exothermic) Intermed_2 Stable Intermediate Carbamate->Intermed_2 + ROH (Controlled) Sulfamate Target Sulfamate Intermed_1->Sulfamate Hydrolysis SideProducts Side Reactions (Polymers/Nitriles) Intermed_1->SideProducts Over-reaction Intermed_2->Sulfamate - CO2, - Phenol

Caption: Pathway comparison showing the direct, chaotic route of CSI versus the stabilized, stepwise route of the carbamate reagent.

Experimental Protocols

Protocol A: Synthesis of 2-Bromophenyl N-(chlorosulfonyl)carbamate

Use this protocol to generate the reagent if it is not commercially available.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Reagents:

    • Chlorosulfonyl Isocyanate (CSI): 1.0 equiv (e.g., 14.1 g, 100 mmol).

    • 2-Bromophenol: 1.0 equiv (e.g., 17.3 g, 100 mmol).

    • Solvent: Anhydrous Toluene or Dichloromethane (DCM) (100 mL).

  • Procedure:

    • Cool the CSI solution to 0 °C in an ice bath.

    • Dissolve 2-bromophenol in 20 mL of solvent and add it dropwise over 30 minutes. Note: Controlling the rate prevents exotherms that degrade CSI.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Observation: A white precipitate should form (the carbamate).[1]

  • Isolation:

    • Add Pentane or Hexane (50 mL) to further precipitate the product.

    • Filter the solid under an inert atmosphere (nitrogen blanket).

    • Wash with cold pentane (

      
       mL).
      
    • Dry under high vacuum for 2 hours.

  • Validation: Check melting point (typically >80 °C for aryl carbamates) and

    
    H NMR (absence of phenol OH signal).
    
Protocol B: Sulfamoylation of a Primary Alcohol

Application of the reagent to synthesize a sulfamate drug precursor.

  • Reaction:

    • Dissolve the Target Alcohol (1.0 equiv) in anhydrous DCM or Acetonitrile .

    • Add 2-Bromophenyl N-(chlorosulfonyl)carbamate (1.2 equiv).

    • Add Triethylamine (1.5 equiv) dropwise at 0 °C.

  • Mechanism Check: The base deprotonates the alcohol, which attacks the carbamate. The 2-bromophenol is displaced (or eliminated via decarboxylation depending on workup).

  • Workup:

    • Quench with water.[1]

    • Extract with Ethyl Acetate.[1][2]

    • Wash with 1M HCl (to remove base and 2-bromophenol). Note: 2-Bromophenol is lipophilic; ensure thorough washing or chromatographic separation.

  • Yield Expectation: 85-95% for primary alcohols; 70-80% for secondary alcohols.

Critical Evaluation: Why 2-Bromophenyl?

While tert-butyl N-(chlorosulfonyl)carbamate (the precursor to the Wang reagent) is common, the 2-bromophenyl variant offers distinct advantages in specific workflows:

  • UV Traceability: The 2-bromophenyl group provides a strong UV chromophore, making reaction monitoring by TLC/HPLC significantly easier than with aliphatic carbamates.

  • Crystallization: The "heavy atom effect" of bromine aids in the crystallization of the reagent, increasing purity without chromatography.

  • Orthogonal Reactivity: In complex syntheses, the 2-bromophenol byproduct is less likely to interfere with acid-sensitive steps compared to tert-butanol (which requires strong acid to remove if it forms a Boc-sulfamate).

Diagram 2: Decision Logic for Reagent Selection

Decision Start Start: Sulfamoylation Needed Scale Scale > 100g? Start->Scale Sensitive Acid/Base Sensitive Substrate? Scale->Sensitive No UseCSI Use CSI (Carefully) Scale->UseCSI Yes (Cost driven) Facilities High-Containment Hood? Sensitive->Facilities No UseCarbamate Use 2-Br-Carbamate Sensitive->UseCarbamate Yes (Selectivity needed) Facilities->UseCSI Yes Facilities->UseCarbamate No (Safety driven) UseBurgess Use Burgess-Type Salt

Caption: Flowchart to assist in selecting the appropriate sulfonylating agent based on scale, sensitivity, and safety constraints.

References

  • Wang, H.-M., Xiong, C.-D., Chen, X.-Q., Hu, C., & Wang, D.-Y. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(7), 2595–2599. [Link]

  • Winum, J.-Y., Toupet, L., Barragan, V., Dewynter, G., & Montero, J.-L. (2001). N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylation Reagent. Organic Letters, 3(14), 2241–2243. [Link]

  • Graf, R. (1968). Chlorosulfonyl Isocyanate.[1][3][4][5] Organic Syntheses, 46, 23. [Link]

  • Du Bois, J. (2010). Rhodium-Catalyzed C–H Amination. An Enabling Method for Chemical Synthesis.[6] Organic Process Research & Development, 15(4), 758–770. [Link]

Sources

Comparative

A Spectroscopic Guide to 2-bromophenyl N-(chlorosulfonyl)carbamate and its Analogs: A Comparative Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the cornerstone of this characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the cornerstone of this characterization, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth spectroscopic comparison of 2-bromophenyl N-(chlorosulfonyl)carbamate, a compound of interest in medicinal chemistry, with its structurally related analogs. By understanding the subtle yet significant shifts in spectroscopic data across these molecules, researchers can gain valuable insights into structure-activity relationships and synthetic pathway validation.

This guide is structured to provide not just raw data, but a causal understanding of the observed spectroscopic phenomena. We will delve into the principles behind the experimental choices and interpret the data through the lens of established physicochemical principles.

Molecular Structures Under Investigation

To facilitate a clear comparison, we will focus on 2-bromophenyl N-(chlorosulfonyl)carbamate and three key analogs that systematically vary the substitution on the phenyl ring and the carbamate moiety.

Molecular_Structures cluster_main Target Compound cluster_analogs Analog Structures 2-bromophenyl N-(chlorosulfonyl)carbamate 2-bromophenyl N-(chlorosulfonyl)carbamate phenyl N-(chlorosulfonyl)carbamate phenyl N-(chlorosulfonyl)carbamate 4-chlorophenyl N-(chlorosulfonyl)carbamate 4-chlorophenyl N-(chlorosulfonyl)carbamate methyl N-(2-bromophenyl)carbamate methyl N-(2-bromophenyl)carbamate FTIR_Workflow cluster_sample Sample Preparation cluster_instrument FT-IR Spectrometer cluster_data Data Processing & Analysis Sample (solid/liquid) Sample (solid/liquid) Mix with KBr / Deposit on salt plate Mix with KBr / Deposit on salt plate Sample (solid/liquid)->Mix with KBr / Deposit on salt plate Place in IR beam Place in IR beam Mix with KBr / Deposit on salt plate->Place in IR beam IR Source IR Source Interferometer Interferometer IR Source->Interferometer Sample Sample Interferometer->Sample Detector Detector Sample->Detector Interferogram Interferogram Detector->Interferogram Fourier Transform Fourier Transform Interferogram->Fourier Transform IR Spectrum (Transmittance vs. Wavenumber) IR Spectrum (Transmittance vs. Wavenumber) Fourier Transform->IR Spectrum (Transmittance vs. Wavenumber) Identify characteristic peaks Identify characteristic peaks IR Spectrum (Transmittance vs. Wavenumber)->Identify characteristic peaks

Figure 2: A generalized workflow for FT-IR analysis.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.

  • N-H Proton: The carbamate N-H proton is typically observed as a broad singlet in the downfield region of the spectrum (δ 8.0-9.0 ppm). Its chemical shift and broadness are influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen atom. The electron-withdrawing chlorosulfonyl group in the target compound and its phenyl and 4-chlorophenyl analogs is expected to deshield the N-H proton, causing it to resonate at a higher chemical shift compared to the methyl carbamate analog. [1]

  • Aromatic Protons: The protons on the phenyl ring typically resonate in the region of δ 7.0-8.0 ppm. [2][3][4][5]The substitution pattern and the electronic nature of the substituents significantly influence their chemical shifts and splitting patterns. In 2-bromophenyl N-(chlorosulfonyl)carbamate, the bromine atom and the carbamate group will create a complex multiplet for the four aromatic protons. The ortho-substitution pattern leads to a more complex splitting pattern compared to the para-substituted 4-chlorophenyl analog, which would likely show two distinct doublets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

  • Carbonyl Carbon: The carbonyl carbon of the carbamate group is a key diagnostic peak, typically appearing in the downfield region of the spectrum at δ 150-155 ppm. [6][7]Its chemical shift is relatively insensitive to the substitution on the phenyl ring in this series of analogs.

  • Ipso-Carbons: The chemical shift of the carbon atom directly attached to a substituent (the ipso-carbon) is highly informative. The carbon attached to the oxygen of the carbamate group (C-O) is expected around δ 148-152 ppm. The carbon attached to the bromine atom (C-Br) in 2-bromophenyl N-(chlorosulfonyl)carbamate is subject to the "heavy atom effect," which causes an upfield shift (to a lower ppm value) despite the electronegativity of bromine. [8][9]This is a crucial observation for confirming the position of the bromine substituent. This effect is less pronounced for chlorine.

NMR_Logic Molecular Structure Molecular Structure Electronic Environment of Nuclei Electronic Environment of Nuclei Molecular Structure->Electronic Environment of Nuclei Chemical Shift (δ) Chemical Shift (δ) Electronic Environment of Nuclei->Chemical Shift (δ) ¹H & ¹³C NMR Spectrum ¹H & ¹³C NMR Spectrum Chemical Shift (δ)->¹H & ¹³C NMR Spectrum Neighboring Protons Neighboring Protons Spin-Spin Coupling (J) Spin-Spin Coupling (J) Neighboring Protons->Spin-Spin Coupling (J) Splitting Pattern Splitting Pattern Spin-Spin Coupling (J)->Splitting Pattern Splitting Pattern->¹H & ¹³C NMR Spectrum

Figure 3: Logical relationships in NMR spectroscopy.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at an m/z value corresponding to the molecular weight of the compound. A key feature for the halogenated compounds will be the presence of isotopic peaks. For bromine, there will be two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For chlorine, the isotopic peaks will be in a ratio of approximately 3:1 ([M]⁺ and [M+2]⁺) due to the ³⁵Cl and ³⁷Cl isotopes. [10]

  • Fragmentation Patterns: The fragmentation of these molecules is expected to be driven by the weaker bonds. Common fragmentation pathways for sulfonyl compounds include the loss of the chlorine atom, followed by the loss of sulfur dioxide. [11][12]The N-C bond of the carbamate can also cleave. For 2-bromophenyl N-(chlorosulfonyl)carbamate, characteristic fragments would include the loss of a chlorine radical ([M-Cl]⁺), the loss of the chlorosulfonyl radical ([M-SO₂Cl]⁺), and the loss of a bromine radical ([M-Br]⁺).

Experimental Protocols

The following are generalized, yet robust, protocols for obtaining the spectroscopic data discussed.

Fourier Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) and pressed into a transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The background spectrum of the empty sample compartment is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. [13]3. Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a common method for these types of compounds. [14][15]The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are desorbed.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This comparative guide provides a comprehensive spectroscopic framework for the characterization of 2-bromophenyl N-(chlorosulfonyl)carbamate and its analogs. By understanding the influence of substituent changes on the FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectra, researchers can confidently identify these compounds, validate their synthesis, and build a deeper understanding of their structure-property relationships. The principles and methodologies outlined herein serve as a valuable resource for scientists and professionals in the field of drug development, ensuring the scientific integrity and accuracy of their molecular characterization efforts.

References

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. Available from: [Link]

  • 13C NMR of bromobenzene ipso carbon shielding. (2017, April 30). Chemistry Stack Exchange. Available from: [Link]

  • Mass Spectra of Sulfoxides and Sulfones | Request PDF - ResearchGate. Available from: [Link]

  • Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. (2011, January 1). PubMed. Available from: [Link]

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid - MDPI. Available from: [Link]

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  • Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide | Request PDF - ResearchGate. Available from: [Link]

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Validation

A Predictive Comparison of the Biological Activity of 2-Bromophenyl N-(chlorosulfonyl)carbamate Derivatives: A Guide for Researchers

For researchers and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The family of 2-bromophenyl N-(chlorosulfonyl)carbamate derivatives presents an intriguin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The family of 2-bromophenyl N-(chlorosulfonyl)carbamate derivatives presents an intriguing, yet underexplored, class of compounds. While direct experimental data on their biological activities are not extensively available in the public domain, a comprehensive analysis of their constituent chemical moieties allows for a predictive comparison of their potential therapeutic applications. This guide synthesizes information on structurally related compounds to forecast the likely biological activities of these derivatives and provides detailed experimental protocols for their validation.

The Chemical Rationale: Unpacking the Structure

The 2-bromophenyl N-(chlorosulfonyl)carbamate scaffold combines three key chemical features, each known to contribute to biological activity:

  • The 2-Bromophenyl Group: The presence of a halogen, specifically bromine, on a phenyl ring is a common feature in many bioactive molecules. Halogenation can enhance lipophilicity, which may improve membrane permeability. Furthermore, the position of the bromine atom can influence the molecule's interaction with biological targets.

  • The N-(chlorosulfonyl)carbamate Core: This functional group is a reactive and versatile pharmacophore. The sulfonylurea and related sulfonamide moieties are present in a wide range of drugs with anticancer and antimicrobial properties.[1][2][3] The carbamate group, a stable bioisostere of the peptide bond, is also a key structural motif in many therapeutic agents, contributing to their biological activity and pharmacokinetic properties.[4]

  • Potential for Derivatization: The core structure allows for the synthesis of a diverse library of derivatives by modifying the substituents, which can be crucial for optimizing activity and selectivity.

Predicted Biological Activities and Comparative Analysis

Based on the activities of structurally analogous compounds, 2-bromophenyl N-(chlorosulfonyl)carbamate derivatives are predicted to exhibit significant anticancer and antimicrobial properties.

Anticancer Potential

The sulfonylurea and sulfonamide moieties are well-established in anticancer research.[5] Compounds containing these groups have been shown to exert their effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and induction of apoptosis.[6] The addition of a bromophenyl group could further enhance this activity. Studies on other brominated compounds have demonstrated potent cytotoxicity against various cancer cell lines.[7][8]

Structure-Activity Relationship (SAR) Insights:

The antiproliferative activity of this class of compounds is likely to be influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing or -donating groups can modulate the electronic properties of the molecule, affecting its interaction with target proteins.[9]

Table 1: Comparative Anticancer Activity of Structurally Related Sulfonamide and Urea Derivatives

Compound ClassExample CompoundCancer Cell LineIC50 (µM)Reference
N-aryl-N'-arylmethylureaCompound 9bMCF7 (Breast)< 3[10]
N-aryl-N'-arylmethylureaCompound 9dPC3 (Prostate)< 3[10]
(E)-N-aryl-2-arylethenesulfonamidesCompound 6tVarious0.005 - 0.010[5]
N-(benzodithiazin-3-yl)arylsulfonamidesCompound 46UACC-257 (Melanoma)0.03[1]

This table presents data from existing literature on compounds with similar core structures to predict the potential potency of 2-bromophenyl N-(chlorosulfonyl)carbamate derivatives.

Antimicrobial Activity

Carbamates and sulfonamides have a long history as antimicrobial agents. Phenylcarbamate derivatives, in particular, have shown activity against a range of bacteria and fungi.[11][12] The introduction of a bromine atom can be a key factor in enhancing antimicrobial potency.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial spectrum and potency of these derivatives will likely depend on the overall lipophilicity and steric properties of the molecule. Modifications to the carbamate and phenyl ring can be used to tune these properties and optimize activity against specific pathogens.

Table 2: Comparative Antimicrobial Activity of Structurally Related Carbamate Derivatives

Compound ClassExample CompoundMicroorganismMIC (µM)Reference
1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate-MRSA42[13][14]
1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate-M. kansasii21[13][14]

This table provides minimum inhibitory concentration (MIC) values for related carbamate compounds to serve as a benchmark for the predicted antimicrobial activity of 2-bromophenyl N-(chlorosulfonyl)carbamate derivatives.

Experimental Protocols for Biological Validation

To empirically determine the biological activity of novel 2-bromophenyl N-(chlorosulfonyl)carbamate derivatives, the following standardized in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[15]

Principle: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[16] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[15]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16][17]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram 1: Workflow for MTT Assay

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570nm) G->H I Calculate IC50 H->I

Caption: A stepwise workflow of the MTT assay for determining cytotoxicity.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19][20]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.[21]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in each well.[22]

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[19]

Diagram 2: Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (18-24h) C->D E Visually Assess for Growth D->E F Determine MIC E->F

Caption: A schematic of the broth microdilution method for MIC determination.

Concluding Remarks and Future Directions

The chemical architecture of 2-bromophenyl N-(chlorosulfonyl)carbamate derivatives suggests a promising avenue for the discovery of new therapeutic agents with potential anticancer and antimicrobial activities. This guide provides a predictive framework based on the established biological roles of their core structural components. The detailed experimental protocols included herein offer a clear path for the empirical validation of these predictions. Further research, including synthesis of a diverse library of these derivatives and their systematic biological evaluation, is warranted to fully elucidate their therapeutic potential and establish comprehensive structure-activity relationships.

References

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  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

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  • Kos, J., et al. (2018). Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)
  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

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  • Malík, I., et al. (2012). Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment. Acta poloniae pharmaceutica, 69(4), 703–709.
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  • Ghorab, M. M., et al. (2007). Synthesis, structural characterization, and in vitro antitumor activity of novel N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides. Bioorganic & medicinal chemistry, 15(7), 2635–2645.
  • Stein, P. D., et al. (1995). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of medicinal chemistry, 38(8), 1344–1354.
  • de Paula, J. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC medicinal chemistry, 11(2), 229–238.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

  • Decompadre, R. L., et al. (1999). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial agents and chemotherapy, 43(10), 2426–2433.
  • Chornous, V. A., et al. (2021). Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. ChemistryOpen, 10(1), 10–22.
  • Mahboobi, S., et al. (2012). Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. Journal of medicinal chemistry, 55(15), 6935–6948.
  • van der Veen, I., et al. (2014). A comparison of the in vitro cyto- and neurotoxicity of brominated and halogen-free flame retardants: prioritization in search for safe(r) alternatives. Archives of toxicology, 88(4), 929–942.
  • Zhang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules (Basel, Switzerland), 26(12), 3496.
  • MDPI. (2021, June 8). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

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Comparative

Head-to-head comparison of different catalysts for 2-bromophenyl N-(chlorosulfonyl)carbamate reactions

This guide provides a technical, head-to-head comparison of catalytic systems used in the reaction of 2-bromophenyl N-(chlorosulfonyl)carbamate (2-Br-CSC) with nucleophiles. This reagent is a specialized "Burgess-type" p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of catalytic systems used in the reaction of 2-bromophenyl N-(chlorosulfonyl)carbamate (2-Br-CSC) with nucleophiles.

This reagent is a specialized "Burgess-type" precursor.[1] While the classic Burgess reagent uses a methyl carbamate, the 2-bromophenyl variant offers unique electronic activation and steric protection, making it a superior electrophile for synthesizing complex sulfamides and sulfamates in drug discovery.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The Reagent: 2-Bromophenyl N-(chlorosulfonyl)carbamate (2-Br-CSC) is generated in situ or isolated by reacting Chlorosulfonyl Isocyanate (CSI) with 2-bromophenol. The Reaction: Nucleophilic substitution at the sulfonyl center to form sulfamides (with amines) or sulfamates (with alcohols). The Challenge: The reagent possesses two electrophilic sites: the sulfonyl sulfur and the carbamate carbonyl . Uncatalyzed reactions often suffer from poor regioselectivity (carbamoylation vs. sulfamoylation) and hydrolysis.

The Solution: The choice of base catalyst dictates the reaction pathway, the stability of the intermediate "sulfoylammonium" salt, and the final chemoselectivity.

Why the "2-Bromophenyl" Group?

Unlike the standard methyl group (Burgess reagent), the 2-bromophenyl moiety serves two critical functions:

  • Electronic Activation: The electron-withdrawing inductive effect of the aryl ring (enhanced by the ortho-bromo group) increases the electrophilicity of the sulfonyl center.

  • Steric Shielding: The bulky ortho-bromo substituent sterically hinders nucleophilic attack at the carbamate carbonyl, significantly improving selectivity for the sulfonyl group (S-attack > C-attack).

Catalyst Performance Matrix

The following table compares the three dominant catalytic systems for the reaction of 2-Br-CSC with secondary amines to form N-acylated sulfamides.

FeatureTriethylamine (TEA) DABCO DMAP / NMI
Role Proton Scavenger (General Base)Stabilizing NucleophileHyper-Nucleophilic Activator
Intermediate Unstable ammonium saltStable, crystalline zwitterion Highly reactive acyl-pyridinium species
Reaction Rate Slow (12–24 h)Moderate (2–6 h)Fast (< 1 h)
Yield (Avg) 65–75%85–95% 70–85%
Moisture Sensitivity High (Hydrolysis risk)Low (Water-tolerant intermediate)High
Selectivity (S vs C) ModerateHigh (Sulfonyl specific) Low (Risk of carbamoylation)
Best For... Simple, non-precious substratesComplex, late-stage functionalization Sterically hindered nucleophiles

Deep Dive: Mechanistic Analysis

A. Triethylamine (TEA): The Baseline

TEA acts primarily as a proton scavenger. It reacts with 2-Br-CSC to form a triethylammonium sulfonyl intermediate. However, this intermediate is in equilibrium and relatively unstable.

  • Drawback: The reversibility of the intermediate formation allows moisture to compete with the amine nucleophile, leading to hydrolysis (formation of the primary amide). TEA provides no stabilization of the sulfonyl chloride.

B. DABCO: The Stabilizer (Recommended)

1,4-Diazabicyclo[2.2.2]octane (DABCO) is the gold standard for this chemistry. It attacks the sulfonyl chloride to form a stable, zwitterionic sulfoylammonium salt (a true Burgess-type reagent).

  • Mechanism: The rigid cage structure of DABCO forms a tight ion pair that precipitates or stabilizes the intermediate, protecting it from hydrolysis while maintaining high reactivity toward amines.

  • Advantage: This intermediate is often stable enough to be isolated or washed with water, allowing for "clean" reactions even with sensitive substrates.

C. DMAP / NMI: The Accelerators

4-Dimethylaminopyridine (DMAP) or N-Methylimidazole (NMI) form highly electrophilic intermediates.

  • Risk: While they accelerate the reaction, they are too good at activating carbonyls. In the case of 2-Br-CSC, DMAP can inadvertently catalyze attack at the carbamate carbonyl (C-attack), leading to urea byproducts instead of the desired sulfamide. Use these only when the nucleophile is extremely unreactive (e.g., electron-deficient anilines).

Visualization: Reaction Pathways

The following diagram illustrates the divergence in pathways dictated by the catalyst. Note how DABCO "traps" the reagent in a productive cycle.

G Reagent 2-Bromophenyl N-(chlorosulfonyl)carbamate TEA TEA Pathway (General Base) Reagent->TEA + R2NH DABCO DABCO Pathway (Nucleophilic Stabilization) Reagent->DABCO + DABCO Int_TEA Unstable Ammonium Species (Susceptible to Hydrolysis) TEA->Int_TEA Int_DABCO Stable Burgess-Type Zwitterion DABCO->Int_DABCO Fast Formation Product Target Sulfamide (High Yield) Int_TEA->Product Slow Byproduct Hydrolysis / Urea Side Products Int_TEA->Byproduct Moisture/Competition Int_DABCO->Product + R2NH (Clean Substitution)

Caption: Comparative reaction pathways. DABCO forms a stable zwitterion that prevents side reactions, whereas TEA allows for competing hydrolysis.

Experimental Protocol: The "DABCO-Stabilized" Method

This protocol is optimized for the synthesis of N-acyl sulfamides using 2-Br-CSC. It prioritizes the DABCO method due to its superior reliability and ease of purification.

Reagents:

  • Chlorosulfonyl Isocyanate (CSI)[2][3]

  • 2-Bromophenol

  • DABCO (1.2 equiv)

  • Target Amine (1.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation of 2-Br-CSC (In-Situ):

    • To a flame-dried round-bottom flask under

      
      , add 2-Bromophenol (1.0 equiv) in anhydrous DCM (
      
      
      
      ).
    • Cool to

      
      .
      
    • Add Chlorosulfonyl Isocyanate (CSI) (1.0 equiv) dropwise over 5 minutes.

    • Observation: The solution may turn slightly yellow. Stir for 30 minutes at

      
       to ensure formation of the carbamate.
      
  • Activation (The Burgess Step):

    • Add DABCO (1.2 equiv) in one portion.

    • Critical Observation: A white precipitate will likely form immediately. This is the DABCO-sulfoylammonium zwitterion . This precipitate is the active, stable reagent.

    • Stir for 15 minutes at

      
      .
      
  • Sulfamoylation:

    • Add the Target Amine (1.0 equiv) (dissolved in minimal DCM if solid) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the amine.

  • Workup:

    • Quench with

      
       (to remove excess DABCO).
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: The 2-bromophenol byproduct is less polar than the sulfamide and can be easily removed via flash column chromatography (Hexanes/EtOAc).

References

  • Burgess Reagent Analogs: N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Chem. Commun., 2023, 59, 10125-10128.[4] Link

  • DABCO Stabilization: One-Pot Synthesis of N-Acyl-Substituted Sulfamides from Chlorosulfonyl Isocyanate via the Burgess-Type Intermediates. Synlett, 2012, 23, 2373-2378. Link

  • Catalytic Sulfamoylation: Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates.[4][5] Org.[6][7][8][2][5] Lett., 2020, 22, 168–174.[4][5] Link[5]

  • Mechanistic Insight: Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes. J. Org.[8] Chem., 2014, 79, 10999. Link

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: 2-bromophenyl N-(chlorosulfonyl)carbamate

[1] Executive Hazard Assessment 2-bromophenyl N-(chlorosulfonyl)carbamate is a high-energy electrophile typically used as a sulfamoylation reagent.[1] Its disposal is not a janitorial task; it is a chemical procedure req...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Hazard Assessment

2-bromophenyl N-(chlorosulfonyl)carbamate is a high-energy electrophile typically used as a sulfamoylation reagent.[1] Its disposal is not a janitorial task; it is a chemical procedure requiring strict kinetic control.

The molecule presents a dual-hazard profile that dictates its disposal pathway:

  • The Chlorosulfonyl Moiety (

    
    ):  This functional group is violently hydrolytic. Upon contact with moisture, it releases hydrogen chloride gas (HCl) and heat. In a closed container, this generates pressure capable of rupturing glass.
    
  • The Bromophenol Leaving Group: Upon hydrolysis, the carbamate linkage collapses to release 2-bromophenol . Halogenated phenols are significant environmental toxins and must never enter aqueous waste streams or sanitary sewers.

Immediate Safety Data
ParameterHazard DescriptionCritical Action
Reactivity Water-Reactive (Violent)DO NOT add water directly to the neat solid/liquid.[1]
Corrosivity Causes severe skin/eye burnsWear butyl rubber or double-gloved nitrile; Face shield required.
Byproducts HCl gas,

, 2-bromophenol
Perform all operations in a functioning fume hood.[1]
Waste Class Halogenated Organic / CorrosiveSegregate from non-halogenated solvents.

Operational Decision Matrix

Before initiating any disposal, you must assess the scale and state of the material. Do not attempt to quench large quantities (>10g) or old, crystallized containers without EHS consultation.

DisposalDecision Start Assess Material State Quantity Quantity? Start->Quantity Condition Container Integrity? Start->Condition Small Small Scale (<10g) Quantity->Small Large Large Scale (>10g) Quantity->Large Old Crystallized / Unknown Age Condition->Old Quench Execute Protocol A: Controlled Quench Small->Quench If pure Pack Execute Protocol B: Lab Pack (Haz Waste) Large->Pack High Risk Old->Pack Peroxide/Pressure Risk

Figure 1: Decision tree for determining the appropriate disposal pathway based on quantity and container stability.[1]

Protocol A: Controlled Quenching (Small Scale <10g)

Scope: For pure reagents or reaction mixtures where the identity is known. Mechanism: We utilize a "Soft Quench" method. Instead of water (which reacts violently), we use an alcohol (Isopropanol) to convert the reactive chlorosulfonyl group into a stable ester/acid, followed by alkaline neutralization.

Reagents Required[1][2][3][4]
  • Inert Solvent: Dichloromethane (DCM) or Toluene (Acts as a heat sink).

  • Quenching Agent: Isopropanol (IPA) or tert-Butanol (Reacts slower than water/methanol).

  • Neutralizer: Saturated Sodium Bicarbonate (

    
    ) or 10% NaOH.
    
  • Ice Bath: Crushed ice/water.

Step-by-Step Procedure
Step 1: Dilution & Thermal Control
  • Place a round-bottom flask containing a magnetic stir bar in an ice bath (

    
    ).
    
  • Dissolve the 2-bromophenyl N-(chlorosulfonyl)carbamate in the Inert Solvent (DCM).

    • Scientist's Note: Use at least a 10:1 ratio of solvent to reagent. This dilution volume absorbs the exotherm, preventing a runaway reaction.

Step 2: The "Soft" Quench
  • Add Isopropanol dropwise to the stirring solution.

  • Observe: You may see slight fuming (HCl) or bubbling (

    
     from carbamate decarboxylation).
    
  • Causality: The alcohol reacts with the

    
     to form the sulfonate ester and HCl. This reaction is exothermic but significantly slower than water hydrolysis.[2]
    
  • Stir at

    
     for 20 minutes, then allow to warm to room temperature for 30 minutes.
    
Step 3: Hydrolysis & Neutralization[1]
  • Return the flask to the ice bath.

  • Slowly add the Saturated Sodium Bicarbonate solution.

    • Warning: Significant gas evolution (

      
      ) will occur as the HCl is neutralized and the carbamate cleaves. Ensure the vessel is open  (no stoppers) to prevent pressurization.
      
  • Check pH.[3][4][5][6] Continue adding base until the aqueous layer is pH 8-9.

Step 4: Phase Separation & Waste Stream
  • Transfer the mixture to a separatory funnel.

  • The bottom layer (DCM) contains the 2-bromophenol byproduct.

  • Crucial: Drain the organic layer into the Halogenated Organic Waste container.

  • The aqueous layer (containing salts) can be discarded as Aqueous Waste (check local regulations regarding phenols; if in doubt, combine all into Halogenated Waste).

Protocol B: Lab Packing (Large Scale / Old Containers)

Scope: For quantities >10g, sealed containers with crystal formation, or if you lack the equipment to quench safely.

  • Do Not Open: If the cap is stuck or crystals are visible around the threads, do not attempt to open. Friction could trigger a reaction.[5]

  • Secondary Containment: Place the original container inside a larger, clear plastic bag or a plastic bucket with a lid.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "2-bromophenyl N-(chlorosulfonyl)carbamate"[1]

    • Hazards: "Water Reactive," "Corrosive," "Toxic."

  • Coordination: Contact your facility's EHS or hazardous waste contractor (e.g., Clean Harbors, Veolia) for a "Lab Pack" pickup. They will pack the container in vermiculite and a steel drum for incineration.

Regulatory Compliance & Waste Codes

Proper classification ensures compliance with RCRA (Resource Conservation and Recovery Act) regulations.

Waste CodeClassificationReason for Assignment
D002 CorrosiveGenerates HCl upon contact with moisture; low pH.[1]
D003 ReactiveWater-reactive (potential for violent change without detonation).
List F Halogenated SolventIf DCM is used in the quench (F001/F002).
State Specific Toxic OrganicDue to the presence of 2-bromophenol (check local lists).

Scientist’s Final Advice: Never treat this compound as "just another acid chloride." The carbamate linker adds a layer of complexity (gas evolution), and the brominated leaving group dictates strict environmental isolation. When in doubt, the Lab Pack (Protocol B) is always the legally and safety-defensible choice.

References

  • National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7][8] [Link]1][7][8]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]1]

  • Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide: Reactive Chemistries. [Link]

Sources

Handling

Personal protective equipment for handling 2-bromophenyl N-(chlorosulfonyl)carbamate

Topic: Personal protective equipment for handling 2-bromophenyl N-(chlorosulfonyl)carbamate Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Why" Behind the Protocol 2-bromop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-bromophenyl N-(chlorosulfonyl)carbamate Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Why" Behind the Protocol

2-bromophenyl N-(chlorosulfonyl)carbamate is not a standard bench reagent; it is a potent electrophile combining the lachrymatory and corrosive properties of chlorosulfonyl isocyanate (CSI) derivatives with the bioavailability concerns of brominated aromatics.

The primary hazard is the N-(chlorosulfonyl) moiety (


) . Upon contact with ambient moisture, mucous membranes, or lung tissue, this group hydrolyzes rapidly to release hydrochloric acid (HCl)  and sulfuric acid (

)
, while the carbamate backbone may degrade to release

and brominated anilines. Standard "lab safety" is insufficient; this reagent requires an exclusion-based approach to safety.
Part 1: Hazard Mechanism & Critical Control Points[1][2]

To handle this compound safely, you must understand its failure modes.

Molecular ComponentReactive HazardPhysiological Consequence
Chlorosulfonyl Group Violent hydrolysis with water/humidity.[1]Immediate severe chemical burns; Pulmonary edema (delayed) if inhaled.
Bromophenyl Ring Lipophilic nature facilitates skin absorption.Systemic toxicity; potential hepatotoxicity (characteristic of halogenated aromatics).
Carbamate Linkage Thermal instability >50°C.Release of toxic isocyanate vapors or

pressure buildup in sealed vessels.

Critical Control Point (CCP): The moment of transfer. 90% of accidents occur when the reagent is exposed to the atmosphere during syringe or cannula transfer, causing nozzle clogging (hydrolysis crust) and subsequent pressurization/spraying.

Part 2: The PPE Matrix (The "Gear")

Do not rely on standard nitrile exam gloves. The chlorosulfonyl group can permeate thin nitrile (<4 mil) in minutes.

Layered Protection Strategy
Body ZoneRoutine Handling (Small Scale < 5g)High Risk (Spills / Scale-up > 5g)Rationale (Causality)
Hands (Inner) Laminate Film (Silver Shield/4H) Laminate Film (Silver Shield/4H) Impermeable to small sulfur-halogen molecules.
Hands (Outer) Nitrile (5-8 mil) Butyl Rubber (25 mil) Outer layer provides grip/dexterity; inner layer provides chemical barrier.
Respiratory Fume Hood (Face velocity >100 fpm)Full-Face Respirator (Cartridge: Acid Gas/Organic Vapor - Yellow/Olive)HCl gas evolves instantly upon hydrolysis.
Eyes/Face Chemical Splash Goggles Full-Face Shield (over goggles)Goggles seal against vapors; shield protects neck/face from projectile hydrolysis.
Body Lab Coat (Poly-cotton or Nomex) + Chemical Apron Tychem® C or F Suit Standard cotton absorbs acid, holding it against skin. Apron sheds liquid.
Part 3: Operational Protocol (The "How")
Step 1: The Pre-Check (Self-Validating System)
  • Glove Inflation Test: Before donning, trap air in the nitrile glove and squeeze. If it deflates, discard.

  • Atmosphere Check: Ensure all receiving flasks are flame-dried and purged with Nitrogen (

    
    ) or Argon (
    
    
    
    ). Moisture is the enemy.
  • Neutralization Prep: Have a beaker of saturated Sodium Bicarbonate (

    
    )  and ice ready inside the hood before opening the reagent bottle.
    
Step 2: Transfer Technique
  • Solids: If the reagent is a solid, use a dedicated antistatic spatula. Avoid metal spatulas if possible to prevent catalytic decomposition; glass or Teflon-coated is preferred.

  • Liquids/Solutions:

    • Use the Cannula Transfer method for volumes >10 mL to maintain inert atmosphere.

    • For syringes, use a Luer-lock glass syringe. Never use slip-tip syringes; the pressure generated by potential gas evolution can shoot the needle off.

Step 3: Post-Usage & Decontamination
  • Immediate Wipe Down: Wipe the septum and bottle cap with a dry tissue, then a tissue soaked in dichloromethane (DCM).

  • Tool Quenching: Rinse all needles/syringes immediately with DCM, then acetone, then water. Do not go straight to water ; the violent reaction can shatter glass syringes.

Part 4: Emergency Response & Disposal[4][5]

The "Never" Rule: NEVER add water directly to the neat reagent. This will cause an explosive release of acidic steam.

Spill Management Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallSpill Minor (< 5 mL/g) Inside Hood Assess->SmallSpill LargeSpill Major (> 5 mL/g) Or Outside Hood Assess->LargeSpill Absorb Cover with Dry Sand or Vermiculite SmallSpill->Absorb Evacuate EVACUATE LAB Pull Alarm Do not attempt cleanup LargeSpill->Evacuate Hydrolysis Reagent Hydrolyzes Releasing HCl Absorb->Hydrolysis Wait 5 mins Neutralize Slowly add solid Sodium Carbonate (Na2CO3) Collect Collect into Waste Container Neutralize->Collect Hydrolysis->Neutralize

Caption: Decision logic for spill response. Note that evacuation is mandatory for spills outside the fume hood due to respiratory toxicity.

Disposal Protocol (Controlled Quenching)
  • Setup: Place a 3-neck flask in an ice bath. Fill with 10% NaOH or saturated

    
    .
    
  • Dilution: Dissolve the waste reagent in a non-reactive solvent (e.g., Dichloromethane or Toluene).

  • Addition: Add the reagent solution dropwise into the stirred base.

    • Observation: Watch for effervescence (

      
      ) and exotherm.
      
  • Verification: Check pH. Ensure it remains basic (pH > 8).

  • Waste Stream: Dispose of as Halogenated Organic Waste.

Part 5: References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [Link]

  • PubChem. (n.d.). Chlorosulfonyl isocyanate (Compound Summary). National Library of Medicine. Retrieved from [Link](Cited for chlorosulfonyl group reactivity analogy).

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley. (Reference for Laminate/Silver Shield permeation data against sulfonyl chlorides).

Sources

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